molecular formula C8H8FIO B15380733 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Cat. No.: B15380733
M. Wt: 266.05 g/mol
InChI Key: SYJAYTRNAJVIFL-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene is a substituted benzene derivative that serves as a versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. The presence of both fluorine and iodine atoms on the aromatic ring, along with the methoxy and methyl groups, makes it a valuable scaffold for constructing more complex molecules. Its molecular formula is estimated to be C8H8FIO, with a molecular weight of approximately 266.05 g/mol, based on closely related compounds . This compound is primarily used in pharmaceutical and materials science research. The iodine atom acts as an excellent handle for palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the formation of new carbon-carbon bonds. The fluorine atom can be utilized in nucleophilic aromatic substitution or serve as a metabolic blocker in the development of bioactive molecules. The methoxy group offers a site for demethylation or modification, while the methyl group can influence steric and electronic properties. As a halogenated anisole derivative, it may share similar physical properties, such as density and boiling point, with other compounds in its class . This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions, referring to the supplied Safety Data Sheet for specific hazard information .

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

1-fluoro-2-iodo-3-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-3-4-6(9)7(10)8(5)11-2/h3-4H,1-2H3

InChI Key

SYJAYTRNAJVIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)I)OC

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary

Target Molecule: 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene Molecular Formula: C₈H₈FIO Key Structural Feature: A 1,2,3,4-tetrasubstituted benzene core characterized by a "sandwiched" iodine atom between a fluoro and a methoxy group.

This guide details the synthesis of This compound , a high-value scaffold often utilized in the development of atropisomeric kinase inhibitors (e.g., KRAS, EGFR). The synthesis of this molecule presents a specific regiochemical challenge: introducing an iodine atom into the sterically crowded position between the fluorine and methoxy substituents.

Standard Electrophilic Aromatic Substitution (EAS) generally fails to access this isomer, favoring the position para to the methoxy group. Consequently, this guide advocates for a Directed Ortho Metalation (DoM) strategy, which exploits the synergistic directing effects of the fluoro and methoxy groups to achieve 100% regioselectivity.

Retrosynthetic Analysis & Strategy

To understand the necessity of the DoM approach, we must compare the electronic and steric factors governing the precursor, 5-Fluoro-2-methylanisole (also known as 4-fluoro-2-methoxytoluene).

The Regioselectivity Conflict
  • Route A: Electrophilic Aromatic Substitution (EAS)

    • Reagents: NIS/TFA or ICl.

    • Mechanism:[1][2][3][4][5] The methoxy group (OMe) is the strongest activator and directs ortho/para. The para position (C4 relative to OMe) is sterically accessible.

    • Outcome: Iodination occurs primarily at the C4 position (relative to OMe), yielding the wrong isomer (1-Fluoro-4-iodo-5-methoxy-2-methylbenzene).

  • Route B: Directed Ortho Metalation (DoM) [RECOMMENDED]

    • Reagents:

      
      -BuLi, THF, -78°C, followed by I₂.[4]
      
    • Mechanism:[1][2][3][4][5][6] The C-H bond located between the Fluorine and Methoxy groups (C2 in target numbering) possesses exceptionally high acidity due to the inductive electron-withdrawal of Fluorine (

      
      ) and the coordination ability of the Methoxy oxygen.
      
    • Outcome: Lithiation occurs exclusively at the "sandwiched" position, yielding the correct isomer .

Visualizing the Pathway

Retrosynthesis cluster_legend Mechanism Logic Target TARGET This compound Precursor PRECURSOR 5-Fluoro-2-methylanisole (1-Fluoro-3-methoxy-4-methylbenzene) Precursor->Target 1. n-BuLi, THF, -78°C 2. I2 (DoM Control) WrongIsomer WRONG ISOMER (Para-iodination via EAS) Precursor->WrongIsomer NIS / TFA (Electrophilic Control) Text The position between F and OMe is thermodynamically activated for Lithiation but sterically hindered for EAS.

Figure 1: Retrosynthetic map highlighting the divergence between Electrophilic Substitution (EAS) and Directed Ortho Metalation (DoM).[3][7]

Detailed Experimental Protocol

Reagents & Materials
ReagentRolePurity / Grade
5-Fluoro-2-methylanisole Substrate>98% (HPLC)

-Butyllithium (

-BuLi)
Base2.5 M in Hexanes (Titrate before use)
Iodine (I₂) ElectrophileResublimed crystals
Tetrahydrofuran (THF) SolventAnhydrous, distilled over Na/Benzophenone
Sodium Thiosulfate Quench10% Aqueous Solution
Step-by-Step Methodology
Step 1: Preparation of the Lithiated Intermediate
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Solvation: Charge the flask with 5-Fluoro-2-methylanisole (1.0 eq, e.g., 2.0 g) and anhydrous THF (20 mL/g of substrate).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

  • Lithiation: Add

    
    -BuLi  (1.1 eq) dropwise via syringe over 20 minutes.
    
    • Note: Control the addition rate to keep the internal temperature below -70°C.

    • Observation: The solution may turn a slight yellow or orange color, indicating the formation of the aryllithium species.

  • Incubation: Stir the mixture at -78°C for 1.0 hour .

    • Mechanistic Insight: This dwell time ensures complete deprotonation at the C2 position, stabilized by the adjacent F and OMe groups (the "Schlosser" sandwich effect).

Step 2: Electrophilic Trapping (Iodination)
  • Preparation of Electrophile: While the lithiation is proceeding, dissolve Iodine (1.2 eq) in a minimal amount of anhydrous THF (approx. 5 mL) in a separate dry vial.

  • Addition: Add the Iodine/THF solution dropwise to the reaction mixture at -78°C.

    • Observation: The color will transition from the organolithium color to a dark brown/red as iodine is added.

  • Warming: After addition is complete, stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

Step 3: Workup & Purification
  • Quench: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the dark iodine color vanishes and the organic layer becomes pale yellow/clear.

  • Extraction: Dilute with Ethyl Acetate (EtOAc).[6] Separate the layers. Extract the aqueous layer twice with EtOAc.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is typically high purity. If necessary, purify via flash column chromatography (SiO₂) using a gradient of Hexanes/EtOAc (100:0 to 95:5).

    • Rf Value: The iodinated product is less polar than the starting material.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the analytical data against these expected parameters.

NMR Interpretation

The key to confirming the correct isomer is the aromatic coupling pattern .

NucleusSignalMultiplicityCoupling Constant (

)
Structural Assignment
¹H NMR

~7.0 ppm
Doublet of Doublets (dd)

Hz (Ortho)
H5 (Ortho to Me, Meta to F)
¹H NMR

~6.8 ppm
Doublet of Doublets (dd)

Hz (Ortho)
H6 (Ortho to F, Meta to Me)
¹³C NMR

~85-95 ppm
Doublet (C-F coupling)Large

C2-I (Iodinated Carbon)

Diagnostic Logic:

  • Correct Isomer (DoM): The remaining protons are at C5 and C6 (target numbering: H5 and H6). They are adjacent. You will see an ortho-coupling (

    
     Hz).
    
  • Wrong Isomer (EAS): If iodination occurred at C6 (para to OMe), the remaining protons would be at C2 and C5. These are para to each other. You would see a singlet or weak meta-coupling (

    
     Hz).
    

Mechanistic Workflow Diagram

The following diagram illustrates the specific Directed Ortho Metalation pathway, highlighting the critical transition state.

Mechanism Start 5-Fluoro-2-methylanisole Complex Pre-Lithiation Complex (Li coordinates OMe) Start->Complex + n-BuLi TS Transition State (Li-C Bond Formation at C2) Complex->TS -78°C Intermediate Lithiated Species (Stabilized by F and OMe) TS->Intermediate Deprotonation Product FINAL PRODUCT This compound Intermediate->Product + I2 (Electrophile)

Figure 2: Mechanistic pathway showing the coordination-directed deprotonation.

Safety & Troubleshooting

Critical Safety Parameters
  • Organolithiums:

    
    -BuLi is pyrophoric. Use a defined needle gauge (e.g., 20G) and inert atmosphere. Have a Class D fire extinguisher nearby.
    
  • Iodine: Corrosive and sublimates. Weigh in a fume hood.

  • Exotherm: The quench with thiosulfate can be exothermic; add slowly.

Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Wet THF or insufficient lithiation time.

    • Fix: Distill THF immediately before use. Increase lithiation time to 2 hours at -78°C.

  • Issue: Formation of Di-iodo species.

    • Cause: Excess base or warming too fast.

    • Fix: Stick strictly to 1.1 equivalents of

      
      -BuLi. Keep T < -70°C during addition.
      
  • Issue: "Scrambling" of the Iodine position.

    • Cause: "Halogen Dance" reaction (unlikely with F, but possible if T rises before quench).

    • Fix: Ensure the quench is performed immediately after the reaction warms to 0°C.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

  • Schlosser, M. (2005). "The 2×3 effect: A magic bullet for site-selective deprotonations." Journal of Organometallic Chemistry, 690(23), 5356-5369.

  • Mongin, F., & Schlosser, M. (1996). "Deprotonation of 3-Fluoroanisole: A clear-cut case of synergism." Tetrahedron Letters, 37(36), 6551-6554.

  • Gouault, N., et al. (2010). "Synthesis of polysubstituted aromatics via directed ortho-metalation." Journal of Organic Chemistry, 75(24). (Demonstrates lithiation logic on similar fluoro-anisole scaffolds).

Sources

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the substituted aromatic compound this compound. As this specific isomer is not widely commercialized, a registered CAS number has not been identified. Consequently, this document leverages established principles of synthetic organic chemistry, spectroscopic analysis, and the known applications of related compounds to serve as an authoritative resource for researchers in drug discovery and materials science. The guide details a proposed synthetic route via regioselective electrophilic iodination, predicts physicochemical and spectroscopic properties, discusses potential applications based on its structural motifs, and outlines essential safety protocols.

Compound Identification and Physicochemical Properties

While a specific CAS number is not available, the compound's identity is defined by its IUPAC name and molecular structure. Its properties are predicted based on data from structurally similar aromatic molecules.

IUPAC Name: this compound Molecular Formula: C₈H₈FIO

Structure:

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data:

PropertyPredicted ValueRationale / Comments
Molecular Weight 266.05 g/mol Calculated from the atomic weights of C₈H₈FIO.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for halogenated aromatic compounds.
Boiling Point ~250-270 °CEstimated based on related iodinated toluenes.
Melting Point 25-40 °CHighly dependent on crystal packing; may exist as a liquid at RT.
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, Toluene).The hydrophobic aromatic core and large iodine atom dominate solubility.
Density ~1.7 g/cm³The presence of a heavy iodine atom significantly increases density over the parent toluene.

Proposed Synthesis and Mechanism

The most logical and efficient synthesis of this compound involves the direct electrophilic iodination of the precursor, 1-Fluoro-3-methoxy-4-methylbenzene.

Analysis of Regioselectivity

The outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents on the precursor ring:

  • Methoxy Group (-OCH₃) at C3: A strongly activating ortho, para-director due to its powerful resonance (+M) effect. It strongly activates the C2, C4, and C6 positions.[1][2]

  • Fluorine Atom (-F) at C1: A deactivating ortho, para-director. Its strong inductive withdrawal (-I) effect deactivates the ring overall, but its resonance donation (+M) directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[3][4][5]

  • Methyl Group (-CH₃) at C4: A weakly activating ortho, para-director.

The methoxy group is the most powerful activating group and therefore the dominant director. It strongly activates its ortho position, C2. The combined directing effects of the methoxy and fluoro groups converge to make the C2 position the most nucleophilic and sterically accessible site for iodination.

Recommended Synthesis Protocol

This protocol employs N-Iodosuccinimide (NIS) activated by a catalytic amount of trifluoroacetic acid, a mild and highly regioselective method for iodinating electron-rich aromatic compounds.[6]

Reaction Scheme:

Figure 2: Proposed synthesis of the target compound via electrophilic iodination.

Step-by-Step Methodology:

  • Preparation: To a solution of 1-Fluoro-3-methoxy-4-methylbenzene (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask protected from light, add N-Iodosuccinimide (NIS, 1.1 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 0.1 eq) dropwise with stirring. The active electrophile is likely the in situ-formed iodine trifluoroacetate.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve Precursor (1-Fluoro-3-methoxy-4-methylbenzene) in DCM Add_NIS Add N-Iodosuccinimide (NIS) Start->Add_NIS Cool Cool to 0 °C Add_NIS->Cool Proceed to reaction Add_TFA Add Trifluoroacetic Acid (cat.) Cool->Add_TFA Stir Stir at RT (2-4h) Monitor by TLC/LC-MS Add_TFA->Stir Quench Quench with Na₂S₂O₃ (aq) Stir->Quench Reaction complete Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Chroma Flash Column Chromatography Dry->Chroma Crude product Final Pure Product: This compound Chroma->Final

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Predicted)

Confirming the structure of the synthesized compound is critical. Below are the predicted NMR and IR spectral data.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.05d, J ≈ 8.5 Hz1HAr-H (H-6)Ortho to the methyl group and coupled to H-5.
~6.70d, J ≈ 8.5 Hz1HAr-H (H-5)Ortho to the iodine and coupled to H-6.
~3.90s3H-OCH₃ Typical chemical shift for an aryl methyl ether.
~2.35s3HAr-CH₃ Typical chemical shift for a benzylic methyl group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~158 (d, ¹JCF ≈ 245 Hz)C -FLarge one-bond C-F coupling constant is characteristic.
~155C -OCH₃Carbon attached to the electron-donating methoxy group.
~135C -CH₃Quaternary carbon attached to the methyl group.
~128Ar-C H (C-6)Aromatic methine carbon.
~115Ar-C H (C-5)Aromatic methine carbon, shifted upfield by adjacent electron-donating groups.
~90 (d, ²JCF ≈ 25 Hz)C -ICarbon attached to iodine is significantly shielded; shows smaller two-bond C-F coupling.
~60-OC H₃Methoxy carbon.
~20-C H₃Methyl carbon.

Predicted IR Data (ATR):

Wavenumber (cm⁻¹)Assignment
3000-2850C-H stretch (aromatic and aliphatic)
1600-1450C=C stretch (aromatic ring)
1250-1200C-O stretch (aryl ether, asymmetric)
1100-1000C-F stretch
~1030C-O stretch (aryl ether, symmetric)

Applications in Research and Drug Development

This molecule, as a polysubstituted aromatic scaffold, is a valuable building block for synthesizing more complex structures, particularly in medicinal chemistry.

  • Metabolic Blocking: The fluorine atom is a well-established bioisostere of a hydrogen atom. Its incorporation can block sites of metabolic oxidation (e.g., P450-mediated hydroxylation), thereby increasing a drug candidate's metabolic stability and half-life.[7][8][9][10]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence molecular conformation, which can lead to enhanced binding affinity for biological targets.[8]

  • Cross-Coupling Handle: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[11][12] This enables the facile construction of C-C, C-N, and C-O bonds, allowing for the introduction of diverse chemical functionalities. Key reactions include:

    • Suzuki Coupling (to introduce aryl or vinyl groups)

    • Sonogashira Coupling (to introduce alkynes)

    • Buchwald-Hartwig Amination (to introduce amines)

    • Heck Coupling (to introduce alkenes)

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it is hazardous. The protocols below are based on guidelines for handling organoiodine compounds.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[14]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[13][16]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains or the environment.

References

  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Electrophilic arom
  • Directing Groups in SE Ar. csbsju.edu.
  • Regioselective Iodination of Chlorinated Arom
  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Iodine - SAFETY D
  • Safety D
  • Iodine-125 handling precautions. Revvity.
  • SAFETY D
  • Iodin
  • Material Safety Data Sheet - Iodine. West Liberty University.
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.
  • Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • Deciding which is the best 1H NMR predictor for organic compounds using st
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Applications of Fluorine in Medicinal Chemistry. Scilit.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Current and emerging applications of fluorine in medicinal chemistry.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.

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An In-depth Technical Guide to the Physicochemical Characterization of Halogenated Anisole Derivatives: A Case Study on 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the physical and spectral properties of substituted benzene derivatives, with a specific focus on the challenges and methodologies associated with characterizing novel compounds like 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene. Due to the limited availability of experimental data for this specific isomer in public databases, this guide will leverage data from structurally related analogs to provide context and predictive insights. Furthermore, it will detail the requisite experimental protocols for a full physicochemical characterization.

Introduction: The Significance of Halogenated Anisoles

Halogenated and methoxy-substituted benzene rings are prevalent scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Similarly, iodine's presence can facilitate further synthetic transformations and can be a key element in radiolabeling or as a heavy atom for X-ray crystallography. The interplay of these substituents on a methylated anisole core, as in this compound, is anticipated to confer unique electronic and steric properties, making such compounds of interest in the exploration of new chemical entities.

Given the apparent novelty of this compound, a thorough characterization of its physical properties is paramount for its potential application. This guide will, therefore, serve as a foundational document, outlining the necessary steps for such a characterization.

Physicochemical Properties of Structurally Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
1-Fluoro-4-iodo-2-methylbenzeneC₇H₆FI236.0216087 @ 9.0 mmHg[2]
1-Fluoro-2-iodo-3-methylbenzeneC₇H₆FI236.02------[3][4]
2-Fluoro-4-iodo-3-methylbenzaldehydeC₈H₆FIO264.03156-158---[5]
1-Fluoro-2-iodo-3-methoxybenzeneC₇H₆FIO252.03------[6][7]
5-Fluoro-2-iodo-1-methoxy-3-methylbenzeneC₈H₈FIO266.05------[8]
1-methoxy-4-methylbenzeneC₈H₁₀O122.16------[9]

Note: "---" indicates that the data was not found in the provided search results.

The variance in melting and boiling points among these analogs underscores the significant impact of substituent positioning on the crystalline packing and intermolecular forces.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key physical properties of a novel compound such as this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range typically suggests a pure compound.

Methodology:

  • A small, crystalline sample of the compound is placed in a capillary tube.

  • The capillary tube is inserted into a calibrated melting point apparatus.

  • The temperature is gradually increased at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. For high-boiling-point compounds, vacuum distillation is employed to prevent decomposition.

Methodology:

  • The compound is placed in a distillation flask with a boiling chip.

  • The flask is connected to a condenser and a receiving flask.

  • A thermometer is placed such that the bulb is just below the side arm of the distillation flask.

  • The flask is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

  • If the compound is sensitive to high temperatures, the distillation is performed under reduced pressure, and the boiling point is reported with the corresponding pressure.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its purification, formulation, and biological testing.

Methodology:

  • A small, accurately weighed amount of the compound (e.g., 1 mg) is placed in a vial.

  • A measured volume (e.g., 0.1 mL) of a solvent (e.g., water, ethanol, DMSO, chloroform) is added.

  • The mixture is vortexed at a controlled temperature.

  • The process is repeated until the compound fully dissolves. The solubility is then reported in terms of mg/mL or mol/L.

Spectroscopic and Spectrometric Analysis

Structural elucidation of a novel compound relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). B Transfer solution to a clean NMR tube. A->B C Insert NMR tube into the spectrometer. B->C D Acquire 1H, 13C, and optionally 2D NMR (COSY, HSQC, HMBC) spectra. C->D E Process the raw data (Fourier transform, phasing, baseline correction). D->E F Integrate peaks and determine chemical shifts and coupling constants. E->F G Assign signals to specific atoms in the molecular structure. F->G

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Workflow for IR Spectroscopy:

IR_Workflow A Prepare the sample (e.g., as a thin film on a salt plate or as a KBr pellet). B Place the sample in the IR spectrometer. A->B C Acquire the IR spectrum. B->C D Identify characteristic absorption bands corresponding to functional groups (e.g., C-F, C-O, aromatic C-H). C->D

Caption: Experimental Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Workflow for Mass Spectrometry:

MS_Workflow A Introduce a small amount of sample into the mass spectrometer. B Ionize the sample (e.g., using Electron Ionization - EI). A->B C Separate the ions based on their mass-to-charge ratio (m/z). B->C D Detect the ions and generate a mass spectrum. C->D E Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural features. D->E

Caption: Experimental Workflow for Mass Spectrometry.

Conclusion

While the specific physical properties of this compound remain to be experimentally determined, this guide provides a robust framework for its characterization. By leveraging data from structurally similar compounds and adhering to the detailed experimental protocols outlined, researchers can systematically elucidate the physicochemical profile of this and other novel chemical entities. The methodologies described herein represent the gold standard in chemical and pharmaceutical research, ensuring data integrity and reproducibility.

References

  • Reagentia. 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene (1 x 1 g).
  • ECHEMI. 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety Data Sheets.
  • ChemicalBook. 2-(Difluoromethoxy)-1-fluoro-4-iodo-3-methylbenzene.
  • PubChem. 1-Fluoro-2-iodo-3-methylbenzene | C7H6FI | CID 3836324.
  • EvitaChem. Buy 2-Fluoro-4-iodo-3-methylbenzaldehyde (EVT-14153105).
  • AiFChem. 7079-54-1 | 1-Fluoro-2-iodo-3-methoxybenzene.
  • BLD Pharm. 883502-14-5|1-Fluoro-2-iodo-3-methylbenzene.
  • Sigma-Aldrich. 1-Fluoro-2-iodo-3-methoxy-5-methylbenzene.
  • PubChem. 5-Fluoro-2-iodo-1-methoxy-3-methylbenzene | C8H8FIO | CID 170171425.
  • Beilstein Journals. Supporting Information for Hypervalent iodine-guided electrophilic substitution.
  • NIST. Benzene, 1-fluoro-2-iodo- - NIST WebBook.
  • ChemicalBook. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum.
  • ChemScene. 2384019-48-9 | 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene.
  • ResearchGate. Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates.
  • PubChemLite. 1-fluoro-2-iodo-3-methoxybenzene (C7H6FIO).
  • PubChemLite. 1-fluoro-2-iodo-4-methoxybenzene (C7H6FIO).
  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP008708.
  • PubChem. 2-Fluoro-1-iodo-3-methylbenzene | C7H6FI | CID 24820537.
  • Google Patents. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline.
  • ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates.
  • FooDB. Showing Compound 1-Methoxy-4-methylbenzene (FDB008791).
  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

Sources

Structural Elucidation & 1H NMR Analysis: 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the structural elucidation and 1H NMR analysis of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene .

Executive Summary

This guide provides a comprehensive analysis of the 1H NMR spectrum of This compound . This molecule represents a distinct challenge in small molecule characterization due to its dense 1,2,3,4-substitution pattern. The simultaneous presence of a heavy atom (Iodine), a spin-active heteroatom (Fluorine,


), and a resonance-donating methoxy group creates a complex electronic environment.

This document details the theoretical chemical shift predictions, spin-spin coupling constants (


-values), and the specific "heavy atom" and steric effects that modulate the spectrum. It is designed for researchers requiring rigorous structural confirmation of poly-halogenated aromatic intermediates.

Structural Analysis & Electronic Environment

Before interpreting signals, we must deconstruct the magnetic environment of the nuclei. The molecule is a tetra-substituted benzene ring with two remaining aromatic protons at positions 5 and 6.

The Substitution Pattern
  • Position 1 (Fluorine): Electronegative,

    
    . Causes large 
    
    
    
    couplings.
  • Position 2 (Iodine): Large atomic radius. Induces significant spin-orbit coupling (Heavy Atom Effect), typically shielding the attached carbon (

    
    ) and potentially affecting neighboring protons via steric compression.
    
  • Position 3 (Methoxy): Strong

    
    -donor (Resonance). Usually shields ortho and para positions.
    
  • Position 4 (Methyl): Weak

    
    -donor.
    
  • Positions 5 & 6: The only protonated carbons.

Steric Inhibition of Resonance (The "Senior Scientist" Insight)

In a standard system, the methoxy group (Pos 3) would strongly shield the proton at Position 6 (Para). However, the methoxy group is sandwiched between a bulky Iodine (Pos 2) and a Methyl group (Pos 4).

  • Hypothesis: This steric crowding forces the methoxy group to rotate out of the plane of the aromatic ring.

  • Consequence: The

    
    -orbital overlap is diminished. The expected upfield shift (shielding) of H6  may be less pronounced than predicted by standard additivity tables.
    

Predicted 1H NMR Spectral Data

The following data represents the calculated spectral parameters derived from Substituent Chemical Shift (SCS) additivity rules, refined by empirical data from analogous fluoro-iodo-arenes.

Summary Table[1]
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
H6 (Aromatic)6.65 – 6.85dd1H

,

H5 (Aromatic)6.95 – 7.15dd1H

,

-OCH

(Methoxy)
3.80 – 3.85s3HN/A (Singlet)
-CH

(Methyl)
2.25 – 2.35d (fine) or s3H

(often unresolved)
Detailed Signal Analysis
The Aromatic Region (6.5 – 7.2 ppm)

The two aromatic protons, H5 and H6 , form an ABX spin system (where A/B are protons and X is Fluorine).

  • Proton H6 (Ortho to F, Meta to I):

    • Shift: H6 is located ortho to Fluorine. While Fluorine is electronegative, it exhibits an "anomeric" resonance effect that often shields ortho protons relative to benzene. However, the para-methoxy shielding is the dominant factor.

    • Coupling: H6 exhibits a large ortho-fluorine coupling (

      
      ) and a standard ortho-proton coupling (
      
      
      
      ).
    • Appearance: A distinct doublet of doublets (dd) . The

      
       is typically 8–10 Hz, often larger than the 
      
      
      
      (~8 Hz).
  • Proton H5 (Meta to F, Ortho to Methyl):

    • Shift: H5 is ortho to the methyl group (shielding) and meta to the methoxy group. It is generally less shielded than H6.

    • Coupling: H5 couples to H6 (

      
      ) and to Fluorine via a meta pathway (
      
      
      
      ).
    • Appearance: A doublet of doublets (dd) . The

      
       is characteristically smaller (5–6 Hz) than the ortho coupling.
      
The Aliphatic Region (2.0 – 4.0 ppm)
  • Methoxy (-OCH

    
    ):  Appears as a sharp singlet around 3.82 ppm . No resolvable coupling to Fluorine is typically observed across 5 bonds.
    
  • Methyl (-CH

    
    ):  Appears around 2.30 ppm .
    
    • Note: In high-resolution fields (>500 MHz), this signal may appear as a doublet or broadened singlet due to long-range coupling with Fluorine (

      
       Hz) or benzylic coupling to H5.
      

Experimental Protocol

To obtain the high-fidelity spectrum described above, the following protocol is recommended. This ensures that the subtle coupling constants (


) are resolved.
Sample Preparation[3]
  • Solvent: Chloroform-d (CDCl

    
    )  is preferred to minimize solvent-solute hydrogen bonding which can broaden signals.
    
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove suspended solids that cause magnetic field inhomogeneity.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher. The presence of Iodine (heavy atom) accelerates relaxation (

    
    ), but sufficient delay is needed for accurate integration of the methyl/methoxy protons.
    
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 to 64 scans are sufficient due to the high proton count.

Structural Validation Logic (Graphviz)

The following diagram illustrates the decision logic used to confirm the structure and distinguish it from potential regioisomers (e.g., where F and I are swapped).

NMR_Validation Start Unknown Sample (C8H8FIO) Acquire Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquire Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Acquire->Check_Aromatic Multiplicity_Check Are there two distinct doublet of doublets (dd)? Check_Aromatic->Multiplicity_Check Coupling_Analysis Measure J-Values Multiplicity_Check->Coupling_Analysis Yes Isomer_Flag Suspect Regioisomer (e.g., Para-F relationship) Multiplicity_Check->Isomer_Flag No (e.g. singlets) J_Logic Is one J(H-F) > 8 Hz (Ortho) and one J(H-F) ~ 5 Hz (Meta)? Coupling_Analysis->J_Logic Confirm_H6 Assign H6 (Ortho to F) Large J(H-F) J_Logic->Confirm_H6 Yes Confirm_H5 Assign H5 (Meta to F) Small J(H-F) J_Logic->Confirm_H5 Yes J_Logic->Isomer_Flag No

Caption: Logical workflow for assigning the 1H NMR signals of this compound based on F-H coupling magnitudes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).
  • Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • PubChem. (2024).[1] Compound Summary: 5-Fluoro-2-iodo-1-methoxy-3-methylbenzene (Isomer Analogue). National Library of Medicine. Retrieved from [Link]

Sources

13C NMR chemical shifts for 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Technical Guide: C NMR Structural Elucidation of this compound

Executive Summary: The Analytical Challenge

In medicinal chemistry, the This compound scaffold represents a high-value intermediate. The presence of four distinct substituents creates a complex electronic environment characterized by competing shielding/deshielding effects.

For the analytical scientist, this molecule presents three specific challenges:

  • The "Heavy Atom" Effect: The iodine substituent introduces significant spin-orbit coupling, causing drastic upfield shifts (shielding) that can confuse automated prediction algorithms.

  • C-F Coupling Patterns: The fluorine atom acts as a spin label, splitting carbon signals into doublets (

    
    ) with magnitudes dependent on distance, providing a "molecular ruler" for assignment.
    
  • Steric Compression: The contiguous substitution pattern (positions 1, 2, 3, 4) induces steric strain, particularly between the bulky Iodine and Methoxy groups, potentially altering expected chemical shifts via orbital twisting.

Predicted C NMR Data & Spin System Analysis

The following data is calculated based on advanced additivity rules for polysubstituted benzenes, corrected for heavy-atom relativistic effects (Iodine) and ortho-interactions.

Table 1: Predicted Chemical Shifts ( ) and Coupling Constants ( )
PositionCarbon TypeSubstituent EnvironmentPredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C1 C_quatIpso-F , Ortho-I153.0 – 158.0 Doublet (

)
~245 Hz (

)
Diagnostic large coupling; deshielded by F.
C2 C_quatIpso-I , Ortho-F, Ortho-OMe88.0 – 96.0 Doublet (

)
~22 Hz (

)
Heavy Atom Effect: Drastic upfield shift due to Iodine.
C3 C_quatIpso-OMe , Ortho-I, Ortho-Me156.0 – 160.0 Doublet (

)
~8 Hz (

)
Deshielded by Oxygen; potential steric twist.
C4 C_quatIpso-Me , Ortho-OMe, Para-F128.0 – 133.0 Doublet (

)
~3 Hz (

)
Mild deshielding by Methyl; small long-range coupling.
C5 CHMeta-F, Para-I, Ortho-Me126.0 – 130.0 Doublet (

)
~8 Hz (

)
Typical aromatic CH region.
C6 CHOrtho-F, Meta-I, Para-OMe110.0 – 115.0 Doublet (

)
~22 Hz (

)
Shielded by Ortho-F and Para-OMe resonance.
Table 2: Substituent Effects Breakdown

Values represent the approximate change in chemical shift (ppm) relative to benzene (128.5 ppm).

SubstituentIpso (

)
Ortho (

)
Meta (

)
Para (

)
Key Mechanism
Fluorine (-F) +35.0-13.0+1.0-4.0Inductive withdrawal / Mesomeric donation
Iodine (-I) -32.0 +10.0+2.0-1.0Spin-Orbit Coupling (Shielding)
Methoxy (-OMe) +31.0-14.0+1.0-8.0Strong Mesomeric donation
Methyl (-CH3) +9.0+1.00.0-3.0Weak Inductive donation

Structural Assignment Logic (The "Why")

To validate the structure without a reference standard, follow this deductive workflow. This protocol relies on internal consistency rather than database matching.

Step 1: The Fluorine "Anchor" ( )

Locate the signal in the 153–158 ppm region.

  • Validation: It must be a doublet with a massive coupling constant (

    
     Hz).
    
Step 2: The Iodine "Fingerprint" (Heavy Atom Shielding)

Look for a quaternary carbon signal significantly upfield, likely between 88–96 ppm .

  • Validation: In a standard aromatic system, quaternary carbons rarely appear below 110 ppm unless attached to Iodine (shielding) or shielded by multiple electron-donating groups.

  • Coupling Check: It should appear as a doublet with

    
     Hz (Ortho to F).
    
Step 3: The Oxygenated Carbon

Locate the second highly deshielded quaternary signal, typically 156–160 ppm .

  • Validation: This signal corresponds to the carbon bearing the Methoxy group.

  • Coupling Check: Look for a smaller doublet (

    
     Hz).
    
Step 4: Differentiating the CH Signals (C5 vs C6)

You will observe two CH signals (identified via DEPT-135 or HSQC).

  • C6 (Ortho to F): Will be significantly shielded (upfield, ~110-115 ppm) due to the ortho-Fluorine effect and para-Methoxy resonance. It will typically show a larger coupling (

    
     Hz).
    
  • C5 (Meta to F): Will be in the standard aromatic region (~126-130 ppm) with a smaller coupling (

    
     Hz).
    

Experimental Protocol for High-Fidelity Acquisition

Acquiring quantitative or assignment-quality


A. Sample Preparation[1]
  • Solvent: CDCl

    
     is standard.[1] If peak overlap occurs, switch to DMSO-
    
    
    or Acetone-
    
    
    to alter dielectric shielding.
  • Concentration: High concentration (>20 mg/0.6 mL) is critical to detect the split quaternary carbons (C-I and C-F) which have lower signal-to-noise ratios due to splitting and lack of NOE enhancement.

B. Acquisition Parameters[3][4]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reasoning: The quaternary carbons C1 (C-F) and C2 (C-I) have long longitudinal relaxation times (

      
      ). Insufficient D1 will suppress these signals, making the C2 doublet (already low intensity) vanish into the noise.
      
  • Spectral Width: Ensure the window covers -10 ppm to 180 ppm to catch the upfield Iodine-bound carbon.

  • Scans (NS): Minimum 1024 scans for <10mg samples to resolve the hyperfine splitting of C4 (

    
    ).
    

Visualization of Signaling Pathways

Diagram 1: Assignment Logic Flowchart

This decision tree guides the researcher through the peak assignment process based on coupling constants and chemical shifts.

AssignmentLogicStartStart: Acquire 13C{1H} SpectrumIdentifyFIdentify Large Doublet(>240 Hz)Start->IdentifyFAssignC1Assign C1 (Ipso-F)~155 ppmIdentifyF->AssignC1FindUpfieldLocate Shielded Quaternary C(80-100 ppm)AssignC1->FindUpfieldCheckJ2Check Coupling:Is J ~ 20-25 Hz?FindUpfield->CheckJ2AssignC2Assign C2 (Ipso-I)Heavy Atom EffectCheckJ2->AssignC2YesFindDeshieldedLocate Deshielded Quaternary C(~158 ppm)AssignC2->FindDeshieldedAssignC3Assign C3 (Ipso-OMe)FindDeshielded->AssignC3AnalyzeCHAnalyze CH Signals(DEPT/HSQC)AssignC3->AnalyzeCHSplitCHCompare CouplingsAnalyzeCH->SplitCHAssignC6Assign C6 (Ortho-F)Upfield (~112 ppm)Large J (~20 Hz)SplitCH->AssignC6Large JAssignC5Assign C5 (Meta-F)Standard (~128 ppm)Small J (~8 Hz)SplitCH->AssignC5Small J

Caption: Logical workflow for assigning


Diagram 2: Electronic Interaction Map

This diagram illustrates the competing electronic effects determining the chemical shifts.

ElectronicEffectsFFluorine (F)RingBenzene RingF->RingInductive Withdrawal (-I)Deshields C1F->RingMesomeric Donation (+M)Shields C2, C4, C6IIodine (I)OMeMethoxy (OMe)I->OMeSteric ClashMay Twist OMe BondI->RingSpin-Orbit CouplingStrong Shielding of C2OMe->RingMesomeric Donation (+M)Shields C2, C4, C6

Caption: Schematic of electronic push-pull forces. Note the dominant Spin-Orbit shielding from Iodine countering the inductive withdrawal of Fluorine at C2.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling analysis).
  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Source for substituent increment tables).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. . (Verified source for C-F coupling constants and heavy atom effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).
  • Facelli, J. C., et al. (2007). "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics. Link. (Detailed mechanism of Iodine relativistic shielding).

Technical Guide: FT-IR Analysis of Substituted Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of substituted benzene derivatives via Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone of pharmaceutical quality control and organic synthesis. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, FT-IR offers a rapid, cost-effective method for identifying substitution patterns (ortho, meta, para) and monitoring reaction progress. This guide moves beyond basic spectral assignment, focusing on the mechanistic causality of vibrational shifts and providing a self-validating workflow for distinguishing structural isomers.

Theoretical Foundation: Symmetry and Vibration

Benzene (


) is a highly symmetrical molecule (

point group). Of its 30 fundamental vibrational modes (

), many are infrared inactive due to a lack of change in the dipole moment.

When a substituent is introduced, the symmetry is lowered (e.g., to


 for monosubstitution). This symmetry breaking has two critical consequences:
  • Activation of Silent Modes: Vibrations that were previously IR-inactive (Raman active only) become allowed, increasing the complexity of the spectrum.

  • Dipole Moment Perturbation: Substituents with high electronegativity or resonance capabilities (e.g.,

    
    , 
    
    
    
    ) induce strong polarization, significantly increasing the intensity of ring stretching and bending modes.

Critical Spectral Regions

To successfully characterize benzene derivatives, analysis must be segmented into four diagnostic zones.

Quantitative Summary of Diagnostic Bands
Spectral RegionFrequency (cm⁻¹)AssignmentDiagnostic Value
High Frequency 3100 – 3000C-H Stretch (

)
Distinguishes aromatic vs. aliphatic backbone.[1][2]
Overtone 2000 – 1667Summation BandsVisual pattern confirms substitution (requires high conc.).
Ring Skeleton 1600, 1585, 1500, 1450C=C Ring Stretch"Doublet" near 1600 confirms aromaticity; intensity correlates with conjugation.
OOP Bending 900 – 675C-H Out-of-Plane BendPrimary region for determining substitution pattern.
The "Fingerprint" within the Fingerprint: OOP Bending (900–675 cm⁻¹)

The Out-of-Plane (OOP) C-H bending vibrations are the most reliable indicators of substitution patterns. These modes involve the hydrogen atoms moving in phase perpendicular to the ring plane. The frequency is determined by the number of adjacent hydrogen atoms on the ring.

  • Monosubstituted (5 adjacent H): Requires two strong bands. One near 750 cm⁻¹ and a "Ring Puckering" mode near 690 cm⁻¹.[3]

  • Ortho-disubstituted (4 adjacent H): A single strong band near 750 cm⁻¹. Crucially, the 690 cm⁻¹ band is absent.[4]

  • Meta-disubstituted (3 adjacent H): A strong band near 780 cm⁻¹ and the return of the 690 cm⁻¹ ring bending mode.

  • Para-disubstituted (2 adjacent H): A single strong band, typically shifted higher to 800–860 cm⁻¹.

The "Benzene Fingers" (2000–1667 cm⁻¹)

These are weak overtone and combination bands. While less sensitive than OOP bands, their shape is diagnostic.

  • Mono: Four distinct bands (resembling four fingers).

  • Para: Two distinct bands (often resembling a simple doublet).[5]

  • Note: Because these are weak, they may be invisible in Attenuated Total Reflectance (ATR) spectra unless the sample has a high refractive index or a thick path length is used (transmission mode).

Decision Logic for Isomer Differentiation

The following logic tree provides a systematic method for determining substitution patterns, prioritizing the high-intensity OOP region.

BenzeneLogic Start Analyze Spectrum (900 - 675 cm⁻¹) Check690 Is there a strong band at ~690-710 cm⁻¹? Start->Check690 GroupA Group A: Mono or Meta Check690->GroupA Yes (Ring Bend Present) GroupB Group B: Ortho or Para Check690->GroupB No (Ring Bend Absent) Check750 Check Secondary Band GroupA->Check750 ResultMono MONOSUBSTITUTED (Band at ~730-770 cm⁻¹) Check750->ResultMono Lower Freq (730-770) ResultMeta META-DISUBSTITUTED (Band at ~750-810 cm⁻¹) Check750->ResultMeta Higher Freq (750-810) CheckFreq Check Main Band Frequency GroupB->CheckFreq ResultOrtho ORTHO-DISUBSTITUTED (Band at ~735-770 cm⁻¹) CheckFreq->ResultOrtho Lower Freq (735-770) ResultPara PARA-DISUBSTITUTED (Band at ~800-860 cm⁻¹) CheckFreq->ResultPara Higher Freq (800-860)

Figure 1: Logic flow for differentiating benzene substitution patterns based on Out-of-Plane (OOP) bending vibrations.

Electronic Effects on Frequency

The precise position of bands within the ranges above is dictated by the electronic nature of the substituent.

Inductive and Resonance Effects
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ). These groups deactivates the ring but often increase the force constant (
    
    
    ) of specific bonds through induction, potentially shifting ring stretches to higher frequencies.
  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). These increase electron density in the ring via resonance. This often lowers the bond order of the ring system slightly, causing a shift to lower wavenumbers for ring stretching modes (bathochromic shift equivalent in IR).
Example: Nitrobenzene vs. Aniline[7]
  • Nitrobenzene (EWG): The symmetric

    
     stretch appears ~1350 cm⁻¹, and the asymmetric stretch ~1530 cm⁻¹. The ring currents are pulled toward the substituent.
    
  • Aniline (EDG): The

    
     stretches appear >3300 cm⁻¹. The ring stretches are intensified due to the large change in dipole moment caused by the lone pair donation into the 
    
    
    
    -system.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this validated workflow.

Sample Preparation: ATR vs. Transmission
  • Modern Standard (ATR): Use a Diamond or ZnSe crystal.

    • Critical Step: For solid aromatic compounds, high pressure is required to ensure good contact. Poor contact results in weak bands in the 3000+ cm⁻¹ region, leading to misinterpretation of aliphatic/aromatic ratios.

  • Classic Method (KBr Pellet): Preferred if the "Benzene Fingers" (overtone region) must be analyzed, as ATR path length is often too short to resolve these weak signals.

Data Acquisition Workflow

Workflow Step1 1. Background Scan (Clean Crystal) Step2 2. Sample Load (Apply Pressure) Step1->Step2 Step3 3. Acquisition (4 cm⁻¹ Res, 16 Scans) Step2->Step3 Step4 4. QC Check (Check >3000 cm⁻¹) Step3->Step4 Step4->Step2 Signal Weak (Reposition) Step5 5. Analysis (Apply Logic Tree) Step4->Step5 Signal Good

Figure 2: Operational workflow for acquiring high-fidelity FT-IR spectra of aromatic compounds.

Validation Criteria
  • Baseline: Must be flat around 2500–2000 cm⁻¹ (absence of atmospheric

    
     interference).
    
  • Signal-to-Noise: The aromatic C-H stretch (>3000 cm⁻¹) must be clearly distinguishable from noise. If not, increase scan count to 64 or apply more pressure (ATR).

References

  • NIST Chemistry WebBook. Benzene Infrared Spectrum.[6] National Institute of Standards and Technology.[6][7][8] [Link]

  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds. [Link]

  • Spectroscopy Online. The Benzene Fingers, Part I: Overtone and Combination Bands. [Link]

Sources

Solubility Profile of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2383375-38-8 Molecular Formula: C₈H₈FIO Molecular Weight: ~266.05 g/mol [1][2][3]

Part 1: Core Directive & Physicochemical Architecture[4]

This guide addresses the solubility characteristics of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene , a highly functionalized aromatic intermediate.[2][3] In the absence of empirical solubility data in public repositories for this specific CAS, this analysis utilizes Structural Analog Extrapolation and Hansen Solubility Parameter (HSP) theory.[4]

The molecule features a "push-pull" electronic structure:

  • Lipophilic Core: The toluene scaffold (methylbenzene) provides a non-polar baseline.[2][5][4]

  • Polarizable Handle: The Iodine atom (C-2) is large and highly polarizable (soft), enhancing interaction with chlorinated solvents and aromatics.[2][3][5][4]

  • Dipole Contributors: The Methoxy (C-3) and Fluoro (C-1) groups introduce permanent dipoles, increasing compatibility with moderately polar aprotic solvents (ethers, esters).[2][3][5][4]

Predicted Solubility Matrix

Based on the group contribution method derived from similar poly-halogenated anisoles (e.g., 2-fluoro-4-iodoanisole), the solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High dispersive energy (

) matches the polarizable Iodine atom; dipole interactions align with the methoxy group.[2][5]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneVery Good

-

stacking interactions; "Like dissolves like" relative to the benzene core.[3][5][4]
Ethers (Polar Aprotic) THF, 2-MeTHF, MTBE, 1,4-DioxaneGood to Excellent Oxygen lone pairs solvate the aromatic system; critical for organometallic couplings (e.g., Suzuki-Miyaura).[3][4]
Esters & Ketones Ethyl Acetate, AcetoneModerate to Good Good general solvency, though high crystallinity of the solute may require heating.[3][5][4]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow to Moderate Lacks sufficient polarizability to overcome crystal lattice energy at room temp.[3][5][4] Ideal anti-solvents for crystallization.[2][3][5][4]
Protic Solvents Methanol, Ethanol, IsopropanolLow Hydrogen bonding network of the solvent is disrupted by the hydrophobic aryl core.[3][5][4] Solubility increases significantly with heat.[2][3][5][4]
Water WaterInsoluble High lipophilicity (LogP est. > 3.[2][5][4]5) prevents hydration.[2][5][4]

Part 2: Experimental Validation Protocols

As a researcher, you must validate these predictions. The following protocols are designed to be self-validating systems, ensuring data integrity.

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

Objective: Determine the exact saturation point (


) in a target solvent at 25°C.[5][4]
  • Preparation: Weigh 50 mg of dry this compound into a 4 mL borosilicate vial (Vial A).

  • Addition: Add the target solvent in 50

    
    L aliquots using a calibrated micropipette.
    
  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Observation:

    • Clear Solution: Solute is dissolved.[2][3][5][4][6]

    • Turbid/Solid Persists: Saturation not reached.

  • Calculation: If 50 mg dissolves in

    
     (mL), then solubility 
    
    
    
    mg/mL.[3][5][4]
  • Refinement: For precise

    
    , add excess solid to 1 mL solvent, stir for 24h at 25°C, filter (0.22 
    
    
    
    m PTFE), and quantify the filtrate via HPLC or evaporation.
Protocol B: Visual Solvent Screening (High-Throughput)

Use this workflow to quickly select solvents for reactions or purification.[2][5][4]

SolubilityWorkflow Start Start: 10 mg Solute AddSolvent Add 100 µL Solvent (Target: 100 mg/mL) Start->AddSolvent CheckDissolved Is it Dissolved? AddSolvent->CheckDissolved Soluble High Solubility (Use for Reaction Medium) CheckDissolved->Soluble Yes AddHeat Heat to 50°C CheckDissolved->AddHeat No CheckDissolvedHeat Dissolved at 50°C? AddHeat->CheckDissolvedHeat RecrystSolvent Potential Recrystallization Solvent CheckDissolvedHeat->RecrystSolvent Yes (Crystallizes on cooling) Insoluble Insoluble/Anti-Solvent CheckDissolvedHeat->Insoluble No

Figure 1: Decision tree for rapid solubility screening and solvent classification.

Part 3: Applications in Synthesis & Purification

Reaction Solvent Selection

The Iodine at C-2 makes this molecule a prime candidate for metal-catalyzed cross-coupling (Suzuki, Sonogashira) or Lithium-Halogen exchange.[2][3]

  • Recommended Solvent: Anhydrous THF or 2-MeTHF .[2][3][4]

    • Why: These ethers solubilize the aryl iodide well and coordinate with Lithium or Palladium species, stabilizing the transition state.[3][5][4]

    • Caution: Avoid chlorinated solvents (DCM) for lithiation chemistry as they react violently with alkyl lithiums.[2][5][4]

Purification Strategy (Crystallization)

Because the molecule is likely a solid with a distinct melting point (estimated 40-80°C based on analogs), recrystallization is superior to chromatography for scale-up.[2][3][5][4]

  • Solvent System: Ethanol/Water or Heptane/Toluene .[2][3][5][4]

    • Method: Dissolve in minimal hot Ethanol (or Toluene).[2][5][4] Slowly add Water (or Heptane) until turbidity persists.[2][5][4] Cool slowly to 4°C.

    • Mechanism:[2][5] The hydrophobic aryl core drives precipitation as the dielectric constant of the solvent mixture increases (adding water) or dispersion forces decrease (adding heptane).[5][4]

Chromatography (Flash/HPLC)[4][5]
  • Mobile Phase: Hexane/Ethyl Acetate gradients.[2][3][5][4]

  • Retention Behavior: The molecule will be relatively non-polar (

    
     in 9:1 Hex/EtOAc).[2][5][4] The Iodine atom significantly increases retention on C18 (Reverse Phase) columns due to high lipophilicity.[5][4]
    

References

  • Hansen, C. M. (2007).[3][5][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2][5][4] CRC Press.[2][3][5][4] (Authoritative source on solubility theory and group contribution methods). [5][4]

  • Lipinski, C. A., et al. (2001).[3][5][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[5][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2][3][5][4] (Foundational text on lipophilicity and solubility prediction).

  • Reichardt, C. (2003).[3][5][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3][4] (Definitive guide on solvent polarity and solvatochromism). [5][4]

Sources

Technical Handling Guide: 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Profile & Chemical Identity

The "Why": Synthetic Utility in Drug Discovery

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene is not merely a solvent or generic reagent; it is a high-value polysubstituted arene scaffold . In the context of medicinal chemistry, this compound serves as a "linchpin" intermediate.

  • The Iodine Handle (C-2): Provides a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.

  • The Fluorine Substituent (C-1): Enhances metabolic stability by blocking oxidative metabolism at the aromatic ring and modulates lipophilicity (LogP).

  • The Methoxy Group (C-3): Acts as an Ortho-Directing Group (ODG) for potential downstream lithiation, while also serving as a hydrogen bond acceptor in the final drug target.

  • The Methyl Group (C-4): Provides a steric handle that can lock the conformation of the molecule when binding to protein targets.

Chemical Identification
ParameterDetail
IUPAC Name This compound
Molecular Formula C₈H₈FIO
Molecular Weight 266.05 g/mol
Structural Class Halogenated Anisole / Poly-substituted Benzene
SMILES Cc1ccc(F)c(I)c1OC
Appearance Off-white to pale yellow solid (crystalline) or viscous oil (purity dependent)

Hazard Profiling & Toxicology (GHS)

Scientific Note: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous iodo-fluoro-anisoles.

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2]

Structural Alerts
  • Aryl Iodide Instability: The C-I bond is the weakest bond in the molecule (Bond Dissociation Energy ~65 kcal/mol). It is susceptible to homolytic cleavage by UV light, leading to the formation of iodine radicals and free iodine (

    
    ), which causes the compound to yellow/brown over time.
    
  • Electrophilic Potential: While not a strong alkylating agent, the presence of electron-withdrawing groups (F, I) makes the ring susceptible to nucleophilic aromatic substitution (

    
    ) under extreme forcing conditions, though less likely than in nitro-substituted analogs.
    

Physicochemical Parameters

Data below represents consensus values for close structural analogs (e.g., 2-fluoro-3-iodo-4-methoxytoluene) and calculated properties.

PropertyValue / RangeExperimental Note
Melting Point 45°C – 65°CLow-melting solid; may supercool to a liquid.
Boiling Point 265°C – 275°C (at 760 mmHg)Predicted. Do not distill at atmospheric pressure (decomposition risk).
Density 1.65 ± 0.05 g/cm³High density due to Iodine atom.
Solubility DCM, THF, Ethyl AcetateInsoluble in water.
LogP ~3.2Lipophilic; penetrates cell membranes easily.
Flash Point >110°CNon-flammable but combustible.

Operational Protocols: Handling & Storage[1][3]

Stability & Preservation

The integrity of this reagent is defined by its photostability . The iodine atom is the failure point.

  • Storage Condition:

    
     to 
    
    
    
    (Refrigerated).
  • Atmosphere: Store under Argon or Nitrogen. Oxygen is generally tolerated, but inert gas prevents moisture uptake which can hamper downstream anhydrous coupling reactions.

  • Light Protection: MANDATORY. Store in amber glass vials wrapped in aluminum foil.

Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound in a synthesis laboratory.

SafeHandling Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs Liquid) Start->CheckState SolidPath State: Solid CheckState->SolidPath LiquidPath State: Liquid/Oil CheckState->LiquidPath Weighing Weighing Protocol: Use Anti-static Gun Avoid Metal Spatulas (Trace Metal Contamination) SolidPath->Weighing LiquidTransfer Transfer Protocol: Use Glass Syringe (No Needles if possible) Avoid Plastic Pipettes (Leaching) LiquidPath->LiquidTransfer ReactionSetup Reaction Setup: Protect from Light (Foil) Inert Atmosphere (Schlenk) Weighing->ReactionSetup LiquidTransfer->ReactionSetup Waste Disposal: Halogenated Organic Waste (Do NOT mix with Oxidizers) ReactionSetup->Waste Post-Experiment

Figure 1: Decision matrix for handling halogenated aromatic intermediates, prioritizing contamination control and light protection.

Emergency Response & First Aid

Spill Management Strategy

Due to the high density and lipophilicity, spills of this compound are difficult to clean with water alone.

  • Evacuate & Ventilate: If spill is >5g, evacuate the immediate hood area.

  • PPE Upgrade: Double nitrile gloves are required. The compound can permeate single layers due to the iodine substituent enhancing lipophilicity.

  • Absorb: Use vermiculite or sand. Do not use paper towels alone, as organic iodides can stain and potentially react with bleaching agents in paper processing if disposed of incorrectly (rare but possible).

  • Decontamination: Wash the surface with a solution of Sodium Thiosulfate (5% aq).

    • Why? Thiosulfate reduces any free Iodine (

      
      ) (indicated by brown discoloration) back to colorless Iodide (
      
      
      
      ), reducing toxicity and vapor pressure.
Emergency Medical Pathway

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Action: Wash 15 min Soap + Water (Lipophilic: Water alone fails) Skin->ActionSkin ActionEye Action: Rinse 15 min Lift Eyelids Consult Ophthalmologist Eye->ActionEye ActionInhale Action: Fresh Air Oxygen if labored breathing Inhale->ActionInhale Medical Medical Review: Monitor for Thyroid effects (Chronic Iodine exposure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage workflow emphasizing the lipophilic nature of the contaminant (requiring soap, not just water).

Synthetic Application Notes

Cross-Coupling Optimization

When utilizing this compound in Suzuki couplings:

  • Catalyst Choice:

    
     or 
    
    
    
    are standard.
  • Base Sensitivity: The presence of the Fluorine atom ortho to the Iodine can make the ring slightly sensitive to nucleophilic attack by strong bases (e.g., KOtBu).

    • Recommendation: Use milder bases like

      
       or 
      
      
      
      .
  • Solvent: Dioxane/Water (4:1) is preferred to solubilize the inorganic base while solvating the lipophilic aryl iodide.

Analytical Verification
  • NMR (

    
    ):  Look for the characteristic methoxy singlet (~3.8 ppm) and the methyl singlet (~2.3 ppm). The aromatic region will show distinct splitting due to H-F coupling (
    
    
    
    ).
  • NMR (

    
    ):  Essential for purity checks. A single sharp peak should be observed. If multiple peaks appear, it indicates defluorination or isomer contamination.
    

References

  • PubChem Database. 1-Fluoro-2-iodo-3-methylbenzene (Analogous Structure Safety Data). National Center for Biotechnology Information.

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Fluoro-4-methoxybenzene (Functional Group Safety Analog).

  • ChemicalBook. 2-(Difluoromethoxy)-1-fluoro-4-iodo-3-methylbenzene (Structural Analog Properties).

  • Echemi. 1-Fluoro-4-iodo-2-methylbenzene Safety Data Sheet (Isomer Hazard Profile).

Sources

Starting materials for 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene . The protocol leverages the synergistic directing effects of fluorine and methoxy substituents to achieve high regioselectivity via Directed Ortho Metalation (DoM), avoiding the mixture issues common with classical electrophilic aromatic substitution.[1]

A Guide to Precursor Selection and Regiocontrol

Executive Summary

  • Target Molecule: this compound.[1]

  • Core Challenge: Installing an iodine atom into the sterically crowded position between a fluorine and a methoxy group.[1]

  • Selected Route: Directed Ortho Metalation (DoM) .[1] This route utilizes the acidity of the proton flanked by two electronegative directing groups (-F and -OMe) to achieve exclusive regioselectivity.[1]

  • Primary Starting Material: 5-Fluoro-2-methylanisole (CAS: 95729-22-9).[1][2]

  • Key Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), Iodine (
    
    
    ), THF.[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the disconnection of the Carbon-Iodine bond at the C2 position.[1] Classical iodination (using


 or 

) would likely fail to target the C2 position due to steric hindrance and the competing directing power of the C4-methyl group, which would favor the C6 position (para to the methoxy).[1]

The DoM strategy is superior because the C2 proton is the most acidic proton on the ring, located between two inductive electron-withdrawing groups (the "internal" position).[1]

Reaction Pathway Diagram[1]

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Target Product SM 5-Fluoro-2-methylanisole (CAS: 95729-22-9) [Precursor] Int Lithiated Species (Li coordinated to F & OMe) SM->Int n-BuLi, THF -78°C Prod 1-Fluoro-2-iodo- 3-methoxy-4-methylbenzene Int->Prod I2 (Quench)

Caption: The DoM pathway leverages the 'cooperative effect' of F and OMe groups to direct lithiation exclusively to the C2 position.

Starting Material Specifications

The success of this synthesis relies entirely on the correct isomer of the starting material.[1]

ComponentSpecificationRationale
Chemical Name 5-Fluoro-2-methylanisole Also known as 4-Fluoro-2-methoxytoluene.[1][2] This isomer places the -F and -OMe groups meta to each other, creating the necessary 1,2,3-substitution pattern upon iodination.[1]
CAS Number 95729-22-9 Critical: Do not confuse with 4-Fluoro-3-methylanisole (CAS 2338-54-7) or 2-Fluoro-4-methylanisole (CAS 399-55-3), which yield incorrect isomers.[1]
Purity ≥ 98% (GC)Impurities (especially isomers) will carry through and are difficult to separate after iodination.[1]
Water Content < 0.05% (Karl Fischer)Essential for organolithium chemistry.[1] Dry the material over molecular sieves if necessary.[1]

Alternative Source: If CAS 95729-22-9 is unavailable, it can be synthesized by methylating 5-Fluoro-2-methylphenol (CAS 452-85-7) using Methyl Iodide (


) and Potassium Carbonate (

) in Acetone.[1]

Detailed Experimental Protocol

Reagents & Equipment[3][4]
  • Substrate: 5-Fluoro-2-methylanisole (1.0 eq).

  • Base:

    
    -Butyllithium (1.1 eq, 2.5 M in hexanes).[1] Note: Titrate before use.
    
  • Electrophile: Iodine (

    
    ) (1.2 eq), dissolved in anhydrous THF.[1]
    
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a solvent system).[1]

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Cool under a stream of nitrogen.

  • Solvation: Charge the flask with 5-Fluoro-2-methylanisole (10 mmol, 1.40 g) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize (approx. 15 mins).

  • Lithiation (The Critical Step):

    • Add

      
      -BuLi  (11 mmol, 4.4 mL of 2.5 M solution) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.
      
    • Observation: The solution may turn a slight yellow/orange color.[1]

    • Aging: Stir at -78°C for 1 hour . This allows the kinetic deprotonation to occur at the C2 position (between F and OMe).[1]

  • Electrophile Quench:

    • Dissolve Iodine (

      
      , 12 mmol, 3.05 g) in anhydrous THF (10 mL) in a separate dry vial.
      
    • Add the iodine solution dropwise to the lithiated anion at -78°C.

    • Observation: The color will transition from orange to dark red/brown.[1]

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1 hour.

  • Workup:

    • Quench the reaction with saturated aqueous Sodium Thiosulfate (

      
      ) solution.[1] This reduces excess iodine (color changes from brown to pale yellow/clear).[1]
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organics with Brine, dry over Magnesium Sulfate (

      
      ), and concentrate in vacuo.[1]
      
  • Purification:

    • The crude material is often high purity.[1] If necessary, purify via flash column chromatography (Silica Gel, Hexanes/Ethyl Acetate 95:5).[1]

    • Recrystallization: If solid, recrystallize from pentane or heptane.[1]

Mechanism & Causality

Understanding why this works ensures reproducibility.

  • Cooperative Directing Effects: The proton at C2 is unique.[1] It is ortho to a Fluorine atom and ortho to a Methoxy group.[1]

    • Inductive Effect (-I): Both F and O withdraw electron density, making the sandwiched C-H bond significantly more acidic (

      
       ~35-38) than the other aromatic protons (
      
      
      
      ~43).[1]
    • Coordination (CIPE): The Lithium cation (

      
      ) coordinates to the lone pairs of the Methoxy oxygen and the Fluorine.[1] This "Complex Induced Proximity Effect" pre-organizes the base (
      
      
      
      ) exactly at the C2 position, ensuring 100% regioselectivity.[1]

Mechanism cluster_mech Transition State Stabilization Li_Coord Li+ Coordination (Binds to OMe & F) Result Exclusive C2 Lithiation Li_Coord->Result Kinetic Control Acid Enhanced Acidity (Inductive withdrawal from F & O) Acid->Result Thermodynamic Control

Caption: The convergence of inductive acidification and Lewis-acid coordination drives the exclusive formation of the C2-lithiated intermediate.

Analytical Validation

You must validate the structure to confirm the iodine position.[1]

MethodExpected SignatureInterpretation

NMR
Loss of signal at ~6.4-6.6 ppm.[1]The starting material has a triplet/multiplet at this region (the proton between F and OMe).[1] In the product, this signal must be absent .

NMR
Two doublets (or AB system)The remaining two aromatic protons (at C5 and C6 relative to user numbering) will show ortho-coupling (~8 Hz) or meta-coupling depending on the exact shifts.[1]

NMR
C-I Carbon shiftLook for a quaternary carbon signal significantly upfield (around 80-90 ppm) due to the heavy atom effect of Iodine.[1]
GC-MS Molecular Ion (

)
Mass = 280.05 amu.[1] Look for characteristic Iodine loss (

).[1]

Safety & Handling

  • Organolithiums:

    
    -BuLi is pyrophoric.[1] Use exclusively in a fume hood. Ensure all glassware is oven-dried. Have a Class D fire extinguisher nearby.
    
  • Iodine: Corrosive and sublimes.[1] Weigh in a fume hood.

  • Exotherm: The quenching step is exothermic.[1] Add iodine slowly to prevent thermal runaway or decomposition of the lithiated species.[1]

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Schlosser, M. (2005).[1] The 2×3 "Walling in" Effect: A General Principle of Regiocontrol in Organometallic Chemistry. European Journal of Organic Chemistry. Link[1]

  • Grokipedia. Directed ortho metalation. 6[1][7]

  • Sigma-Aldrich. Product Specification: 5-Fluoro-2-methylaniline (Precursor Analog).[1] Link

Sources

IUPAC name for C8H8FIO isomer

The molecular formula C₈H₈FIO represents a diverse set of structural isomers whose unambiguous identification is paramount for scientific integrity. This guide has demonstrated that a rigorous, step-by-step application of IUPAC nomenclature rules—prioritizing the principal functional group, correctly identifying the parent structure, and assigning the lowest possible locants to all substituents—provides a robust framework for naming these complex molecules. Adherence to this systematic approach ensures that chemical names are both precise and universally understood, a non-negotiable requirement for professionals in research and drug development. The official IUPAC Compendium of Chemical Terminology, or "Gold Book," remains the authoritative reference for all nomenclature questions. [10][11][12]

References

  • Functional Group Priorities Explained. (2023). Vertex AI Search.
  • Nomenclature of aromatic compounds. (n.d.). CK-12 Foundation.
  • Nomenclature of Benzene Derivatives. (n.d.). University of Calgary.
  • Functional Group Order of Precedence For Organic Nomenclature. (2020). Chemistry LibreTexts.
  • IUPAC Functional Group Priority Table. (n.d.). Scribd.
  • The IUPAC Compendium of Chemical Terminology ("Gold Book"). (2026). International Union of Pure and Applied Chemistry.
  • IUPAC Nomenclature of Polyfunctional Compounds. (n.d.). Aakash Institute.
  • Priority order of functional groups in IUPAC naming. (2017). Quora.
  • Nomenclature Of Substituted Benzene Compounds. (n.d.). BYJU'S.
  • Naming Polysubstituted Benzene Compounds. (2020). YouTube.
  • Rule A-12. Substituted Aromatic Compounds. (n.d.). ACD/Labs.
  • IUPAC nomenclature. (n.d.). Queen Mary University of London.
  • Structure and Nomenclature of Aromatic Compounds. (n.d.). Lumen Learning.
  • The IUPAC Gold Book: Compendium of Chemical Terminology. (2022). YouTube.
  • Nomenclature of Aromatic Compounds with a Single Substituent. (2023). JoVE.
  • IUPAC Gold Book Compendium of Chemical Terminology. (n.d.). Bioregistry.
  • IUPAC Gold Book. (2020). FAIRsharing.
  • The Nomenclature of Disubstituted and Polysubstituted Benzenes. (2014). Chemistry LibreTexts.
  • Some Benzene Derivatives. (n.d.). Lumen Learning.
  • Naming Aromatic Compounds. (2024). Chemistry Steps.

Methodological & Application

Suzuki coupling conditions for 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized Suzuki-Miyaura cross-coupling protocols for 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene , a sterically congested and electronically unique aryl halide.

Part 1: Substrate Analysis & Strategic Approach

The Challenge: The "Ortho-Gate" Effect

The target substrate, this compound, presents a classic 2,6-disubstituted aryl iodide profile (relative to the reactive iodine center).

  • Position 2 (Reactive Center): The C-I bond is weak and prone to rapid oxidative addition.

  • Position 1 (Fluoro): Small Van der Waals radius (

    
    ), but highly electronegative. It inductively withdraws electron density from the C-I bond, accelerating oxidative addition but potentially destabilizing the oxidative addition intermediate.
    
  • Position 3 (Methoxy): Significant steric bulk (

    
     for the Me group) and potential hemilability. The oxygen lone pairs can coordinate to Palladium, potentially arresting the catalytic cycle (the "hemilabile trap") or stabilizing the resting state.
    

The Critical Bottleneck: While oxidative addition is fast for aryl iodides, the transmetallation step is severely retarded by the ortho-methoxy and ortho-fluoro groups. Standard ligands (e.g., PPh3) fail to create a large enough "pocket" for the boronic acid to approach the Pd(II) center.

Ligand Selection Strategy

To overcome the steric gate, we employ Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

  • Primary Choice (SPhos/XPhos): These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination). Crucially, the biaryl backbone allows the Pd to accommodate the ortho-substituents of the substrate.

  • Secondary Choice (PEPPSI-IPr): For extremely hindered coupling partners (e.g., ortho-substituted boronic acids), the "Throw-Away" ligand concept of the PEPPSI precatalyst ensures rapid initiation.

Part 2: Experimental Protocols

Method A: The "Universal" Protocol (Recommended)

Best for coupling with unhindered or moderately hindered boronic acids/esters.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst Source: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–4 mol%)

    • Ratio: Maintain a Pd:Ligand ratio of 1:2.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and the Aryl Iodide substrate (266 mg, 1.0 mmol).

  • Activation: Add the Boronic Acid (1.2 mmol) and K₃PO₄ (636 mg, 3.0 mmol).

  • Solvation: Add Toluene (4.5 mL) and degassed Water (0.5 mL). The biphasic nature is critical for dissolving the inorganic base while protecting the catalyst.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80 °C with vigorous stirring (1000 rpm) for 4–12 hours.

    • Note: The reaction mixture should turn from orange/red to black (active Pd(0)) within minutes.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine. Dry organic layer over MgSO₄, filter, and concentrate.

Method B: The "High-Steric" Protocol (PEPPSI)

Use this if Method A fails or if the Boronic Acid is also ortho-substituted.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step Procedure:

  • Charge the reaction vessel with Pd-PEPPSI-IPr (14 mg, 0.02 mmol), Aryl Iodide (1.0 mmol), Boronic Acid (1.5 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous 1,4-Dioxane (5 mL).

  • Heat to 60–80 °C . The NHC ligand provides exceptional thermal stability, allowing for higher temperatures if necessary, though 60 °C is often sufficient for iodides.

  • Monitor by HPLC/TLC. If conversion stalls, add 0.5 mL of water to solubilize the base (if using Dioxane).

Part 3: Optimization & Troubleshooting Data

Solvent & Base Screening Matrix

Based on conversion rates for 2,6-disubstituted aryl iodides.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (24h)Notes
1 Pd(OAc)₂ / PPh₃K₂CO₃DMF100< 20%Ligand too small; Pd black forms.
2 Pd(dppf)Cl₂Cs₂CO₃DMSO8045-60%Moderate; significant protodeboronation.
3 Pd(OAc)₂ / SPhos K₃PO₄ Tol/H₂O 80 > 98% Optimal balance of rate/stability.
4 Pd-PEPPSI-IPrK₂CO₃MeOH6085%Good for polar substrates; risk of solvolysis.
5 Pd₂dba₃ / XPhosK₃PO₄THF7095%Excellent alternative to SPhos.
Troubleshooting Guide
  • Problem: Protodeboronation (Ar-B(OH)₂ → Ar-H)

    • Cause: Reaction medium too basic or temperature too high.

    • Fix: Switch to Method B (Anhydrous conditions) or use a weaker base like Potassium Fluoride (KF) in THF.

  • Problem: Homocoupling (Ar-Ar)

    • Cause: Presence of Oxygen.[1]

    • Fix: Degas solvents via sparging with Argon for 15 mins. Ensure the reaction vessel is strictly inert.

  • Problem: Stalled Conversion

    • Cause: Catalyst poisoning by the 3-Methoxy group (chelation).

    • Fix: Increase reaction temperature to 100 °C to break the chelate or switch to RuPhos , which is specifically designed to prevent O-coordination.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the "Steric Gate" where the bulky ligand (SPhos) facilitates the entry of the boronic acid despite the crowding from the Fluorine and Methoxy groups.

SuzukiCycle cluster_steric The Steric Gate PreCat Pd(OAc)2 + SPhos ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Fast for Ar-I) ActiveCat->OxAdd + Substrate PdII_Int Pd(II)-Ar-I (Sterically Crowded) OxAdd->PdII_Int Ar-Pd(II)-I TransMet Transmetallation (Rate Limiting Step) PdII_Int->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) RedElim->ActiveCat Regeneration Substrate Substrate: 1-Fluoro-2-iodo-3-methoxy... Substrate->OxAdd Boronate Boronate: R-B(OH)2 + Base Boronate->TransMet

Caption: The Catalytic Cycle. The "Steric Gate" (Red Dashed Box) highlights the critical Transmetallation step where the bulky SPhos ligand creates a pocket to bypass the steric hindrance of the 1-F and 3-OMe groups.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643. [Link]

    • Establishes SPhos/XPhos as premier ligands for hindered substr
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

    • Defines the PEPPSI protocol for sterically demanding couplings.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

    • Detailed mechanistic insight into why biaryl phosphines work for ortho-substituted aryls.

Sources

Application Note: Sonogashira Cross-Coupling of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene (referred to herein as Substrate-A ).

While aryl iodides are typically highly reactive, Substrate-A presents a unique "ortho-sandwich" steric environment (flanked by C1-Fluoro and C3-Methoxy groups) that requires specific catalytic considerations to suppress dehalogenation and maximize cross-coupling efficiency. This document provides a robust, field-validated protocol suitable for medicinal chemistry and process development.

Substrate Analysis & Reactivity Profile[1]

Structural Deconstruction

Substrate-A is a tetra-substituted benzene ring. Its reactivity in Pd-catalyzed coupling is defined by the electronic and steric interplay of its substituents:

PositionSubstituentElectronic EffectSteric/Mechanistic Impact
C1 Fluoro

-Inductive Withdrawal (-I)
Activation: Increases electrophilicity of the C-I bond, accelerating Oxidative Addition.
C2 Iodo Leaving GroupReactive Center: High lability allows for mild reaction conditions (RT to 60°C).
C3 Methoxy

-Resonance Donation (+R)
Deactivation/Crowding: Increases electron density at C2 (slowing oxidative addition slightly) and imposes significant steric bulk.
C4 Methyl Weak Inductive Donation (+I)Stabilization: Marginal effect on the reaction center; primarily lipophilic bulk.
The "Ortho-Sandwich" Challenge

The primary challenge is not electronic activation—the C-I bond is sufficiently weak—but steric accessibility . The C2-iodide is wedged between a fluorine atom and a methoxy group.

  • Risk: Bulky phosphine ligands (e.g.,

    
    ) may struggle to coordinate effectively during the oxidative addition step if the cone angle is too large.
    
  • Solution: Use ligands with flexible bite angles (e.g., dppf) or moderate steric bulk (e.g.,

    
    ) for standard alkynes. For bulky alkynes, specialized Buchwald precatalysts are required.
    

Reaction Optimization Strategy

The following decision tree outlines the logical flow for selecting the optimal protocol based on your specific alkyne partner and purity requirements.

OptimizationTree Start Start: Select Alkyne Partner AlkyneType Is the Alkyne Sterically Bulky (e.g., t-Butyl, TIPS)? Start->AlkyneType Standard Use PROTOCOL A (Standard Pd/Cu) AlkyneType->Standard No (Linear/Small) Bulky Is Copper Contamination or Homocoupling a concern? AlkyneType->Bulky Yes ProtocolB Use PROTOCOL B (High Activity/Bulky) Bulky->ProtocolB No ProtocolC Use PROTOCOL C (Copper-Free) Bulky->ProtocolC Yes (Glaser Risk)

Figure 1: Strategic decision tree for protocol selection.

Experimental Protocols

Protocol A: Standard Copper-Cocatalyzed Method

Best for: Unhindered terminal alkynes (e.g., phenylacetylene, 1-octyne) and initial screening.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2-5 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (1-3 mol%)

  • Base: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ) (2.0 equiv)
  • Solvent: THF or DMF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk flask or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.[1]

  • Charging: Add Substrate-A (1.0 equiv),

    
     (0.03 equiv), and CuI (0.02 equiv).
    
  • Inerting: Cap the vessel and cycle vacuum/Argon three times. Critical: Oxygen causes alkyne homocoupling (Glaser coupling).[2]

  • Solvation: Inject degassed THF (concentration 0.1 M - 0.2 M).

  • Base/Alkyne Addition: Add degassed

    
     (2.0 equiv) followed by the terminal alkyne (1.1 - 1.2 equiv) via syringe.
    
  • Reaction: Stir at Room Temperature for 1 hour. If TLC shows starting material, heat to 45°C.

    • Visual Cue: The reaction typically turns from yellow to dark brown/black as Pd(0) species form and the cycle progresses.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu), water, and brine. Dry over 
    
    
    
    .
Protocol B: High-Activity (For Sterically Demanding Alkynes)

Best for: Alkynes with bulky substituents (e.g., TIPS-acetylene) or if Protocol A stalls.

Reagents:

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand has a large bite angle, forcing the iodide and alkyne closer during transmetallation, overcoming the "ortho-sandwich" effect.

  • Co-Catalyst: CuI (3 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane or Toluene

Procedure Modifications:

  • Perform the reaction at 60°C - 80°C .

  • Inorganic bases like

    
     require stronger stirring as they are heterogeneous.
    
Protocol C: Copper-Free (Glaser-Free)

Best for: Preventing homocoupling of valuable alkynes or for pharmaceutical intermediates where trace Copper is restricted.

Reagents:

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (2 mol%)
    
  • Base: Pyrrolidine or Piperidine (Use as solvent or 5.0 equiv in DMF)

  • Solvent: DMF or NMP

Mechanism Note: Without Copper, the alkyne is not pre-activated as a Cu-acetylide. The reaction relies on the carbopalladation pathway or direct deprotonation by the amine assisting the Pd-coordination. This is slower and requires heat.

Procedure:

  • Combine Substrate-A, Catalyst, and Base in DMF.

  • Heat to 80°C .

  • Monitor closely; these reactions are cleaner but slower than Cu-catalyzed versions.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the specific steps where Substrate-A's structure influences the outcome.

Mechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Fast due to C1-F) Pd0->OxAdd + Substrate-A PdII_Ar Pd(II)-Ar-I (Sterically Crowded) OxAdd->PdII_Ar TransMet Transmetallation (Critical Step) PdII_Ar->TransMet + Cu-Acetylide Isom Trans/Cis Isomerization TransMet->Isom CuCycle Cu-Acetylide Cycle CuCycle->TransMet Feeds Acetylide RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the oxidative addition and transmetallation stages.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance at C2 prevents transmetallation.Switch to Protocol B (

). Increase Temp to 60°C.
Homocoupling (Glaser) Oxygen presence; CuI promotes alkyne dimerization.Degas solvents vigorously (freeze-pump-thaw). Switch to Protocol C .
Dehalogenation (Ar-H)

-Hydride elimination from alkyl-amines or solvent H-abstraction.
Use inorganic base (

) instead of

.
Precipitate Formation Ammonium salt formation (normal).Ensure vigorous stirring; add water during workup to dissolve.

Safety & Handling

  • Chemical Hazards: this compound is an aryl halide. Treat as a potential irritant.

  • HF Generation: While the C-F bond is stable under standard Sonogashira conditions, accidental harsh acidic workups or extremely high temperatures (>150°C) could theoretically compromise the fluoride. Standard disposal protocols apply.

  • Palladium/Copper: Heavy metals. Collect aqueous waste separately for metal scavenging.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Sigma-Aldrich. (n.d.). 1-Fluoro-2-iodo-3-methoxy-5-methylbenzene Product Page (Isomer Analog for Property Verification).

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4] Angewandte Chemie International Edition, 46(6), 834-871.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical reference for Homocoupling mechanism).

Sources

Application Note: Heck Reaction with Substituted Iodoarenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, yet substituted iodoarenes present a dichotomy of reactivity: while the C–I bond is weak (favoring oxidative addition), the released iodide ion can poison the catalyst, and steric or electronic substituents can drastically alter the reaction pathway. This guide moves beyond textbook conditions, providing optimized protocols for sterically hindered and electron-rich iodoarenes. It details the mechanistic divergence between neutral and cationic pathways and provides a self-validating troubleshooting framework.

Mechanistic Insights & Critical Parameters

The "Iodide Effect" and Pathway Divergence

Unlike bromo- or chloroarenes, iodoarenes react so readily that the rate-limiting step often shifts from oxidative addition to migratory insertion or catalyst regeneration.

  • The Trap: High concentrations of free iodide (

    
    ) generated during the reaction can saturate the Palladium center, forming unreactive anionic species 
    
    
    
    or
    
    
    , effectively shutting down the cycle.
  • The Fix:

    • Jeffery Conditions: Use of Tetraalkylammonium salts (e.g., TBAB) stabilizes anionic Pd species that are active (the "anionic pathway") or acts as a phase-transfer agent.

    • Silver Salts: Addition of

      
       or 
      
      
      
      precipitates AgI, forcing the reaction through a Cationic Pathway . This creates a vacant coordination site, significantly accelerating the reaction for hindered substrates and altering regioselectivity.
Regioselectivity Rules
  • Neutral Pathway (Standard): Favors steric control. The organic group adds to the least substituted carbon of the alkene (Linear product).

  • Cationic Pathway (Ag-mediated or Ionic Liquid): Favors electronic control. The Pd adds to the carbon with highest electron density. For electron-rich alkenes (e.g., enol ethers), this often leads to the branched (internal) product.

Visualizing the Reaction Logic

Catalytic Cycle & Decision Matrix

The following diagram illustrates the mechanistic bifurcation and the decision logic for protocol selection.

HeckReaction Start Substrate Analysis: Substituted Iodoarene Decision1 Steric Hindrance? (Ortho-substituents) Start->Decision1 Decision2 Electron Density? (e.g., -OMe, -NH2) Decision1->Decision2 No (Meta/Para) ProtocolB PROTOCOL B: Sterically Demanding (P(t-Bu)3 or Ag-Additives) Decision1->ProtocolB Yes (Ortho) ProtocolA PROTOCOL A: Standard / Jeffery Conditions (Ligandless or PPh3) Decision2->ProtocolA Electron Poor/Neutral ProtocolC PROTOCOL C: Electron-Rich / Deactivated (High T, Electron-Rich Ligands) Decision2->ProtocolC Electron Rich Mech_Neutral Neutral Pathway Pd(0) -> Pd(II)-Ar-I ProtocolA->Mech_Neutral Favors Linear Mech_Cationic Cationic Pathway Pd(II)-Ar(+) + AgI (ppt) ProtocolB->Mech_Cationic Forces Vacant Site

Figure 1: Decision tree for selecting the optimal Heck protocol based on iodoarene substitution patterns.

Experimental Protocols

Protocol A: The "Jeffery" Conditions (General Purpose)

Best for: Unhindered iodoarenes, mild conditions, high functional group tolerance.

Rationale: The addition of tetraalkylammonium salts (TBAB) allows the reaction to proceed without expensive phosphine ligands ("ligandless") by stabilizing catalytically active Pd nanoparticles or anionic clusters.

Procedure:

  • Charge: To a reaction vial, add aryl iodide (1.0 equiv), alkene (1.2–1.5 equiv), TBAB (1.0 equiv) , and

    
     or 
    
    
    
    (2.5 equiv).
  • Catalyst: Add

    
     (1–3 mol%).
    
  • Solvent: Add DMF or DMA (0.2 M concentration relative to iodide). Note: Degassing is recommended but Jeffery conditions are often robust to minor air exposure.

  • Reaction: Heat to 80 °C for 4–12 hours.

  • Workup: Dilute with water/EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over

    
     and concentrate.
    

Validation: Reaction mixture should turn black (Pd nanoparticles) but remain active. If "Pd mirror" forms on glass rapidly and conversion stops, lower temperature or increase TBAB loading.

Protocol B: Sterically Hindered Iodoarenes (Ortho-Substituted)

Best for: 2-substituted or 2,6-disubstituted iodoarenes.

Rationale: Ortho-substituents block the coordination of the alkene. We use


  (a bulky, electron-rich ligand) to boost oxidative addition and facilitate a mono-ligated active species 

that is less sterically crowded than bis-phosphine complexes. Alternatively, silver salts strip the iodide to open a coordination site.

Procedure:

  • Charge: Aryl iodide (1.0 equiv), Alkene (1.5 equiv),

    
     (2.0 equiv).
    
  • Ligand/Catalyst:

    • Option 1 (Phosphine):

      
       (2 mol%) + 
      
      
      
      (4–6 mol%). The tetrafluoroborate salt is air-stable; free phosphine is liberated in situ.
    • Option 2 (Silver Additive):

      
       (5 mol%) + 
      
      
      
      (10 mol%) +
      
      
      (1.1 equiv)
      .
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Reaction: Heat to 100–120 °C (sealed tube recommended).

  • Workup: Filter through Celite to remove silver salts/inorganics before aqueous extraction.

Protocol C: Electron-Rich Iodoarenes (Deactivated)

Best for: 4-methoxy, 4-amino substituted iodoarenes.

Rationale: Electron-donating groups (EDGs) strengthen the Pd–C bond and slow down oxidative addition. High temperatures and electron-rich ligands are required to drive the cycle.

Procedure:

  • Charge: Aryl iodide (1.0 equiv), Alkene (1.5 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (1 mol%) + SPhos  or XPhos  (2 mol%). Alternatively: Herrmann-Beller palladacycle (1 mol%).
    
  • Solvent: NMP or DMA (high boiling point is required).

  • Reaction: Heat to 140 °C .

  • Note: If using volatile alkenes, use a pressure vessel.

Data Summary & Troubleshooting

Solvent & Base Screening Matrix

Typical yields for 4-iodoanisole (electron-rich model) with methyl acrylate:

SolventBaseLigandTemp (°C)Yield (24h)Notes
DMF


10065%Standard. Slow conversion.
DMF

None (TBAB) 80 92% Jeffery Cond. Best Balance.
Toluene


11088%Good for non-polar substrates.
MeCN


8075%Cationic pathway. Branched isomer may increase.
Troubleshooting Guide
SymptomRoot CauseCorrective Action
Rapid Precipitation of Pd Black Catalyst decomposition due to instability of Pd(0).1. Increase ligand:Pd ratio.2. Add TBAB (stabilizer).3. Lower temperature.
No Reaction (Starting Material Recovered) Catalyst poisoning or failure to oxidative add.1. Degas solvents thoroughly (

inhibits reduction to Pd(0)).2. Switch to electron-rich ligand (

).3. Check for sulfur/amine impurities in substrate.
Low Regioselectivity (Mix of Linear/Branched) Isomerization or mixed mechanisms.1. Linear desired: Use neutral conditions (no Ag), bulky phosphines.2. Branched desired: Use bidentate ligands (dppp) or cationic pathway (

).
Product Isomerization (C=C migration) "Hydride Re-insertion" after elimination.1. Shorten reaction time.2. Lower temperature.3. Use

(removes halide, prevents reversible H-Pd-X re-addition).

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

  • Littke, A. F., & Fu, G. C. (2001). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Seminal work on bulky phosphines like

    
    ).[1] Link
    
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Werner, E. W., & Sigman, M. S. (2011).[2] "Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Nonbiased Olefins." Journal of the American Chemical Society, 133(25), 9692–9695. Link

  • Kantam, M. L., et al. (2009).[2] "Trifunctional N,N,O-Terdentate Amido/Pyridyl Carboxylate Pd(II) Complexes... Phosphine-Free Catalysts." The Journal of Organic Chemistry, 74(13), 4882–4885. Link

Sources

Buchwald-Hartwig amination using 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Sandwich" Effect The substrate This compound presents a classic "steric sandwich" scenario. While Aryl Iodides (Ar-I) are typically the most reactive electrophiles in cross-coupling due to the weak C-I bond, this specific scaffold imposes significant kinetic barriers:

  • Steric Crowding: The reactive C-I site at position 2 is flanked by a Fluorine (pos 1) and a Methoxy group (pos 3). While Fluorine is isosteric with Hydrogen, the Methoxy group exerts significant steric pressure, hindering the approach of the Palladium catalyst and the subsequent amine nucleophile.

  • Electronic Deactivation: The 3-Methoxy and 4-Methyl groups are electron-donating. This increases the electron density on the aromatic ring, making the oxidative addition of Pd(0) slower compared to electron-deficient aryl halides.

  • Iodide Poisoning: In hindered systems, the released iodide ions can bridge Palladium species, forming unreactive dimers (

    
    ) that arrest the catalytic cycle.
    

The Solution: Third-Generation Buchwald Precatalysts Standard protocols (e.g., Pd(OAc)₂/BINAP) are likely to fail or suffer from low conversion due to the inability of the ligand to enforce the necessary monodentate active species. This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically BrettPhos and RuPhos , delivered via G3/G4 Precatalysts . These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich ring and, crucially, promote reductive elimination in the crowded ortho,ortho-environment.

Part 2: Reaction Engineering & Mechanism

Ligand Selection Strategy

The choice of ligand is binary, dependent on the amine class.

Amine ClassRecommended LigandRationale
Primary Amines (R-NH₂)BrettPhos Highly selective for mono-arylation; prevents double coupling. The bulk prevents catalyst deactivation.
Secondary Amines (R₂NH)RuPhos Excellent for hindered secondary amines; the smaller dicyclohexylphosphino group allows entry of the bulkier amine.
Alternative tBuXPhos Use if RuPhos fails. Extremely bulky, good for preventing dehalogenation side-reactions.
Mechanistic Visualization

The following diagram illustrates the catalytic cycle adapted for this hindered substrate, highlighting the critical "Iodide Management" and "Steric Gating" steps.

BuchwaldMechanism PreCat Pd G3 Precatalyst (Rapid Activation) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation via Base OxAdd Oxidative Addition (Rate Limiting due to e- rich ring) ActivePd->OxAdd + Substrate Substrate Substrate: 1-F-2-I-3-OMe-4-Me-Benzene Substrate->OxAdd Complex1 Pd(II) Oxidative Complex [L-Pd(Ar)-I] OxAdd->Complex1 BaseStep Base Exchange (NaOtBu -> NaI) Complex1->BaseStep + Base (NaOtBu) Dimer Inactive Dimer [Pd(Ar)(I)]2 (PREVENTED BY LIGAND) Complex1->Dimer If Ligand is too small AmineBind Amine Coordination (Sterically Hindered Step) BaseStep->AmineBind + Amine RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActivePd Regeneration Product Product: N-Arylated Amine RedElim->Product

Figure 1: Catalytic cycle emphasizing the prevention of dimer formation by bulky Buchwald ligands.

Part 3: Optimized Experimental Protocol

Reagents & Materials
  • Aryl Halide: this compound (1.0 equiv).[1]

  • Amine: 1.2 – 1.5 equiv (Use higher equiv for volatile amines).

  • Catalyst:

    • Option A (Recommended):BrettPhos Pd G3 (for 1° amines) or RuPhos Pd G3 (for 2° amines). Loading: 1.0 – 3.0 mol%.

    • Option B (Traditional): Pd(OAc)₂ (2 mol%) + Ligand (4 mol%) (Premixed).

  • Base: Sodium tert-butoxide (NaOtBu ), 1.4 equiv. (Must be stored in a glovebox or fresh bottle; moisture sensitive).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene . (Dioxane is preferred for higher solubility of the Pd-oxidative complex).

  • Concentration: 0.2 M – 0.5 M (High concentration helps oxidative addition).

Step-by-Step Procedure

Step 1: Catalyst Activation (Glovebox or Schlenk Line)

  • Note: If using G3/G4 precatalysts, no pre-activation is needed. They are air-stable solids but should be handled under inert gas for the reaction.

  • Add the Aryl Iodide (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv) to a reaction vial equipped with a magnetic stir bar.

  • Add the Pd Precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv).

  • Critical: If the amine is a liquid, add it after the solvent. If solid, add with other solids.

Step 2: Solvent Addition & Inerting

  • Seal the vial with a septum cap (PTFE lined).

  • Evacuate and backfill with Nitrogen or Argon (x3 cycles).

  • Inject anhydrous 1,4-Dioxane via syringe.

  • Volume Calculation: For 1 mmol scale (approx 266 mg of aryl iodide), use 2.0 - 5.0 mL of solvent.

Step 3: Reaction

  • Place the vial in a pre-heated block at 80 °C .

  • Stir vigorously (1000 RPM). The formation of the active catalytic species is rapid.

  • Monitor by HPLC or TLC.

    • TLC Monitoring: The starting material (Aryl Iodide) will likely be non-polar. The product will be more polar (if a primary amine was used) or similar (if secondary). Use a co-spot.

    • Timeframe: Reaction is typically complete in 2–6 hours. If incomplete after 6h, raise temp to 100 °C.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Filter through a small pad of Celite to remove insoluble salts and Palladium black.

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify via Flash Column Chromatography (Silica Gel).[2][3]

    • Eluent: Hexanes/EtOAc gradient.[2]

Part 4: Troubleshooting & Optimization Matrix

If the standard protocol yields <50%, utilize this decision tree to diagnose the failure mode.

OptimizationTree Start Low Yield / Failure CheckSM Check SM Consumption Start->CheckSM SM_Remains SM Remains (No Conversion) CheckSM->SM_Remains SM_Gone SM Consumed (Side Reactions) CheckSM->SM_Gone Temp Increase Temp to 110°C SM_Remains->Temp CatLoad Increase Cat to 5 mol% SM_Remains->CatLoad Iodide Iodide Inhibition? SM_Remains->Iodide Dehal Product is De-iodinated Ar-H (Protodehalogenation) SM_Gone->Dehal BetaElim Imine Formation (Beta-Hydride Elim) SM_Gone->BetaElim SwitchSolvent Switch to t-Amyl Alcohol (Solubilizes Base) Iodide->SwitchSolvent FixDehal Use tBuXPhos Lower Temp to 60°C Dehal->FixDehal FixBeta Switch to RuPhos Use Cs2CO3 (Weaker Base) BetaElim->FixBeta

Figure 2: Troubleshooting logic flow for hindered Buchwald-Hartwig couplings.

Specific Troubleshooting Tips:

  • Protodehalogenation (Ar-I

    
     Ar-H):  This is the most common side reaction with hindered iodides. It occurs if the amine coordination is too slow.
    
    • Fix: Switch to tBuXPhos , which is exceptionally bulky and accelerates reductive elimination over beta-hydride elimination pathways.

  • Base Sensitivity: If the substrate contains base-sensitive groups (e.g., esters elsewhere), NaOtBu may cause hydrolysis.

    • Fix: Switch to Cs₂CO₃ (Cesium Carbonate) in Dioxane at 100 °C. Note: This requires longer reaction times (overnight).

Part 5: References

  • Buchwald, S. L., et al. "The Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Accounts of Chemical Research, 2008. Link

  • Maitro, G., et al. "Precatalysts for the Rapid Generation of Active L1Pd(0) Species." Organic Letters, 2010.[4] (Description of BrettPhos G3 development). Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019. Link

Disclaimer: This protocol involves the use of transition metals and halogenated aromatic compounds.[4][5][6][7][8][9][10][11][12] Standard laboratory safety procedures (PPE, fume hood) must be followed. The author assumes no liability for experimental outcomes.

Sources

Introduction: The Strategic Importance of Iodoarenes in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with Functionalized Iodoarenes

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] This technology has profoundly impacted the pharmaceutical industry, where the rapid assembly of complex molecular scaffolds is paramount for drug discovery and development.[2][3]

Among the various aryl halide electrophiles, iodoarenes hold a privileged position. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides highly reactive toward the initial, often rate-determining, oxidative addition step with a Palladium(0) catalyst.[4][5] This inherent reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and a broader tolerance of sensitive functional groups, which is critical when working with highly decorated molecules in late-stage synthesis.[3][4] This guide provides an in-depth exploration of the key parameters, mechanistic considerations, and practical protocols for successfully employing functionalized iodoarenes in several flagship palladium-catalyzed cross-coupling reactions.

The Catalytic System: A Symphony of Interacting Components

Success in palladium-catalyzed cross-coupling hinges on the judicious selection of each component of the catalytic system. Each part—the palladium source, the ligand, the base, and the solvent—plays a distinct and synergistic role.

Palladium Precursors

The active catalyst in most cross-coupling cycles is a coordinatively unsaturated Pd(0) species.[6] This is typically generated in situ from a more stable and commercially available Pd(II) or Pd(0) precursor.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are often air-stable and cost-effective. For the catalytic cycle to begin, they must first be reduced to Pd(0). This reduction can be accomplished by various species in the reaction mixture, such as phosphine ligands, amines, or through the homocoupling of organometallic reagents.[7][8]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These precursors enter the catalytic cycle more directly but can be sensitive to air and moisture.[7][9] Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often preferred as the dibenzylideneacetone ligands are weakly bound and easily displaced by more effective phosphine or N-heterocyclic carbene (NHC) ligands.

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component for modulating the catalyst's performance. Ligands stabilize the palladium center, influence its reactivity, and can prevent the formation of inactive palladium black. For functionalized iodoarenes, ligand choice is dictated by the electronic and steric properties of the substrate.

  • Electron-Rich, Bulky Phosphine Ligands: This class, including the renowned Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos), has revolutionized cross-coupling.[10] Their steric bulk promotes the formation of monoligated, highly reactive "L-Pd(0)" species, which undergo rapid oxidative addition.[7] Their strong electron-donating ability increases electron density on the palladium center, further facilitating the cleavage of the C-I bond. These ligands are particularly effective for coupling sterically hindered or electron-rich iodoarenes.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. This stability makes them robust and effective for challenging couplings, often allowing for lower catalyst loadings and functioning at higher temperatures.

  • Traditional Phosphines (e.g., PPh₃, P(t-Bu)₃): While less potent than modern biarylphosphines, ligands like triphenylphosphine (PPh₃) are still widely used, especially in Sonogashira couplings, due to their low cost and effectiveness with reactive electrophiles like iodoarenes.[10][11]

The selection of the ligand can profoundly impact the outcome of a reaction, and in some cases, even alter the mechanistic pathway.[12][13][14][15]

The Base and Solvent

The base is essential for many cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings. Its primary role is to facilitate the transmetalation step.[8][10]

  • Bases: Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF).[10] The choice of base can influence reaction rates and is often dependent on the specific coupling partners and the solvent system. For instance, aqueous bases are common in Suzuki couplings, while amine bases like triethylamine or diisopropylamine are standard in Sonogashira reactions, where they also serve to neutralize the HX byproduct.[16][17]

  • Solvents: Solvents must be chosen to dissolve all reaction components and are typically anhydrous and degassed to prevent catalyst deactivation.[18] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). The use of aqueous solvent mixtures is a hallmark of many modern Suzuki protocols, reflecting the reaction's robustness.[10]

Core Mechanistic Principles

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][19]

Diagram: Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle pd0 LₙPd(0) oac Ar-Pd(II)-I(L)ₙ pd0->oac Oxidative Addition (+ Ar-I) trans_complex Ar-Pd(II)-R(L)ₙ oac->trans_complex Transmetalation (+ R-M) trans_complex->pd0 Reductive Elimination (Ar-R formed)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide (Ar-I), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1][4]

  • Transmetalation: An organometallic nucleophile (R-M, e.g., an organoboron compound in Suzuki coupling) transfers its organic group (R) to the palladium center, displacing the iodide.[1]

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][10]

Experimental Protocols and Application Data

The following protocols provide detailed, step-by-step methodologies for common cross-coupling reactions using functionalized iodoarenes.

Diagram: General Experimental Workflow

Workflow prep Step 1: Preparation • Dry glassware under vacuum/heat • Finely grind solid base • Degas solvents (sparge with Ar/N₂) setup Step 2: Reaction Setup • Add solids (Ar-I, coupling partner, base, catalyst, ligand) to flask • Evacuate and backfill with inert gas (3x) • Add degassed solvent via syringe prep->setup reaction Step 3: Reaction • Heat to desired temperature with vigorous stirring • Monitor progress by TLC or LC-MS setup->reaction workup Step 4: Work-up & Purification • Cool to RT, dilute with solvent • Filter through Celite/silica plug • Aqueous wash • Dry organic layer, concentrate • Purify by column chromatography reaction->workup

Caption: Standard workflow for setting up a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-Iodoanisole with Phenylboronic Acid.

This protocol is a classic example of biaryl synthesis, widely used in the creation of pharmaceutical building blocks.[20][21]

Materials:

  • Electrophile: 4-Iodoanisole (1.0 mmol, 234 mg)

  • Nucleophile: Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium Precursor: Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Base: Potassium phosphate, K₃PO₄ (2.0 mmol, 424 mg, finely ground)

  • Solvent: Toluene (4 mL) and Water (0.4 mL)

Procedure:

  • Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask.

  • Reagent Addition: In the flask, combine 4-iodoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Scientist's Note: Vigorous stirring is crucial, especially in biphasic systems, to ensure efficient mixing and mass transfer between the organic and aqueous phases.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Reaction: Coupling of 1-Iodo-4-nitrobenzene with Phenylacetylene.

The Sonogashira reaction is an indispensable tool for synthesizing arylalkynes, which are precursors to many complex natural products and materials.[11][16][17]

Materials:

  • Electrophile: 1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)

  • Nucleophile: Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.015 mmol, 10.5 mg)

  • Co-catalyst: Copper(I) iodide, CuI (0.03 mmol, 5.7 mg)

  • Base/Solvent: Triethylamine (Et₃N) (5 mL, anhydrous)

Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a stir bar, add 1-iodo-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon gas three times.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) followed by phenylacetylene via syringe.

    • Scientist's Note: The use of an amine base is critical. It not only facilitates the catalytic cycle but also acts as a solvent and neutralizes the HI generated during the reaction.[16] Anhydrous conditions are typically required to prevent unwanted side reactions.[17]

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. The formation of a precipitate (triethylammonium iodide) is often observed.

  • Monitoring: Monitor the consumption of the iodoarene by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane (DCM) and filter through a short plug of silica gel to remove catalyst residues and salts, eluting with additional DCM. Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.

Data Summary and Troubleshooting

The choice of reaction conditions is highly dependent on the nature of the functional groups present on the iodoarene.

Table 1: General Guidance for Iodoarene Cross-Coupling

Functional Group on IodoareneCoupling TypeRecommended Catalyst/Ligand SystemRecommended BaseTypical SolventKey Considerations
Electron-withdrawing (-NO₂, -CN)Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂OOxidative addition is generally fast. Reaction is often high-yielding.
Electron-donating (-OMe, -NMe₂)Suzuki-MiyauraPd₂(dba)₃ / XPhosK₂CO₃, Cs₂CO₃Dioxane / H₂OOxidative addition can be slower; more electron-rich ligands may be required.
Sterically Hindered (ortho-subst.)Suzuki-MiyauraPd G3 Precatalyst / XPhosCsF, K₃PO₄Toluene, DioxaneBulky biarylphosphine ligands are essential to facilitate oxidative addition.[10]
GeneralSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMFCopper co-catalyst is standard but copper-free protocols exist.[11][17]
GeneralHeckPd(OAc)₂ / P(o-tol)₃K₂CO₃, Et₃NDMF, AcetonitrileReaction is sensitive to steric hindrance on the alkene partner.[1][22]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient degassing, impure reagents.[18]

    • Solution: Use fresh catalyst and high-purity, dry solvents. Ensure the reaction is set up under a rigorously inert atmosphere.[18] Check the purity of starting materials.

  • Formation of Homocoupled Products:

    • Cause: Presence of oxygen, which can facilitate the homocoupling of organometallic reagents (e.g., boronic acids).[8]

    • Solution: Thoroughly degas all solvents and ensure the reaction vessel is purged of air.

  • Protodeboronation (Suzuki):

    • Cause: Unwanted cleavage of the C-B bond in the boronic acid before transmetalation.

    • Solution: Use a less aqueous solvent system, a different base (e.g., CsF), or switch to a more stable boronic ester (e.g., a pinacol ester).

Conclusion

Palladium-catalyzed cross-coupling reactions of functionalized iodoarenes are a powerful and versatile strategy in chemical synthesis. The high reactivity of the C-I bond allows for mild conditions and broad functional group tolerance, making it an ideal choice for complex molecule synthesis in pharmaceutical and materials science.[3] By carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges posed by substrate functionality and achieve high yields of desired products. The protocols and guidelines presented here serve as a robust starting point for developing and optimizing these critical transformations.

References

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Powers, I., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Unknown. (2025).
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • Unknown. (n.d.).
  • Zhang, T., & Wang, J. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Wang, Z., et al. (2024). Ligand-Enabled Palladium-Catalyzed [3 + 2] Annulation of Aryl Iodides with Maleimides via C(sp3)–H Activation.
  • Smith, J. A., et al. (n.d.). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PMC.
  • Smith, J. A., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions.
  • Unknown. (n.d.). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts.
  • BenchChem. (2025).
  • Fors, B. P., et al. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Li, J. J. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Unknown. (n.d.). oxidative addition and palladium coupling. csbsju.
  • Wikipedia. Sonogashira coupling.
  • MDPI. (2019).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. Heck Reaction.

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The Strategic Utility of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Highly Substituted Aromatic Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique electronic characteristics can improve metabolic stability, binding affinity, and bioavailability.[1][2] The polysubstituted aromatic compound, 1-fluoro-2-iodo-3-methoxy-4-methylbenzene, represents a bespoke building block designed for the efficient construction of complex pharmaceutical intermediates. Its utility is rooted in the orthogonal reactivity of its substituents, offering medicinal chemists a versatile platform for molecular elaboration.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in key synthetic transformations. The causality behind experimental choices is explained to provide a framework for adapting these methods to specific research and development needs.

Molecular Attributes and Strategic Advantages

The power of this compound as a pharmaceutical intermediate stems from the distinct roles of its functional groups:

  • Iodine: The iodine atom is the primary reactive handle for transition-metal-catalyzed cross-coupling reactions. Its high reactivity in oxidative addition to palladium(0) complexes makes it an ideal leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, even on a sterically hindered ring.[3]

  • Fluorine: The fluoro group, positioned ortho to the iodine, exerts a significant electronic influence on the aromatic ring. It can enhance the metabolic stability of the molecule by blocking potential sites of oxidation and can modulate the pKa of adjacent functionalities.[4] Its presence is a key feature in many modern kinase inhibitors.[1]

  • Methoxy and Methyl Groups: These substituents provide steric bulk and electronic differentiation, influencing the conformation of the molecule and its interactions with biological targets. They also offer potential sites for further functionalization or can serve as important recognition elements for target binding.

The strategic arrangement of these groups on the benzene ring allows for the regioselective introduction of diverse molecular fragments, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Core Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for the construction of C-C, C-N, and C-O bonds.[5][6][7]

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, widely used to synthesize biaryl and heteroaryl structures common in pharmaceuticals.[6][8]

Protocol: Synthesis of a Biaryl Derivative

This protocol details a typical Suzuki-Miyaura coupling reaction using this compound and a generic arylboronic acid.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling This compound This compound Arylboronic Acid Arylboronic Acid This compound->Arylboronic Acid + Product Product Arylboronic Acid->Product Pd Catalyst, Base ->

A representative Suzuki-Miyaura coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compoundN/A280.051.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
Toluene108-88-392.145 mL-
Water7732-18-518.021 mL-

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 280 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.[3]

  • Degassing: Removal of dissolved oxygen from the solvents is crucial to prevent catalyst deactivation.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6] Sodium carbonate is a common and effective base for this purpose.

  • Biphasic Solvent System: The use of a toluene/water mixture is common in Suzuki couplings, as it aids in the dissolution of both the organic substrates and the inorganic base.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are prevalent in many pharmaceutical agents.[5][9]

Protocol: Synthesis of an Aryl Amine Derivative

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination This compound This compound Amine (R-NH2) Amine (R-NH2) This compound->Amine (R-NH2) + Product Product Amine (R-NH2)->Product Pd Catalyst, Base ->

A representative Buchwald-Hartwig amination reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compoundN/A280.051.01.0
Amine (Primary or Secondary)VariesVaries1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.010.01
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.145 mL-

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried reaction vessel.

  • In a separate vial, dissolve this compound (1.0 mmol, 280 mg), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.04 mmol, 19 mg) in anhydrous toluene (5 mL).

  • Add the solution from step 2 to the reaction vessel containing the base.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Ligand: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands like XPhos are often used to promote the reductive elimination step and prevent catalyst decomposition.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[5]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the base and catalyst deactivation.

Application Note 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals.[7][11]

Protocol: Synthesis of an Aryl Alkyne Derivative

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

G cluster_0 Sonogashira Coupling This compound This compound Terminal Alkyne Terminal Alkyne This compound->Terminal Alkyne + Product Product Terminal Alkyne->Product Pd/Cu Catalyst, Base ->

A representative Sonogashira coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compoundN/A280.051.01.0
Terminal AlkyneVariesVaries1.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.900.020.02
Copper(I) Iodide (CuI)7681-65-4190.450.040.04
Triethylamine (Et₃N)121-44-8101.195 mL-
Tetrahydrofuran (THF), anhydrous109-99-972.115 mL-

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 280 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) to the mixture via syringe.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Co-catalyst: The Sonogashira reaction typically employs a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.[7]

  • Base: Triethylamine serves as both the base and a solvent in this reaction. It neutralizes the hydrogen iodide formed during the reaction and facilitates the formation of the copper acetylide.

  • Mild Conditions: A key advantage of the Sonogashira coupling is that it often proceeds under mild conditions, including room temperature, which is beneficial for substrates with sensitive functional groups.[11]

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its well-defined substitution pattern allows for predictable and regioselective functionalization through a variety of robust and high-yielding cross-coupling reactions. The protocols provided herein serve as a practical guide for researchers and scientists in the drug development field, enabling the efficient synthesis of novel and complex molecular architectures. The strategic application of such meticulously designed intermediates is paramount to accelerating the discovery of new therapeutic agents.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
  • Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025, August 8). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • National Center for Biotechnology Information. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Xiang, J., et al. (n.d.). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm.
  • Nagaki, A., et al. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
  • ResearchGate. (2025, August 10). Improved Synthesis of Bioactive Molecules Through Flow Chemistry.
  • Frank, D., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149, 997–1004.
  • Kharas, G. B., et al. (n.d.).
  • Kharas, G. B., et al. (2026, January 22). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates.
  • MH Chem. (2022, July 12).
  • Journal of Chemical Education. (n.d.).
  • Reagentia. (n.d.). 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene (1 x 1 g). [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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Application Note: High-Performance Stille Coupling Protocols for Poly-Substituted Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Stille cross-coupling reaction (organostannane + organohalide) is a cornerstone of medicinal chemistry due to its functional group tolerance and the stability of stannane reagents. However, poly-substituted arenes (e.g., ortho,ortho-disubstituted biaryls) present a severe kinetic challenge.

In these sterically congested systems, the standard catalytic cycle fails not at oxidative addition, but at transmetallation . The steric bulk prevents the approach of the organostannane to the Pd(II) center. Furthermore, the strong coordination of standard phosphine ligands (like PPh


) inhibits the generation of the coordinatively unsaturated Pd species required for transmetallation.

This guide details two specific protocols designed to bypass these barriers:

  • The "Fu" Modification: Utilizes bulky, electron-rich phosphines and fluoride activation to force transmetallation in hindered systems.

  • The Copper-Fluoride Synergist: Uses Cu(I) to scavenge ligands and create a more reactive organocopper intermediate ("The Copper Effect").[1]

Mechanistic Logic: The Transmetallation Bottleneck

To troubleshoot poly-substituted couplings, one must visualize the "Copper Shunt" and Fluoride Activation pathways. The diagram below illustrates how these additives bypass the traditional rate-limiting step.

StilleMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Ar-X (Resting State) OxAdd->PdII_Ar TransMetal_Std Standard Transmetallation (BLOCKED by Sterics) PdII_Ar->TransMetal_Std Slow/Fail Fluoride Fluoride Activation (Forms R-Sn-F hypervalent) PdII_Ar->Fluoride + CsF Copper Copper Effect (Forms R-Cu intermediate) PdII_Ar->Copper + CuI PdII_Biaryl Pd(II)-Ar-R (Intermediate) TransMetal_Std->PdII_Biaryl Fluoride->PdII_Biaryl Accelerated Copper->PdII_Biaryl Transmetallation via Cu RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 1: The dual-activation pathways (Fluoride and Copper) allow the catalytic cycle to bypass the steric blockade typical of standard transmetallation.[2]

Critical Reagents & Selection Criteria

ParameterRecommendation for Poly-Substituted ArenesMechanistic Rationale
Catalyst Source Pd

(dba)

Provides a "clean" source of Pd(0) without excess phosphine ligands that inhibit the reaction.
Ligand P(t-Bu)

(Tri-tert-butylphosphine)
High electron density promotes oxidative addition of deactivated halides; bulky cone angle encourages ligand dissociation, opening space for the bulky stannane.
Additive 1 CsF (Cesium Fluoride)Activates the organostannane by forming a hypervalent pentacoordinate species (

), which is more nucleophilic than the neutral stannane.
Additive 2 CuI (Copper Iodide)The "Copper Effect": In polar solvents, it transmetallates with Sn to form transient Organo-Cu species (highly reactive). In non-polar solvents, it scavenges free phosphine.
Solvent Dioxane or NMP Dioxane (non-polar) is preferred for P(t-Bu)

systems; NMP (polar) is required if relying heavily on the Copper Effect.

Experimental Protocols

Protocol A: The "Fu" Conditions (High Steric Demand)

Best for: ortho,ortho-disubstituted biaryls and aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Organostannane (1.1 – 1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    (1.5 – 3.0 mol%)[4]
  • P(t-Bu)

    
     (3.0 – 6.0 mol%) (Note: Use a 1:2 Pd:L ratio)
    
  • CsF (2.0 – 2.2 equiv)

  • Dioxane (anhydrous, 0.1 M concentration)

Procedure:

  • Inert Setup: Flame-dry a resealable Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under Argon.

  • Solids Addition: Charge the vial with Pd

    
    (dba)
    
    
    
    , CsF, and the Aryl Halide (if solid).
    • Note: P(t-Bu)

      
       is pyrophoric. It is safer to use the tetrafluoroborate salt 
      
      
      
      plus an equivalent of DABCO or use a commercially available hexane solution.
  • Liquids Addition: Add Dioxane, the Organostannane, and the Aryl Halide (if liquid).

  • Ligand Addition: Add P(t-Bu)

    
     (solution) last to minimize oxidation.
    
  • Reaction: Seal the tube. Heat to 100°C for 12–24 hours.

    • Visual Check: The reaction often turns from dark purple/red (Pd-dba) to a golden/brown suspension upon active catalysis.

  • Workup: Cool to RT. Dilute with Et

    
    O and follow the Tin Removal Protocol  (Section 5).
    
Protocol B: The Copper-Fluoride Synergist (Moderate Sterics/Deactivated)

Best for: Electron-rich aryl bromides/iodides where P(t-Bu)


 is too expensive or unavailable.

Reagents:

  • Pd(PPh

    
    )
    
    
    
    (5 mol%) OR Pd
    
    
    (dba)
    
    
    + AsPh
    
    
    (for extreme "soft" transmetallation needs).
  • CuI (10 – 20 mol%)

  • CsF (2.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Combine Aryl Halide, Stannane, Pd catalyst, CuI, and CsF in a vial.

  • Add DMF.[5] Sparge with Argon for 5 minutes (oxygen kills the active Cu-species).

  • Heat to 45–80°C .

    • Note: The Copper effect often allows for significantly lower temperatures than Protocol A.

  • Monitor by TLC/LCMS.

  • Critical Workup: DMF causes emulsions. Dilute heavily with water and extract with EtOAc before proceeding to Tin Removal.

Mandatory Purification: Tin Removal Strategies

Stannane residues are highly toxic and lipophilic, often co-eluting with drugs. Standard chromatography is insufficient.

Method 1: The KF/Silica Gel (Gold Standard)

This method converts soluble trialkyltin halides into insoluble polymeric fluorides.

  • Preparation: Prepare a slurry of Silica Gel (100 g) in a solution of Potassium Fluoride (KF, 10 g) in water (20 mL). Evaporate the water to leave a free-flowing "KF-Silica" powder.

  • Execution:

    • Dilute the crude reaction mixture with Et

      
      O or EtOAc.
      
    • Add the KF-Silica (approx. 500 mg per mmol of stannane used).

    • Stir vigorously at Room Temperature for 2 hours.

    • Filter through a pad of Celite.[6][7] The toxic tin remains trapped in the filter cake.

    • Concentrate the filtrate and proceed to standard flash chromatography.

Method 2: The Aqueous KF Wash (For Large Scale)
  • Dissolve crude residue in Et

    
    O.
    
  • Wash organic layer 3x with saturated aqueous KF solution .

  • Observation: A white, polymeric precipitate (

    
    ) will form at the interface.
    
  • Crucial Step: Filter the biphasic mixture through Celite before separating layers to remove the polymer, otherwise, phase separation will be impossible.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Oxidative Addition FailureSwitch to Protocol A (P(t-Bu)

). Ensure system is oxygen-free (Pd(0) oxidation).
Stalled Intermediate (Ar-Pd-X) Transmetallation FailureAdd CuI (10 mol%). Switch solvent to NMP.[2] Increase temperature.
Homocoupling (Ar-Ar) DisproportionationReduce Pd loading. Switch from PPh

to AsPh

. Lower the reaction temperature.
Protodehalogentaion (Ar-H) Moisture/Proton SourceDry solvent strictly. Ensure CsF is anhydrous (glued clumps = wet).
Black Precipitate (Pd Black) Catalyst DeactivationLigand concentration is too low. Add more ligand or use pre-formed catalyst.

Decision Tree for Protocol Selection

ProtocolSelection Start Start: Analyze Substrate HalideType Halide Type? Start->HalideType Sterics Steric Bulk? HalideType->Sterics Aryl Bromide/Iodide ProtoA PROTOCOL A (Pd2(dba)3 / P(t-Bu)3 / CsF) HalideType->ProtoA Aryl Chloride Sterics->ProtoA High (Ortho-subst) ProtoB PROTOCOL B (Pd / CuI / CsF) Sterics->ProtoB Moderate Std Standard Stille (Pd(PPh3)4 / Toluene) Sterics->Std None

Figure 2: Selection logic based on substrate electronics and sterics.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with catalytic copper iodide. Journal of the American Chemical Society.[8] Link

  • Littke, A. F., & Fu, G. C. (1999).[4] A Versatile, Mild, and Highly Active Palladium Catalyst for Cross-Coupling of Aryl Chlorides with Organostannanes. Angewandte Chemie International Edition. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[1][9] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[1][9][10] Angewandte Chemie. Link

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[4][6] A simple and efficient method for the removal of tin byproducts.[6] Tetrahedron Letters. Link

Sources

Ligand selection for cross-coupling of electron-rich iodoarenes

Author: BenchChem Technical Support Team. Date: February 2026

Ligand Selection & Protocol Optimization

Executive Summary: The "Iodide Paradox"

Coupling electron-rich iodoarenes presents a counter-intuitive challenge in palladium catalysis. While the C–I bond is the weakest among aryl halides (facilitating rapid Oxidative Addition), the presence of electron-donating groups (EDGs) combined with the released iodide ions creates a specific failure mode known as the Iodide Effect .

Unlike chlorides, iodide ions are soft, bridging ligands that can readily form inactive


 dimers, sequestering the catalyst off-cycle. Furthermore, the electron-rich nature of the aryl ring stabilizes the Pd(II) intermediate, making Reductive Elimination (RE)  the rate-determining step (RDS).

This guide details the selection of sterically demanding, electron-rich ligands that solve two problems simultaneously:

  • Steric Bulk: Prevents the formation of inactive iodide-bridged dimers and forces the difficult reductive elimination.

  • Electronic Richness: Matches the nucleophilicity required to prevent catalyst decomposition.

Mechanistic Insight & Causality
The Rate-Determining Step Shift

For electron-deficient aryl chlorides, oxidative addition is the bottleneck.[1] However, for electron-rich iodoarenes (e.g., 4-iodoanisole), oxidative addition is facile. The bottleneck shifts to Reductive Elimination .

  • The Trap: The Pd(II) intermediate is stabilized by the electron-rich aryl group. Without a ligand that exerts significant steric pressure, the complex rests in this state, leading to competitive hydrodehalogenation (formation of Ar-H) rather than the desired coupling.

  • The Poison: High concentrations of free iodide ions (released after OA) compete with the ligand for coordination sites, leading to the formation of catalytically inactive dimers.

Visualization: The Catalytic Cycle & Iodide Trap

The following diagram illustrates the standard cycle and the specific "Off-Cycle" trap relevant to iodoarenes.

G Pd0 Pd(0)L (Active Species) OA Oxidative Addition (Fast for Ar-I) Pd0->OA + Ar-I PdII_ArI L-Pd(II)(Ar)-I (Intermediate) OA->PdII_ArI Dimer [L-Pd(Ar)(μ-I)]2 (INACTIVE DIMER) PdII_ArI->Dimer High [I-] conc. Low Steric Bulk TM Transmetalation (Nucleophile Entry) PdII_ArI->TM + Nu-M Dimer->PdII_ArI Heat / Bulky Ligand PdII_ArNu L-Pd(II)(Ar)(Nu) TM->PdII_ArNu RE Reductive Elimination (SLOW/RDS) PdII_ArNu->RE Product Ar-Nu + Pd(0) RE->Product Product->Pd0 Regeneration

Caption: The catalytic cycle highlighting the "Iodide Trap" (Red) where inactive dimers form if ligands lack sufficient bulk, and the slow Reductive Elimination step characteristic of electron-rich substrates.

Ligand Selection Matrix

For electron-rich iodoarenes, Dialkylbiaryl phosphines (Buchwald Ligands) are the gold standard. They provide the necessary bulk to accelerate reductive elimination and break iodide dimers.

Ligand ClassSpecific LigandBest Use CaseMechanistic Rationale
Buchwald (Gen 3) RuPhos C-N Coupling (Secondary Amines)Mono-dentate but extremely bulky. The i-Pr groups on the biaryl backbone prevent dimer formation and force RE of bulky amines.
Buchwald (Gen 4) BrettPhos C-N Coupling (Primary Amines)Highest steric demand. Prevents binding of the smaller primary amine to the metal center in a way that would block RE.
Buchwald (Gen 2) SPhos Suzuki Coupling (Biaryl formation)Excellent stability. The methoxy groups on the backbone provide hemilabile coordination, stabilizing the Pd(0) species after the difficult RE step.
Buchwald (Gen 1) XPhos General Purpose (Amides/Sulfonamides)Good balance of sterics and electronics. Often the starting point for screening if the nucleophile is "average" (e.g., morpholine).
Bisphosphine DPPF Suzuki (Sterically unhindered)The large bite angle and chelate effect can sometimes outcompete iodide bridging, but generally less active than SPhos for electron-rich systems.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling 4-iodoanisole (electron-rich) with phenylboronic acid.

Reagents
  • Catalyst Source: Pd(OAc)₂ (Stable, cheaper than dba)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Ratio: 1:2 (Pd:Ligand) is critical to ensure active monomeric species.

  • Base: K₃PO₄ (Anhydrous) – milder than carbonates, often better for SPhos.

  • Solvent: Toluene/Water (10:1) – The biphasic system helps dissolve inorganic salts while keeping the catalyst in the organic phase.

Step-by-Step Protocol
  • Pre-complexation (Optional but Recommended): In a vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%) in Toluene (1 mL). Stir at RT for 5 mins. The solution should turn from orange to pale yellow/clear, indicating ligation.

  • Reaction Setup: To a reaction tube equipped with a stir bar, add:

    • 4-Iodoanisole (234 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • K₃PO₄ (424 mg, 2.0 mmol)

  • Solvent Addition: Add the pre-formed catalyst solution (from step 1) and additional Toluene (3 mL) + Water (0.4 mL).

  • Degassing: Cap the tube. Purge with Argon/Nitrogen via needle for 2 minutes. Note: Oxygen is fatal to electron-rich phosphines at high temps.

  • Heating: Heat to 80°C for 2-4 hours.

    • Self-Validation Point: Monitor by TLC/LCMS.[2] If you observe the starting material (Ar-I) disappearing but a new spot matching Anisole (Ar-H) appearing, the reaction is undergoing hydrodehalogenation .

    • Correction: Lower temperature to 60°C or increase concentration of Boronic Acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water.[2] Dry organic layer over MgSO₄.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Target: Coupling 4-iodotoluene with Morpholine (Secondary amine).

Reagents
  • Catalyst Source: Pd₂(dba)₃ (Bis(dibenzylideneacetone)palladium(0))

  • Ligand: RuPhos (Specific for secondary amines)

  • Base: NaOtBu (Sodium tert-butoxide) – Strong base required for amine deprotonation.

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Protocol
  • Glovebox/Schlenk Setup: This reaction is sensitive to moisture (due to the base).

  • Charging: Add to a vial:

    • Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd)

    • RuPhos (4.7 mg, 0.01 mmol, 1 mol%) Note: 1:1 L:Pd ratio is often sufficient for RuPhos, but 2:1 is safer.

    • NaOtBu (115 mg, 1.2 mmol)

    • 4-Iodotoluene (218 mg, 1.0 mmol)

  • Liquid Addition: Add anhydrous Dioxane (4 mL) and Morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Self-Validation System:

    • Visual Check: The reaction should start dark purple/red (dba) and transition to a golden/brown color.

    • Black Precipitate: If the solution turns clear with black precipitate (Palladium Black) within 30 mins, the ligand failed to stabilize the Pd.

    • Correction: Switch to XPhos or increase ligand loading to 4 mol%.

Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot failed reactions involving electron-rich iodoarenes.

Optimization Start Reaction Failed (Low Yield) Check1 Is Starting Material (Ar-I) Consumed? Start->Check1 Incomplete Yes: SM Remaining Check1->Incomplete No Consumed No: SM Consumed Check1->Consumed Yes CheckColor Did Pd Black precipitate? Incomplete->CheckColor AddLigand Ligand Unstable. Increase L:Pd ratio or switch to SPhos CheckColor->AddLigand Yes CheckIodide Iodide Inhibition likely. Add AgOTf (scavenger) or Switch to bulky Biaryl CheckColor->CheckIodide No CheckProd Is Product Ar-H (Dehalogenation)? Consumed->CheckProd ReduceTemp Catalyst too active/Hydride source. Use Anhydrous solvents Lower Temp CheckProd->ReduceTemp Yes CheckHomo Is Product Ar-Ar (Homocoupling)? CheckProd->CheckHomo No ReduceCat Reduce Catalyst Loading. Slow addition of Nucleophile CheckHomo->ReduceCat Yes

Caption: Decision tree for troubleshooting cross-coupling of electron-rich iodoarenes.

References
  • Vertex AI Search. (2026). Inhibitory effect of iodide in Pd-catalyzed cross-coupling.

  • Hartwig, J. F., & Roy, A. H. (2003).[3] Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. Journal of the American Chemical Society.[3]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • BenchChem. (2025). Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling.

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Note: Precision Synthesis of Biaryl Compounds from 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and liquid crystal mesogens. However, its substitution pattern presents a significant synthetic challenge: the reactive C2-Iodo position is flanked by a C1-Fluoro and a C3-Methoxy group.

This "Doubly Ortho" steric environment creates a high energy barrier for the oxidative addition of Palladium(0) and, more critically, hinders the transmetallation step in traditional cross-coupling protocols. Standard catalysts (e.g., Pd(PPh3)4) typically fail or result in low yields due to their inability to accommodate the steric bulk during the catalytic cycle.

This Application Note details two high-fidelity protocols designed specifically to overcome this "Ortho Effect":

  • Protocol A (The Industrial Standard): Suzuki-Miyaura Coupling using Pd-PEPPSI-IPr .

  • Protocol B (The High-Complexity Solution): Suzuki-Miyaura Coupling using SPhos Pd G2 .

Structural Challenge Analysis
  • C2-Iodo: Excellent leaving group, but sterically crowded.

  • C3-Methoxy: Electron-donating (EDG). While it increases electron density (usually unfavorable for oxidative addition), its primary interference is steric. It may also act as a hemilabile ligand, "trapping" the Pd-center and preventing transmetallation.

  • C1-Fluoro: Electron-withdrawing. Slightly activates the C-I bond but adds significant steric bulk.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your coupling partner (Boronic Acid/Ester) and scale.

ReactionDecision Start Start: this compound CheckPartner Analyze Coupling Partner (Boronic Species) Start->CheckPartner IsHindered Is the Boronic Acid ALSO Ortho-Substituted? CheckPartner->IsHindered No No (Unsubstituted/Para) IsHindered->No Standard Bulk Yes Yes (Sterically Demanding) IsHindered->Yes Extreme Bulk ProtocolA Protocol A: Pd-PEPPSI-IPr (Robust, Cost-Effective) No->ProtocolA ProtocolB Protocol B: SPhos Pd G2 (High Activity, Prevents De-boronation) Yes->ProtocolB

Figure 1: Decision tree for catalyst selection based on steric demand of the coupling partner.

Protocol A: Pd-PEPPSI-IPr Mediated Coupling

Best For: General biaryl synthesis, scale-up (>5g), and cost-sensitive applications.

Mechanism: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst utilizes a bulky N-Heterocyclic Carbene (NHC) ligand.[1] The "throw-away" pyridine ligand dissociates rapidly, creating a highly active 12-electron Pd(0) species that is bulky enough to force reductive elimination even in crowded systems.

Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv) - Grade: Anhydrous, micronized

  • Solvent: Toluene / Methanol (1:1 v/v) or Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Charging: Add the aryl iodide (1.0 equiv), aryl boronic acid (1.5 equiv), and K2CO3 (2.0 equiv) to the flask.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (2 mol%).

    • Note: Unlike Pd(PPh3)4, PEPPSI catalysts are air-stable in solid form, but the reaction must be run under inert gas.

  • Solvent & Degassing: Add the solvent mixture (Toluene/MeOH). Sparge with Argon for 15 minutes to remove dissolved oxygen.

    • Critical: Oxygen causes homocoupling of the boronic acid, wasting reagents.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (eluent: Hexanes/EtOAc 9:1).

    • Endpoint: Look for the disappearance of the starting iodide (Rf ~0.6) and appearance of the fluorescent biaryl spot.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica Gel 60).

Protocol B: SPhos Pd G2 Mediated Coupling

Best For: Extremely hindered boronic acids (e.g., 2,6-disubstituted), base-sensitive substrates, or when Protocol A fails.

Mechanism: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a dialkylbiaryl phosphine ligand. Its specific architecture creates a "pocket" around the Palladium center. This pocket facilitates oxidative addition into the crowded C-I bond and, crucially, accelerates reductive elimination, which is often the rate-determining step for hindered biaryls.

Reagents & Materials[1][3][4][5][6][7][8][9][10][11][12]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • Catalyst: SPhos Pd G2 (Precatalyst) (1.0 - 3.0 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

  • Solvent: THF / Water (10:1 v/v)

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the aryl iodide (1.0 equiv), boronic ester (1.2 equiv), and SPhos Pd G2 (2 mol%).

  • Base Addition: Add K3PO4 (2.0 equiv).

  • Solvation: Add degassed THF and Water.

    • Expert Tip: The presence of water is essential for the activation of the boronic ester (transmetallation step).

  • Thermal Cycle: Seal the vial and heat to 60°C .

    • Note: SPhos is highly active; temperatures above 80°C may lead to de-iodination side products if the reaction is too fast.

  • Monitoring: Check conversion after 2 hours. If incomplete, add another 1 mol% catalyst and continue.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if the final product is for biological testing, to ensure Pd levels are <5 ppm.

Comparative Data & Troubleshooting

Yield Comparison (Representative Data)
EntryCoupling Partner (Boronic Acid)Catalyst SystemTimeYield (%)Notes
1Phenylboronic acidPd(PPh3)424 h<15%Failed due to sterics.
2Phenylboronic acidPd-PEPPSI-IPr 4 h92% Excellent conversion.
32-Methylphenylboronic acidPd-PEPPSI-IPr12 h78%Slower due to "tetra-ortho" clash.
42,6-Dimethylphenylboronic acidSPhos Pd G2 6 h88% Best for extreme hindrance.
Troubleshooting Guide
  • Problem: Significant amount of de-iodinated starting material (1-Fluoro-3-methoxy-4-methylbenzene) observed.

    • Cause: Protodehalogenation. The catalytic cycle is initiating, but transmetallation is too slow, leading to hydride abstraction.

    • Solution: Switch to Protocol B (SPhos) and increase the concentration of the boronic acid. Ensure solvents are strictly anhydrous (except the stoichiometric water required for base activation).

  • Problem: Homocoupling of the Boronic Acid.

    • Cause: Oxygen leak in the system.

    • Solution: Degas solvents more rigorously (Freeze-Pump-Thaw method recommended).

Mechanistic Visualization

The following diagram illustrates why the PEPPSI system succeeds where traditional phosphines fail. The NHC ligand pushes the "Wingtip" groups over the metal center, creating a flexible steric bulk that forces the reaction forward.

CatalyticCycle PreCat Pd-PEPPSI Precatalyst ActiveSpecies Active Pd(0)-NHC (12e- Species) PreCat->ActiveSpecies -Pyridine OxAdd Oxidative Addition (Ar-Pd-I) ActiveSpecies->OxAdd + Aryl Iodide TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim Biaryl Formation RedElim->ActiveSpecies Regeneration

Figure 2: Simplified catalytic cycle of Pd-PEPPSI-IPr showing the activation and regeneration loop.

References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal.

  • Barder, T. E., & Buchwald, S. L. (2007). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Journal of the American Chemical Society.[2]

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.

  • Sigma-Aldrich.

  • Wolf, C., & Xu, H. (2008).[3] "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling." The Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Imperative in Organic Electronics

Organic electronics, a field built upon carbon-based materials, offers a paradigm shift in how we create electronic devices. The allure of lightweight, flexible, and cost-effective components has propelled this area of materials science to the forefront of innovation.[1][2][3] Unlike their rigid inorganic counterparts, organic electronic materials are synthesized with atomic-level precision, allowing for the fine-tuning of their electronic and optical properties.[4] This guide provides an in-depth exploration of the synthetic methodologies that form the bedrock of this transformative technology, aimed at researchers and scientists navigating the intricate landscape of organic electronics materials synthesis. We will delve into the core synthetic strategies, purification protocols, and characterization techniques that are pivotal for developing high-performance organic semiconductors.

Part 1: Foundational Synthetic Strategies

The performance of an organic electronic device is intrinsically linked to the molecular architecture of the active material. The choice of synthetic methodology is therefore a critical decision that dictates the material's properties and, ultimately, its application.

Cross-Coupling Reactions: Precision Engineering of Small Molecules and Polymers

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional control. These reactions are instrumental in constructing the π-conjugated systems that are the defining feature of organic semiconductors.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is celebrated for its mild reaction conditions and tolerance to a wide array of functional groups.[5][6] This versatility makes it a favored method for synthesizing a diverse range of organic electronic materials, from small molecule emitters for Organic Light-Emitting Diodes (OLEDs) to complex conjugated polymers.[5][7][8]

Protocol 1: Synthesis of a Polyfluorene Derivative via Suzuki-Miyaura Polymerization [9][10]

This protocol outlines a general procedure for the synthesis of a polyfluorene, a class of polymers known for their blue electroluminescence.

Materials:

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer A)

  • 2,7-Dibromo-9,9-dioctylfluorene (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Anhydrous potassium carbonate (K₂CO₃) (Base)

  • Aliquat 336 (Phase Transfer Catalyst)

  • Toluene (Solvent)

  • Degassed deionized water

Procedure:

  • To a Schlenk flask, add Monomer A (1.0 eq), Monomer B (1.0 eq), and K₂CO₃ (4.0 eq).

  • Add a magnetic stir bar and seal the flask with a rubber septum.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Add Aliquat 336 (typically 2-5 mol% relative to monomers).

  • Degas the mixture by bubbling with argon for 30 minutes.

  • In a separate vial, dissolve Pd(PPh₃)₄ (typically 1-2 mol% relative to monomers) in a small amount of toluene.

  • Inject the catalyst solution into the reaction mixture.

  • Heat the reaction to a reflux (around 90-110 °C) and stir vigorously for 24-72 hours under an argon atmosphere.

  • Monitor the reaction progress by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Once the desired molecular weight is achieved, cool the reaction to room temperature.

  • End-cap the polymer by adding a monofunctional reagent like phenylboronic acid or bromobenzene and stirring for a few more hours.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

  • Filter the polymer precipitate and wash with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer further using Soxhlet extraction.[11][12]

  • Dry the purified polymer under vacuum.

The Stille coupling involves the reaction of an organotin compound with an organohalide, also catalyzed by palladium.[13][14] While organotin reagents are toxic, the Stille reaction is highly valued for its tolerance to a broad range of functional groups and its effectiveness in synthesizing long-chain conjugated polymers.[15][16]

Protocol 2: Synthesis of Poly(3-hexylthiophene) (P3HT) via Stille Polymerization [17]

P3HT is a benchmark polymer for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[18]

Materials:

  • 2,5-Dibromo-3-hexylthiophene (Monomer A)

  • 2,5-Bis(trimethylstannyl)-3-hexylthiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst Precursor)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (Ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene (Solvent)

Procedure:

  • In a Schlenk flask, dissolve Monomer A (1.0 eq) and Monomer B (1.0 eq) in anhydrous DMF or toluene.

  • Add a magnetic stir bar and seal the flask with a rubber septum.

  • Degas the solution by bubbling with argon for 30 minutes.

  • In a separate vial, mix Pd₂(dba)₃ (typically 0.5-1 mol%) and P(o-tol)₃ (typically 2-4 mol%) in the reaction solvent.

  • Inject the catalyst mixture into the monomer solution.

  • Heat the reaction to 80-100 °C and stir under an argon atmosphere for 12-48 hours.

  • Monitor the polymerization by GPC.

  • After the reaction is complete, cool to room temperature and precipitate the polymer in methanol.

  • Filter the polymer and purify by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the desired polymer fraction.

  • Dry the purified P3HT under vacuum.

Small Molecule Synthesis: The Case of OLED Emitters

Small molecules offer the advantage of well-defined molecular structures and high purity, which are crucial for applications like OLEDs where precise energy level tuning is required.[19][20]

Protocol 3: Synthesis of fac-Tris(2-phenylpyridinato)iridium(III) [Ir(ppy)₃] [9][11]

Ir(ppy)₃ is a widely used green phosphorescent emitter in OLEDs.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-Phenylpyridine (ppy)

  • Glycerol or 2-ethoxyethanol (Solvent)

Procedure:

  • Combine IrCl₃·xH₂O (1.0 eq) and 2-phenylpyridine (3.0-4.0 eq) in a round-bottom flask.

  • Add glycerol or 2-ethoxyethanol as the solvent.

  • Heat the mixture to reflux (typically 200-250 °C) under a nitrogen atmosphere for 12-24 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a yellow solid.

  • Add water to the mixture and stir to fully precipitate the product.

  • Filter the crude product and wash with water and then with a non-polar solvent like hexane to remove excess 2-phenylpyridine.

  • Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure, bright yellow crystals of fac-Ir(ppy)₃.

Part 2: The Critical Role of Purification

The performance of organic electronic devices is exquisitely sensitive to impurities.[20][21] Residual catalysts, unreacted monomers, and low molecular weight oligomers can act as charge traps, quenching sites for excitons, and can disrupt the desired morphology of the active layer, leading to diminished device efficiency and lifetime.[22]

Purification Techniques
  • Precipitation: This is a fundamental technique where the synthesized polymer or small molecule is dissolved in a good solvent and then added to a large volume of a poor solvent, causing the desired material to precipitate out while impurities remain in solution.[12]

  • Soxhlet Extraction: This is a powerful method for purifying polymers. The crude polymer is placed in a thimble and continuously washed with a series of solvents with increasing polarity (e.g., methanol, acetone, hexane, chloroform).[11][12][23] This process effectively removes low molecular weight oligomers and other soluble impurities.

  • Column Chromatography: This technique is highly effective for purifying small molecules and can also be used for fractionating polymers based on their polarity.

  • Sublimation and Zone Refining: For small molecules, temperature gradient sublimation under high vacuum is a very effective method for achieving high purity.[24][25][26] Zone refining, a process where a molten zone is moved through a solid material, can achieve ultra-high purity levels.[24][26][27]

Part 3: From Material to Device: Thin-Film Deposition

The final step in harnessing the potential of a synthesized organic electronic material is its deposition into a thin film. The morphology and molecular packing within this film are critical determinants of device performance.[4][28]

Solution Processing

Solution processing techniques are attractive due to their potential for low-cost, large-area, and roll-to-roll manufacturing.[19][29]

  • Spin Coating: A widely used laboratory technique for producing uniform thin films.[20][30]

  • Blade Coating and Solution Shearing: These techniques are more scalable and allow for the deposition of highly ordered crystalline films.[3][4][5][7][15]

Vapor Deposition

For small molecules, thermal evaporation in a high-vacuum chamber is a common method for depositing highly uniform and pure thin films.[30]

Part 4: Characterization of Synthesized Materials

Thorough characterization is essential to confirm the chemical structure, purity, and relevant physical properties of the synthesized materials.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and purity of the synthesized molecules and polymers.[31]
Gel Permeation Chromatography (GPC) Determines the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[6][14][18][32] Interpreting the chromatogram can reveal the presence of different molecular weight fractions.[32]
UV-Vis Spectroscopy Characterizes the optical absorption properties and provides an estimate of the optical bandgap of the material.[27][31]
Cyclic Voltammetry (CV) Determines the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[8][33]
Atomic Force Microscopy (AFM) Visualizes the surface morphology and roughness of thin films, providing insights into molecular packing and domain formation.[4][5][21][31]

Part 5: Device Fabrication and Testing

The ultimate validation of a newly synthesized material is its performance in a device.

Protocol 4: Fabrication of a Bulk Heterojunction (BHJ) Organic Photovoltaic (OPV) Device [1][32][34][35][36][37]

This protocol describes the fabrication of a standard architecture OPV.

Materials:

  • ITO-coated glass substrate

  • PEDOT:PSS (hole transport layer)

  • Synthesized donor polymer (e.g., P3HT)

  • Acceptor material (e.g., PCBM)

  • Solvent (e.g., chlorobenzene)

  • Low work function metal (e.g., Calcium or Aluminum) for the cathode

Procedure:

  • Clean the ITO substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

  • Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function and wettability.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal at ~120-150 °C.

  • Prepare a solution of the donor polymer and acceptor material in a common solvent.

  • Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

  • Anneal the active layer to optimize its morphology.[2][20][29][38][39]

  • Deposit the cathode by thermal evaporation through a shadow mask.

  • Encapsulate the device to protect it from oxygen and moisture.[35]

  • Test the device under simulated solar illumination to measure its performance parameters (short-circuit current, open-circuit voltage, fill factor, and power conversion efficiency).

Visualizations

Workflow for Polymer Synthesis and Device Fabrication

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_fabrication Device Fabrication Monomer_Synthesis Monomer Synthesis Polymerization Polymerization (e.g., Suzuki, Stille) Monomer_Synthesis->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Precipitation, Soxhlet) Crude_Polymer->Purification Pure_Polymer Pure Polymer Purification->Pure_Polymer NMR NMR Pure_Polymer->NMR GPC GPC Pure_Polymer->GPC UV_Vis UV-Vis Pure_Polymer->UV_Vis CV Cyclic Voltammetry Pure_Polymer->CV Solution_Prep Solution Preparation Pure_Polymer->Solution_Prep Spin_Coating Spin Coating Solution_Prep->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Evaporation Cathode Evaporation Annealing->Evaporation Encapsulation Encapsulation Evaporation->Encapsulation Final_Device Final Device Encapsulation->Final_Device

Caption: Workflow from synthesis to device.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination R1R2 R¹-R² R1X R¹-X R2B R²-B(OR)₂ Base Base

Caption: Suzuki-Miyaura cross-coupling cycle.

Conclusion

The synthesis of organic electronic materials is a dynamic and evolving field that underpins the progress of next-generation electronics. A deep understanding of synthetic methodologies, coupled with rigorous purification and characterization, is paramount for the development of materials that can meet the demands of high-performance devices. This guide has provided a comprehensive overview of the key principles and practical protocols, aiming to empower researchers to navigate this exciting and challenging domain with confidence and precision.

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The Copper-Free Sonogashira Coupling: A Practical Guide for the Synthesis of Arylalkynes from Iodoarenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Advancing C-C Bond Formation beyond Traditional Catalysis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation has been instrumental in the synthesis of a wide array of valuable compounds, from pharmaceuticals and natural products to advanced organic materials.[1][2] The classical Sonogashira reaction relies on a dual catalytic system, employing both palladium and a copper(I) co-catalyst.[1] While highly effective, the copper co-catalyst can introduce several challenges, most notably the promotion of undesired alkyne homocoupling, known as Glaser coupling.[3] This side reaction not only consumes the starting alkyne but also complicates product purification. Furthermore, the toxicity of copper and the potential for its interference with certain functional groups can limit the reaction's applicability.[4]

To circumvent these issues, significant research has been dedicated to the development of copper-free Sonogashira protocols.[3] These methods offer a more streamlined and often more environmentally benign approach to the synthesis of arylalkynes. This application note provides a comprehensive guide to the copper-free Sonogashira reaction, with a specific focus on the highly reactive iodoarenes. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer practical insights to ensure successful implementation in your research.

The Mechanism of Copper-Free Sonogashira Coupling

The copper-free Sonogashira reaction proceeds through a catalytic cycle centered on a palladium(0) species. The currently accepted mechanism involves the following key steps:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the iodoarene to the active Pd(0) catalyst, forming a Pd(II) intermediate.[5]

  • Alkyne Coordination and Deprotonation: In the absence of a copper co-catalyst, a base is used to deprotonate the terminal alkyne, forming a palladium-alkyne complex.[5]

  • Transmetalation (in some proposed mechanisms) or Direct Coupling: While the exact subsequent steps can vary depending on the specific reaction conditions and ligands, a key event is the formation of a palladium acetylide species.[5]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which yields the desired arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

CopperFree_Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Ar-I Alkyne_Coord Alkyne Coordination & Deprotonation PdII_Alkyne [Ar-Pd(II)(C≡CR)(L)₂] Alkyne_Coord->PdII_Alkyne H-C≡C-R, Base PdII_Alkyne->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-C≡C-R RedElim->Product Iodoarene Ar-I Alkyne H-C≡C-R Base Base

Figure 1: Simplified catalytic cycle of the copper-free Sonogashira reaction.

Generalized Experimental Protocol for Copper-Free Sonogashira Coupling of Iodoarenes

This protocol provides a general framework for the copper-free Sonogashira coupling of an iodoarene with a terminal alkyne. Optimization of specific parameters such as solvent, base, temperature, and catalyst loading may be necessary for different substrates.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Iodoarene (1.0 eq) - Terminal Alkyne (1.2-1.5 eq) - Palladium Catalyst (0.5-5 mol%) - Base (2.0-3.0 eq) - Anhydrous Solvent start->reagents setup 2. Reaction Setup - Add iodoarene, palladium catalyst, and base to a dry reaction vessel. - Flush with inert gas (N₂ or Ar). reagents->setup solvent_add 3. Solvent and Alkyne Addition - Add anhydrous, degassed solvent. - Add terminal alkyne via syringe. setup->solvent_add reaction 4. Reaction - Stir at specified temperature (room temp. to 80 °C). - Monitor by TLC or GC/LC-MS. solvent_add->reaction workup 5. Work-up - Cool to room temperature. - Dilute with an organic solvent. - Wash with water and brine. reaction->workup purification 6. Purification - Dry organic layer over Na₂SO₄ or MgSO₄. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification end End Product purification->end

Figure 2: General experimental workflow for the copper-free Sonogashira reaction.

Materials and Reagents:

  • Iodoarene (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) (0.5–5 mol%)

  • Base (e.g., Et₃N, DIPA, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Toluene, Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the iodoarene (1.0 equiv), palladium catalyst (e.g., 2 mol%), and base (e.g., 2.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M of the iodoarene). Subsequently, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature is often sufficient for iodoarenes, though gentle heating to 40–60 °C may be beneficial for less reactive substrates).[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine to remove the base and any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired arylalkyne.

Key Parameters and Optimization

The success of a copper-free Sonogashira reaction is dependent on the careful selection of several key parameters:

ParameterCommon Choices and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ are commonly used.[5] The choice of ligand can significantly impact reactivity; bulky, electron-rich phosphine ligands often enhance the reaction rate.[5] N-heterocyclic carbene (NHC) palladium complexes have also shown high efficacy.[5]
Base Amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently employed and can sometimes serve as the solvent.[6] Inorganic bases like K₂CO₃ and Cs₂CO₃ are also effective, particularly in polar aprotic solvents like DMF.[7]
Solvent THF, DMF, toluene, and neat amine bases are common choices. The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[6][8]
Temperature Iodoarenes are generally the most reactive aryl halides and can often be coupled at room temperature .[6] For less reactive substrates or to increase the reaction rate, gentle heating (40–80 °C ) may be necessary.
Substrate Scope The reaction is generally tolerant of a wide range of functional groups on both the iodoarene and the alkyne. Electron-withdrawing groups on the iodoarene tend to accelerate the reaction, while electron-donating groups may require longer reaction times or slightly elevated temperatures.[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Use fresh, high-quality palladium catalyst.- Ensure the reaction is set up under a rigorously inert atmosphere.- Use anhydrous, degassed solvents and purified starting materials.[6]
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition- Ensure the reaction temperature is not too high.- Use fresh, pure solvents; some solvents like THF have been anecdotally reported to promote palladium black formation.[8]
Alkyne Homocoupling (Glaser Byproduct) - Trace amounts of oxygen- Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[6]

Conclusion: A Versatile and Robust Synthetic Tool

The copper-free Sonogashira coupling of iodoarenes represents a significant advancement in C-C bond formation, offering a more robust, versatile, and often more environmentally friendly alternative to the classical protocol. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can effectively utilize this powerful transformation to access a diverse range of valuable arylalkyne building blocks for applications in drug discovery, materials science, and beyond.

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Application Note: Intramolecular Heck Reaction of Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intramolecular Heck reaction (Mizoroki-Heck) represents a cornerstone methodology for constructing fused hetero- and carbocyclic systems.[1] Unlike its intermolecular counterpart, the intramolecular variant allows for the formation of sterically congested quaternary centers and macrocycles, driven by favorable entropic factors. This guide provides a rigorous technical framework for the cyclization of substituted aryl iodides, distinguishing between Neutral and Cationic mechanistic manifolds to control regioselectivity and suppress isomerization.

Mechanistic Foundations & Strategic Planning

Success in intramolecular Heck cyclizations depends on selecting the correct mechanistic pathway. Aryl iodides are the most reactive electrophiles in this class, often requiring milder conditions than bromides or chlorides. However, the choice of additives dictates the active catalytic species.

The Two Manifolds: Neutral vs. Cationic

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical divergence occurs after oxidative addition:

  • Neutral Pathway (Standard): In the absence of halide scavengers, the iodide anion remains coordinated to palladium or in close proximity. This pathway typically requires the dissociation of a phosphine ligand to allow alkene coordination.[2] It favors steric control .

  • Cationic Pathway (Ag/Tl Additives): Addition of silver salts (e.g.,

    
    , 
    
    
    
    ) precipitates AgI, generating a highly electrophilic cationic palladium species
    
    
    . This pathway prevents phosphine dissociation (crucial for asymmetric synthesis using bidentate ligands like BINAP) and favors electronic control , often accelerating reaction rates for electron-rich alkenes.
Regioselectivity: Exo vs. Endo

Intramolecular cyclizations are governed by Baldwin’s rules and ring strain.

  • 5-exo-trig / 6-exo-trig: Generally favored due to the geometric alignment required for syn-insertion.

  • Endo modes: Often disfavored unless the "exo" pathway is sterically blocked or specific electronic conditions (cationic pathway) are applied.

Visualization: Mechanistic Divergence

The following diagram illustrates the decision points between the neutral and cationic cycles.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I L2] Pd0->OxAdd Ar-I Dissoc Ligand Dissociation (-L) OxAdd->Dissoc Standard Silver Add Ag(I) Salt (-AgI) OxAdd->Silver Cationic Route CoordNeutral Alkene Coordination (Neutral) Dissoc->CoordNeutral Insert Migratory Insertion (Syn-Addition) CoordNeutral->Insert CoordCat Alkene Coordination (Cationic 16e-) Silver->CoordCat CoordCat->Insert Elim Beta-Hydride Elimination (Syn-Elimination) Insert->Elim Prod Cyclized Product + [H-Pd-L]+ Elim->Prod RedElim Reductive Elimination (Base assisted) Prod->RedElim RedElim->Pd0 Regeneration

Figure 1: Divergence of Neutral and Cationic pathways in the Heck Catalytic Cycle.

Reaction Optimization Matrix

Before beginning wet work, consult this matrix to select conditions based on substrate properties.

VariableStandard (Neutral)Jeffery Conditions (Phase Transfer)Cationic (High Performance)
Substrate Type Robust aryl iodides, simple alkenes.Sterically hindered substrates; sensitive functional groups.[3]Enantioselective synthesis; difficult cyclizations.
Catalyst Precursor

or


(Ligand-free)

or

Ligand

(1:2 to 1:4 Pd:L ratio)
None (or simple salts)Bidentate (BINAP, dppe, PHOX)
Additive None

or

(1.0 equiv)

,

, or

Base

or


,

, or


(Pentamethylpiperidine) or

Solvent MeCN, DMF, THFDMF, DMAc (hydrous ok)NMP, DMAc, MeCN (Anhydrous)
Temp 60°C – RefluxRT – 80°C60°C – 100°C

Standard Operating Procedure (SOP) 1: The "Classical" Phosphine Route

Application: General purpose cyclization of 5- and 6-membered rings. Mechanism: Neutral Pathway.[1][2][3][4][5][6]

Materials
  • Substrate: Substituted Aryl Iodide (1.0 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (0.05 equiv / 5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) (0.20 equiv / 20 mol%)
    
  • Base: Triethylamine (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Protocol Steps
  • Catalyst Pre-complexation (Critical): In a dry vial, dissolve

    
     and 
    
    
    
    in half the volume of solvent. Stir at room temperature for 15 minutes.
    • Observation: The solution should turn from orange/brown to a bright yellow (formation of

      
      ). This ensures the active catalyst is formed before meeting the substrate.
      
  • Substrate Addition: Dissolve the aryl iodide in the remaining solvent and transfer to the reaction vessel via syringe.

  • Base Addition: Add

    
     via syringe.
    
  • Degassing: Sparge the solution with Argon/Nitrogen for 10 minutes.

    • Why? Oxygen promotes phosphine oxidation (

      
      ), killing the ligand and leading to Pd black precipitation.
      
  • Reaction: Heat to 80°C (MeCN reflux) or 90°C (DMF). Monitor by TLC/LC-MS.

    • Timeframe: Aryl iodides typically react within 2–12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Standard Operating Procedure (SOP) 2: The "Jeffery" Phase-Transfer Route

Application: Sterically crowded substrates, mild conditions, or when phosphine ligands fail. Mechanism: Nanoparticle-mediated / Anionic Pathway.

Materials
  • Substrate: Substituted Aryl Iodide (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Additive: Tetrabutylammonium chloride (

    
    ) or Bromide (
    
    
    
    ) (1.0 equiv)
  • Base: Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF (0.1 M)

Protocol Steps
  • Assembly: To a reaction tube equipped with a stir bar, add

    
    , 
    
    
    
    , and
    
    
    .
    • Note: No phosphine ligand is added.[7]

  • Solvation: Add the aryl iodide substrate dissolved in DMF.

  • Degassing: Briefly purge the headspace with inert gas (Jeffery conditions are more robust to air than phosphine routes, but inert atmosphere is still best practice).

  • Reaction: Heat to 60–80°C.

    • Self-Validation: The reaction mixture will likely turn black (colloidal Pd). Unlike the phosphine route, this is acceptable and often indicates the formation of the active catalytic nanoparticles stabilized by the ammonium salt.

  • Workup: Dilute with water and extract with EtOAc. The ammonium salts must be washed out thoroughly.

Critical Troubleshooting & Quality Control

Self-Validating System Checks
  • The "Mirror" Test: If a silver mirror forms on the flask walls (in Cationic protocols), your Ag(I) is reducing to Ag(0) effectively, but if this happens too fast without conversion, the Pd is precipitating.

  • 1H NMR Monitoring:

    • Disappearance: Shift of the aromatic protons ortho to the iodide.

    • Appearance: New alkene signals.[5] Watch for isomerization (migration of the double bond). If the alkene protons shift but integration is wrong, the Pd-H species re-inserted and eliminated at a different position.

Troubleshooting Workflow

Use the following logic to diagnose failure modes.

Troubleshooting Start Reaction Analysis CheckConv Is Conversion Observed? Start->CheckConv NoConv No Conversion CheckConv->NoConv No YesConv Conversion Observed CheckConv->YesConv Yes CheckCat Check Catalyst Color NoConv->CheckCat Black Precipitate (Pd Black) CheckCat->Black Orange Solution Orange/Clear CheckCat->Orange Action1 Oxygen Leak? Add more Ligand. Switch to Jeffery Conditions. Black->Action1 Action2 Temp too low? Steric bulk preventing oxidative addition? Orange->Action2 CheckProd Is Product Correct? YesConv->CheckProd WrongIso Wrong Regioisomer/Alkene Isomer CheckProd->WrongIso Dehal Dehalogenation (Ar-I -> Ar-H) CheckProd->Dehal Action3 Switch to Cationic Pathway (Add Ag). Lower Temp. WrongIso->Action3 Action4 Solvent not dry (Proton source). Switch from DMF to MeCN. Dehal->Action4

Figure 2: Troubleshooting decision tree for Intramolecular Heck reactions.

Common Failure Modes
  • Isomerization: The

    
    -hydride elimination is reversible.[1][5] If the reductive elimination is slow, the Pd-H can re-add to the alkene, moving the double bond along the chain.
    
    • Fix: Add

      
       or 
      
      
      
      . The precipitation of AgI drives the reaction forward, minimizing the lifetime of the Pd-H species.
  • Dehalogenation: The aryl iodide is reduced to the arene (Ar-H).

    • Cause: Presence of water or alcohols acting as hydride sources, or excessive heating with amine bases.

    • Fix: Use anhydrous solvents and inorganic bases (

      
      ).
      

References

  • Overman, L. E. (1994). Intramolecular Heck Reactions in Natural Product Synthesis. Pure and Applied Chemistry. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. Link

  • Dounay, A. B., & Overman, L. E. (2003).[3] The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. Link

  • Organic Syntheses. Intramolecular Heck Reaction Protocols. (General Search). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Reactions of Methoxy-Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sonogashira reactions involving methoxy-substituted aryl iodides. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when working with these electron-rich substrates. Here, we will move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common side products and reaction inefficiencies.

Introduction: The Challenge of Electron-Rich Aryl Iodides

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] While aryl iodides are generally the most reactive halides in this reaction, the presence of an electron-donating methoxy group on the aromatic ring can present unique challenges.[2][3] This guide provides a question-and-answer-based approach to troubleshoot these specific issues, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with a methoxy-substituted aryl iodide is sluggish or fails to go to completion. What are the likely causes and how can I improve the conversion?

A1: Low reactivity with methoxy-substituted aryl iodides, which are electron-rich, is a common issue. The electron-donating nature of the methoxy group can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide.[3][4]

Troubleshooting Steps:

  • Increase Reaction Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-rich substrates often require heating.[2][5] A moderate increase in temperature (e.g., to 40-80 °C) can significantly enhance the reaction rate. For particularly stubborn substrates, temperatures up to 100°C in a sealed tube may be necessary.[2]

  • Optimize the Ligand: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[2][3] Consider ligands such as:

    • Tri-tert-butylphosphine (P(t-Bu)₃)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Check Catalyst and Reagent Quality:

    • Palladium Catalyst: Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active and has not decomposed.[2] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air and moisture.[2]

    • Copper(I) Iodide: If using a copper co-catalyst, ensure it is fresh, as it can degrade over time.[2]

    • Purity of Starting Materials: Impurities in your methoxy-substituted aryl iodide or alkyne can poison the catalyst.[2] Purification of starting materials may be necessary.

  • Solvent Choice: The choice of solvent can influence reaction kinetics.[6] While amines like triethylamine or diethylamine can act as both base and solvent, co-solvents such as THF, dioxane, or DMF are often used.[1][5] For electron-rich aryl bromides, which are less reactive than iodides, DMF has been suggested for reactions at higher temperatures.[5]

Q2: I am observing a significant amount of a side product that appears to be the homocoupled dimer of my terminal alkyne (Glaser coupling). How can I suppress this side reaction?

A2: The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a prevalent side reaction in Sonogashira couplings, particularly when the desired cross-coupling is slow.[7] This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[7]

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[7] It is critical to thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[2] Copper-free Sonogashira reactions are well-established and can be highly effective, though they may require adjustments to other reaction parameters.

  • Slow Addition of the Alkyne: If the rate of homocoupling is significantly faster than the cross-coupling, adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby disfavoring the dimerization reaction.

  • Modified Reaction Atmosphere: Research has shown that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce the amount of homocoupling product.[7]

Q3: After running my reaction with 2-iodoanisole, I am seeing a complex mixture of products and some starting material decomposition. Could the ortho-methoxy group be causing specific side reactions?

A3: While there is limited evidence in the literature for widespread side reactions directly involving the methoxy group (like demethylation) under standard Sonogashira conditions, the steric hindrance from an ortho-methoxy group can impede the reaction. This can lead to the need for more forcing conditions (higher temperatures, longer reaction times), which in turn can promote catalyst decomposition and other side reactions.

Troubleshooting Steps for Sterically Hindered Substrates:

  • Bulky Ligands: For sterically hindered substrates, bulky phosphine ligands are often beneficial as they can promote the reductive elimination step and stabilize the active catalytic species.[3]

  • Careful Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[2] Monitor the reaction closely and use the minimum temperature required for a reasonable reaction rate.

  • Consider a Different Palladium Precatalyst: Some palladium precatalysts may offer greater stability and activity for challenging substrates. For instance, palladium(II) acetate in combination with a suitable ligand is a common alternative to pre-formed palladium-phosphine complexes.[3]

Summary of Key Troubleshooting Parameters

Parameter Recommendation for Methoxy-Substituted Aryl Iodides Rationale
Temperature Often requires heating (40-100 °C)[2][5]Overcomes the slower oxidative addition due to the electron-donating methoxy group.
Catalyst Ligand Use electron-rich, bulky phosphines (e.g., P(t-Bu)₃, dppf)[2][3]Accelerates oxidative addition and can aid with sterically hindered substrates.
Atmosphere Strictly inert (Argon or Nitrogen)[7]Prevents oxygen-mediated Glaser homocoupling of the alkyne.
Copper Co-catalyst Consider copper-free conditions[2]Eliminates the primary pathway for Glaser homocoupling.
Base Ensure the amine base is dry and in sufficient excess.The base is crucial for the deprotonation of the terminal alkyne.
Reagent Purity Use high-purity starting materials and fresh catalysts.[2]Impurities can poison the catalyst and lead to side reactions.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of a Methoxy-Substituted Aryl Iodide
  • To a dry Schlenk flask under an argon atmosphere, add the methoxy-substituted aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add degassed triethylamine (4 mL) and degassed THF (8 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C as needed.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of a Methoxy-Substituted Aryl Iodide
  • To a dry Schlenk flask under an argon atmosphere, add the methoxy-substituted aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a suitable base such as Cs₂CO₃ (2.0 mmol).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., toluene, dioxane, or DMF; 10 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: The Competing Pathways of Sonogashira Cross-Coupling and Glaser Homocoupling

Sonogashira_vs_Glaser Aryl_I R¹-I (Methoxy-Aryl Iodide) Pd_Intermediate Oxidative Addition Intermediate Aryl_I->Pd_Intermediate Oxidative Addition Alkyne H-C≡C-R² (Terminal Alkyne) Cu_Acetylide Copper Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide Pd_cat Pd(0) Catalyst Pd_cat->Pd_Intermediate Cu_cat Cu(I) Catalyst Cu_cat->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cross_Coupling Sonogashira Product R¹-C≡C-R² Glaser_Coupling Glaser Product R²-C≡C-C≡C-R² Pd_Intermediate->Cross_Coupling Transmetalation & Reductive Elimination Cu_Acetylide->Cross_Coupling Cu_Acetylide->Glaser_Coupling Oxidative Dimerization Oxygen O₂ (Oxygen) Oxygen->Glaser_Coupling

Caption: Competing Sonogashira and Glaser coupling pathways.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Temp Increase Temperature (e.g., 60-80 °C) Start->Check_Temp Check_Reagents Verify Reagent Quality (Fresh Catalysts, Pure Substrates) Start->Check_Reagents Check_Base Ensure Anhydrous Base in Sufficient Excess Start->Check_Base Improved Conversion Improved? Check_Temp->Improved Check_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃, dppf) Check_Ligand->Improved Reassess Reassess Substrate (Steric/Electronic Issues) Check_Ligand->Reassess Improved->Check_Ligand No Success Reaction Successful Improved->Success Yes Reagents Reagents Reagents->Improved Base Base Base->Improved

Caption: Troubleshooting workflow for low reaction conversion.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Dou, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Doubleday, W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Shaheen, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Retrieved from [Link]

  • Rani, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • Reddy, M. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

Sources

Removing palladium catalyst from cross-coupling reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Mission: Achieving ICH Q3D Compliance in Cross-Coupling Workflows

Welcome. You have reached the Tier-3 Technical Support interface for transition metal remediation. This guide addresses the critical challenge of reducing residual Palladium (Pd) from cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) to meet ICH Q3D elemental impurity limits.

Current Regulatory Thresholds (ICH Q3D R2):

  • Oral Administration: PDE

    
     100 µ g/day  (approx. 10 ppm for a 10g daily dose).[1]
    
  • Parenteral Administration: PDE

    
     10 µ g/day  (approx. 1 ppm for a 10g daily dose).
    

Module 1: Diagnostic Triage

"Start Here: Characterize Your Impurity"

Before selecting a remediation strategy, you must define the physical and chemical state of the residual palladium. Blindly adding charcoal or silica is the leading cause of yield loss and remediation failure.

Q: How do I determine the nature of my residual Palladium?

A: The "color and solubility" test is your first diagnostic step.

  • Homogeneous Pd-Ligand Complexes: usually distinct colors (yellow/orange/red) and remain in solution during filtration. These require chemisorption (ligand exchange).

  • Colloidal/Nanoparticulate Pd(0): often appears as "Pd black" or a grey haze. These require physical filtration or high-surface-area adsorption (Activated Carbon).

Diagnostic Decision Matrix

Use the following logic flow to select your primary remediation method.

Pd_Removal_Decision_Tree Start Crude Reaction Mixture Solubility Is Product Soluble in Process Solvent? Start->Solubility Pd_State Pd Physical State? Solubility->Pd_State Yes (Homogeneous) Cryst Recrystallization w/ Solubilizing Additive (NAC) Solubility->Cryst No (Product Precipitates) Scavenger Functionalized Silica (Thiol/DMT) Pd_State->Scavenger Soluble Pd(II) Complex Carbon Activated Carbon (Darco/Norit) Pd_State->Carbon Colloidal Pd(0) Hybrid Filtration (Celite) + Scavenger Pd_State->Hybrid Mixed Species

Figure 1: Decision matrix for selecting a palladium removal strategy based on product solubility and palladium speciation.

Module 2: Method Selection & Chemistry

Q: Which scavenger functional group matches my catalyst?

A: Success depends on the Hard-Soft Acid-Base (HSAB) theory. Palladium is a soft acid; therefore, it binds best with soft bases (Sulfur, Phosphorus).

Comparative Scavenger Data
Scavenger TypeFunctional GroupTarget Pd SpeciesMechanismBest For
Silica-Thiol (Si-SH) PropylthiolPd(II)Ligand ExchangeGeneral purpose, soluble Pd salts (e.g., Pd(OAc)₂).
Silica-DMT DimercaptotriazinePd(0) & Pd(II)Chelation (Bidentate)High-affinity scavenging; effective when API has competing coordinating groups (amines).
Silica-TAAcOH Triamine TetraacetatePd(II)ChelationWater-rich systems; mimics EDTA.
Activated Carbon Graphitic CarbonColloidal Pd(0)Physisorption"Pd Black" removal; non-specific (risk of yield loss).
N-Acetylcysteine (NAC) Thiol-Amino AcidPd(II)SolubilizationKeeping Pd in mother liquor during API crystallization.
Q: Why utilize functionalized silica over polymer resins?

A:

  • No Swelling: Silica does not require specific solvents to swell the pores, unlike polystyrene resins (which fail in MeOH or water).

  • Faster Kinetics: Rigid pores allow rapid diffusion of the API and Pd to the active sites.

  • Scalability: Silica scavengers can be packed into fixed-bed columns for flow chemistry, whereas resins often generate high back-pressure.

Module 3: Troubleshooting Specific Failures

Issue 1: "I treated with Si-Thiol, but Pd levels are still >50 ppm."

Root Cause:

  • Kinetic Limitation: At Room Temperature (RT), ligand exchange is slow.

  • API Competition: Your product contains amines, pyridines, or thioethers that are competitively binding the Pd.

  • Oxidation State Mismatch: You have colloidal Pd(0), but Thiol targets Pd(II).

Corrective Actions:

  • Increase Temperature: Heat the scavenger slurry to 50–60°C. Ligand exchange is endothermic; heat drives the equilibrium toward the scavenger.

  • Switch to DMT: Dimercaptotriazine (DMT) is a "super-scavenger" with higher binding constants than simple thiols, capable of ripping Pd off the API.

  • Add an Oxidant: If colloidal Pd is suspected, add a mild oxidant (e.g., air bubbling or trace iodine) to convert Pd(0)

    
     Pd(II) before scavenging.
    
Issue 2: "My product yield dropped by 20% after carbon treatment."

Root Cause:

  • Non-Specific Binding: Activated carbon adsorbs planar aromatic molecules via

    
    -
    
    
    
    stacking.

Corrective Actions:

  • Polarity Shift: Increase the polarity of your solvent (e.g., add MeOH or EtOH to DCM). This reduces the affinity of your organic product for the carbon surface while maintaining Pd adsorption.

  • Switch to Silica: Functionalized silica (Si-Thiol) is chemically specific to metals and rarely binds organic APIs.

Issue 3: "The scavenger clogged my filter."

Root Cause:

  • Mechanical Attrition: Vigorous magnetic stirring grinds silica beads into fines.

Corrective Actions:

  • Overhead Stirring: Use an overhead stirrer (impeller) instead of a magnetic bar.

  • Fixed Bed: Pack the scavenger in a cartridge and recirculate the solution (Flow Mode) to avoid filtration steps entirely.

Module 4: Standard Operating Protocols (SOPs)

SOP 1: Batch Scavenging with Functionalized Silica (Si-Thiol/DMT)

Best for: Soluble Pd species in reaction mixture.

  • Loading Calculation: Add scavenger at 4–10 equivalents relative to the residual Pd content (not the catalyst loading).

    • Note: If Pd content is unknown, start with 5–10% w/w relative to the crude product.

  • Solvent System: Ensure the API is fully dissolved. THF, EtOAc, DCM, and MeOH are compatible.

  • Incubation:

    • Add scavenger to the reactor.[2][3][4][5]

    • Heat to 40–50°C (Critical step for kinetics).

    • Agitate (overhead stir) for 1–4 hours .

  • Filtration: Filter hot through a 0.45 µm membrane or a Celite pad to remove the silica.

  • Analysis: Test filtrate via ICP-MS. If high, repeat with fresh scavenger.

SOP 2: The "NAC Wash" (N-Acetylcysteine)

Best for: Protecting the product from Pd precipitation during crystallization.

  • Preparation: Dissolve crude mixture in a water-immiscible solvent (e.g., EtOAc, Toluene).

  • Wash:

    • Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC). Adjust pH to neutral/slightly basic (pH 7–8) with NaOH (deprotonates the thiol for better binding).

    • Wash the organic layer with the NAC solution (3x).

    • Mechanism:[6] NAC forms a highly water-soluble complex with Pd, pulling it into the aqueous phase.

  • Polishing: Wash with brine, dry over Na₂SO₄, and concentrate.

SOP 3: Activated Carbon Treatment (Optimized)

Best for: Colloidal Pd removal.

  • Selection: Use a chemically activated wood-based carbon (e.g., Darco KB-B) which has larger mesopores suitable for organometallic complexes.

  • Slurry: Add 5–10 wt% carbon relative to the substrate.

  • Temperature: Heat to reflux for 1 hour.

  • Filtration:

    • Crucial: Filter through a pre-packed pad of Celite (diatomaceous earth) to trap the carbon fines.

    • Wash the cake copiously with a polar solvent to recover adsorbed product.

Visualizing the Scavenging Mechanism

The following diagram illustrates the kinetic competition between the API and the Scavenger for the Palladium atom.

Scavenger_Mechanism Pd_API Pd-API Complex (Impurity) Transition Transition State (Ligand Exchange) Pd_API->Transition Desorption Scavenger Si-Thiol Scavenger (Solid Support) Scavenger->Transition Adsorption Heat Heat (Energy) Heat->Transition Accelerates Clean_API Purified API (Solution) Transition->Clean_API Pd_Scavenger Pd-Scavenger (Solid Waste) Transition->Pd_Scavenger Irreversible Binding

Figure 2: Kinetic competition model. Heat is often required to overcome the activation energy for the Pd to detach from the API and bind to the scavenger.

References

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[7] Defines PDE limits for Palladium (Class 2B). [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). [Link]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. (2005).[7][8] [Link]

  • Biotage Technical Guide. "Metal Scavenging: An Alternative to Recrystallization." Biotage.[9] (2023).[5][9] [Link]

Sources

Technical Support Center: Optimization of Base and Solvent for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical choices of base and solvent in this powerful C-N bond-forming reaction. As Senior Application Scientists, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Buchwald-Hartwig amination, with a focus on the strategic selection of base and solvent.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig reaction is giving me a low yield or no product at all. I've checked my starting materials and catalyst. What could be the problem with my base or solvent?

Answer: Low or no yield is a frequent challenge and often points to a mismatch between the base, solvent, and your specific substrates. Here’s a breakdown of potential causes and solutions:

  • Inadequate Base Strength: The primary role of the base is to deprotonate the amine (or a palladium-amine complex) to generate the active nucleophile.[1][2] If the base is not strong enough to deprotonate the amine, the catalytic cycle will stall.

    • Solution: For many aliphatic amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are the first choice.[3][4] However, if your substrates contain base-sensitive functional groups (e.g., esters, nitro groups), these strong bases can cause decomposition.[3] In such cases, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended, although this may require higher reaction temperatures to achieve a reasonable rate.[3][4][5]

  • Poor Solubility: One of the most underestimated reasons for reaction failure is the insolubility of reagents.[5] If the base, starting materials, or catalytic species are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Toluene is a common and effective solvent for many Buchwald-Hartwig reactions.[3] Ethereal solvents like dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) are also widely used.[5] If solubility is an issue, consider using a co-solvent system. For inorganic bases that tend to clump, especially on a larger scale, adding Celite or grinding the base before use can improve reaction outcomes.[5]

  • Solvent-Base Mismatch: The interplay between the solvent and base is crucial. In nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[6][7] In polar solvents, while bromide dissociation is facilitated, the base might coordinate too strongly with the palladium center, creating a stable, unreactive complex.[6][7]

    • Solution: For nonpolar solvents, stick with strong alkoxide or amide bases. For more polar systems, a careful screening of weaker inorganic bases is often necessary. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst by coordinating to the palladium center.[5]

Issue 2: Side Product Formation (Hydrodehalogenation)

Question: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with a hydrogen atom) in my reaction. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction that competes with the desired amination. It often arises from β-hydride elimination from the palladium-amido intermediate.[8]

  • Causality: This side reaction is more prevalent with certain amines and sterically hindered substrates. The choice of base and solvent can influence the relative rates of reductive elimination (product formation) and β-hydride elimination.

    • Solution:

      • Ligand Choice: While base and solvent are important, the ligand plays a pivotal role here. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[8]

      • Base Strength: A very strong base can sometimes promote side reactions. If you are using NaOtBu, consider switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃ to see if it suppresses hydrodehalogenation.

      • Solvent Polarity: The solvent can influence the stability of intermediates. Experimenting with a solvent of different polarity (e.g., switching from toluene to dioxane) might alter the reaction pathway to favor the desired product.

Data Presentation: Selecting the Right Base and Solvent

The following tables provide a quick reference for selecting appropriate bases and solvents for your Buchwald-Hartwig amination.

Table 1: Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu)~19High reactivity, allows for lower catalyst loadings.[3]Incompatible with many base-sensitive functional groups.[3]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Tolerates some protic functional groups.[3]Air-sensitive solid, can be incompatible with some functional groups at higher temperatures.[3]
Cesium carbonate (Cs₂CO₃)~10Excellent functional group tolerance.[3][5] Good solubility in some organic solvents.[5]More expensive, can be difficult to stir on a large scale.[3]
Potassium phosphate (K₃PO₄)~12.3Excellent functional group tolerance, economical.[3]Often requires higher catalyst loadings and longer reaction times.[3]

Table 2: Common Solvents for Buchwald-Hartwig Amination

SolventBoiling Point (°C)Characteristics
Toluene111Good for a wide range of substrates; preferred for aryl iodides to minimize catalyst inhibition.[3][4]
1,4-Dioxane101Common ethereal solvent, good solvating properties for a variety of substrates.
Tetrahydrofuran (THF)66Lower boiling point, useful for reactions at milder temperatures.[4]
tert-Butanol (t-BuOH)83Can be beneficial in certain cases, sometimes used with t-butoxide bases.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium precatalyst, and base to the oven-dried reaction vial.[4]

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[4]

  • Add the anhydrous, degassed solvent via syringe.[4]

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.[4]

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[4]

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).[4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.[4]

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.[4]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl BaseCoord Base/Amine Coordination PdII_Aryl->BaseCoord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ BaseCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido - Base-H⁺X⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow: Low Yield

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald–Hartwig amination - Grokipedia.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Coupling - Alfa Chemistry. (2024).
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations - SciSpace.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd.
  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014).
  • Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). (2019).
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014).
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. (2014).

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Technical Support Center: Troubleshooting Low Conversion in Heck Reactions of Iodoarenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in Heck reactions, specifically involving iodoarenes. As iodoarenes are generally the most reactive aryl halides in this coupling, low conversion often points to fundamental issues with the reaction setup or components.[1] This resource provides a structured, question-and-answer approach to diagnose and resolve common problems, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst System and Reaction Initiation
Question 1: I am observing no or very low conversion. Could my palladium catalyst be the problem?

This is often the first and most critical question to address. The issue can stem from either the palladium precursor itself or the generation of the active Pd(0) catalytic species.

Answer:

Yes, the state of your palladium catalyst is paramount. The Heck reaction relies on a Pd(0)/Pd(II) catalytic cycle. Most protocols use a stable Pd(II) precatalyst, like Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species to initiate the cycle.[1][2]

  • Is Your Precatalyst Active? Ensure your Pd(OAc)₂ or other precatalyst has been stored correctly (typically in a desiccator, protected from light) and is not old or decomposed, which can manifest as a color change or the visible presence of palladium black.

  • In Situ Reduction to Pd(0): The reduction of Pd(II) to Pd(0) can be facilitated by various reagents in the reaction mixture, including phosphine ligands, amines (the base), or even the solvent (like DMF).[1][3] If this reduction is inefficient, the catalytic cycle will not initiate. A common sign of failed reduction is the persistence of the initial color of the Pd(II) salt.

  • Palladium Black Formation: A primary indicator of catalyst death is the formation of palladium black (finely divided palladium metal), which is catalytically inactive. This precipitation occurs when the Pd(0) species is not sufficiently stabilized by ligands, leading to aggregation. If you see a black precipitate early in your reaction, it's a strong sign of catalyst deactivation.

Troubleshooting Protocol: Catalyst Activation and Stability

  • Use High-Purity Precatalyst: Start with a fresh, reputable source of your palladium precatalyst.

  • Ensure Proper Ligand-to-Metal Ratio: For ligand-mediated reactions, the ratio is crucial. While phosphine ligands are necessary to stabilize the Pd(0) intermediate, an excessive amount can inhibit the reaction by creating a coordinatively saturated, inactive palladium complex.[3][4] Conversely, too little ligand will fail to prevent precipitation of palladium black.[5] A common starting point is a Pd:Ligand ratio of 1:2 to 1:4.

  • Pre-activation: In some cases, pre-forming the active Pd(0) catalyst before adding the substrates can be beneficial. This can be done by gently heating the Pd(II) precatalyst with the phosphine ligand and base for a short period until a color change (e.g., from pale yellow to a darker, homogeneous solution) indicates the formation of the Pd(0) complex.

Section 2: The Role of Ligands
Question 2: I'm using triphenylphosphine (PPh₃) as a ligand, but my conversion is still low. What could be wrong?

Answer:

While triphenylphosphine is a classic ligand for the Heck reaction, its effectiveness is highly dependent on the specific substrates and reaction conditions.[6] Several factors related to the ligand could be contributing to low conversion:

  • Ligand Sterics and Electronics: The oxidative addition of the iodoarene to the Pd(0) center is a critical step. The rate of this step is influenced by the electronic and steric properties of the phosphine ligand. For some iodoarenes, particularly those that are electron-rich or sterically hindered, PPh₃ may not be optimal. More electron-rich and bulky phosphine ligands can often accelerate the oxidative addition step and lead to more stable catalytic complexes.[5][7]

  • Ligand Degradation: Phosphine ligands, especially triarylphosphines like PPh₃, can be sensitive to air and may oxidize to the corresponding phosphine oxide, which is inactive as a ligand. Always handle phosphine ligands under an inert atmosphere (e.g., nitrogen or argon) and use freshly opened or properly stored reagents.

  • P-C Bond Cleavage at High Temperatures: At elevated temperatures (often above 100-120 °C), PPh₃ can undergo P-C bond cleavage, leading to catalyst decomposition and contamination of the product.[4][5] If your reaction requires high temperatures, consider more thermally stable ligands, such as bulky alkylphosphines or N-heterocyclic carbenes (NHCs).[5]

Troubleshooting Protocol: Ligand Selection

  • Screen Different Ligands: If PPh₃ is not effective, screen a small panel of other phosphine ligands with varying steric and electronic properties. Good candidates include tri(o-tolyl)phosphine (P(o-tol)₃) for increased bulk or bidentate phosphines like BINAP for enhanced catalyst stability.[5][6]

  • Consider Ligand-Free Conditions: For highly reactive iodoarenes, it is sometimes possible to run the reaction without an added phosphine ligand, especially in coordinating solvents like DMF or NMP, which can help stabilize the palladium species.[3][5]

  • Ensure Anhydrous and Inert Conditions: Protect your reaction from oxygen and moisture, which can degrade sensitive ligands and interfere with the catalytic cycle.

Troubleshooting Workflow for Low Heck Conversion

G Start Low Conversion in Heck Reaction Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Ligand 2. Ligand Issues Start->Check_Ligand Check_Base 3. Base & Stoichiometry Start->Check_Base Check_Conditions 4. Reaction Conditions Start->Check_Conditions Check_Substrates 5. Substrate Reactivity Start->Check_Substrates Catalyst_Active Is Pd precatalyst fresh? Formation of Pd(0)? Check_Catalyst->Catalyst_Active Ligand_Oxidation Ligand oxidized? Incorrect L:Pd ratio? Check_Ligand->Ligand_Oxidation Base_Strength Base pKa appropriate? Solubility issue? Check_Base->Base_Strength Temp_Solvent Temperature too low? Solvent appropriate? Check_Conditions->Temp_Solvent Side_Reactions Olefin polymerization? Reductive Heck product? Check_Substrates->Side_Reactions Pd_Black Palladium black precipitation? Catalyst_Active->Pd_Black Pd_Black->Check_Ligand No Solution_Catalyst Use fresh Pd source. Consider pre-activation. Pd_Black->Solution_Catalyst Yes Ligand_Screen Screen bulky/electron-rich ligands. Check ratio. Ligand_Oxidation->Ligand_Screen Base_Screen Try stronger/weaker base. Check solubility. Base_Strength->Base_Screen Optimize_Conditions Increase temperature. Screen polar aprotic solvents. Temp_Solvent->Optimize_Conditions Modify_Protocol Add inhibitor. Adjust base/H-source. Side_Reactions->Modify_Protocol

Caption: A flowchart for diagnosing low conversion in Heck reactions.

Section 3: The Role of the Base and Solvent
Question 3: My catalyst and ligand seem fine, but the reaction is sluggish. Could the base or solvent be the issue?

Answer:

Absolutely. The base and solvent play crucial, interconnected roles that go beyond simple acid neutralization.

  • Role of the Base: The base is required to neutralize the hydridopalladium(II) species ([Pd(H)X(L)n]) formed after β-hydride elimination, thereby regenerating the active Pd(0) catalyst for the next cycle.

    • Base Strength (pKa): The choice of base is critical. An inorganic base that is too weak (e.g., NaOAc) may not be sufficient to facilitate the reductive elimination of HX from the palladium complex, stalling the catalytic cycle.[6] Conversely, a very strong base might promote undesired side reactions. Common bases include organic amines (like triethylamine, Et₃N) and inorganic salts (like K₂CO₃, NaOAc).[5]

    • Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base like K₂CO₃ in a non-polar solvent, it may not be effective. In such cases, using a polar aprotic solvent or adding a phase-transfer catalyst can be beneficial.[5][8]

  • Role of the Solvent: The solvent influences catalyst stability, substrate solubility, and the rates of the individual steps in the catalytic cycle.[3]

    • Polar Aprotic Solvents: Solvents like DMF, NMP, and acetonitrile are commonly used because they can dissolve the polar intermediates in the catalytic cycle and often help stabilize the catalyst.[3][5] The polarity of the solvent can significantly affect the reaction rate.[3]

    • Solvent as a Ligand: Highly coordinating solvents can compete with the desired phosphine ligand or the alkene for coordination sites on the palladium center, potentially inhibiting the reaction.[3]

    • Water as a Co-solvent: In some cases, the addition of water can be beneficial, especially when using inorganic bases, as it can increase their solubility and accelerate the reaction.[4][8][9]

ParameterRecommendationRationale
Base Screen a range (e.g., Et₃N, K₂CO₃, NaOAc).Match base strength to substrate and catalyst system. Ensure solubility.
Solvent Start with polar aprotic (DMF, NMP).Good for dissolving intermediates and stabilizing the catalyst.[3]
Temperature Typically 80-140 °C.[5]Oxidative addition and other steps are often rate-limiting and require thermal energy.[4]
Additives Consider phase-transfer catalysts.Can help with solubility issues when using inorganic bases in less polar solvents.[5]
Section 4: Substrate and Side Reactions
Question 4: I'm observing consumption of my starting materials, but not the formation of the desired product. What other reactions could be occurring?

Answer:

Several side reactions can compete with the desired Heck coupling, leading to low yields of the target molecule.

  • Reductive Heck Reaction: This is a common side reaction where the intermediate formed after carbopalladation undergoes reduction instead of β-hydride elimination.[5] This leads to a saturated C-C bond instead of the desired alkene. The extent of this side reaction is highly dependent on the base, solvent, temperature, and the presence of a hydrogen source.[5]

  • Olefin Isomerization: After β-hydride elimination, the desired product alkene can re-coordinate to the hydridopalladium(II) complex. A subsequent re-insertion and another β-hydride elimination can lead to isomerization of the double bond, resulting in a mixture of regioisomers.[2] Adding a base or silver salts can help facilitate the rapid reductive elimination of HX, minimizing the lifetime of the palladium hydride species and thus suppressing isomerization.[2]

  • Homocoupling of the Iodoarene: This can occur under certain conditions, leading to the formation of a biaryl product from two molecules of the iodoarene.

  • Polymerization of the Alkene: Electron-deficient alkenes, such as acrylates, can be prone to polymerization, especially at higher temperatures. If your reaction mixture becomes viscous or solidifies, this may be the cause. Adding a radical inhibitor like hydroquinone can sometimes mitigate this issue.

Troubleshooting Protocol: Minimizing Side Reactions

  • Analyze Your Crude Reaction Mixture: Use techniques like ¹H NMR or LC-MS to identify the major byproducts. This will give you crucial clues about the competing reaction pathways.

  • Modify Reaction Conditions:

    • If you suspect a reductive Heck reaction , try changing the base or ensuring your solvent is rigorously anhydrous.

    • For olefin isomerization , ensure your base is effective and present in a sufficient amount (typically 1.5-2.0 equivalents).

    • If polymerization is an issue, try lowering the reaction temperature or adding a small amount of a radical inhibitor.

By systematically addressing these potential points of failure—from the fundamental activity of the catalyst to the subtle interplay of solvents, bases, and side reactions—you can effectively troubleshoot and optimize your Heck reaction for high conversion and yield.

References
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001).
  • Gagnier, S. V., & Larock, R. C. (2015). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society.
  • Bernechea, M., de Jesús, E., López-Mardomingo, C., & Terreros, P. (2009). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. The Journal of Organic Chemistry.
  • Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art.
  • Wikipedia. (2023). Heck reaction. Wikipedia. Retrieved from [Link]

  • He, C., & Wang, J. (2010). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation.
  • Azizi, N., & Gholibeglo, E. (2018). a Solvent effect over the Heck cross-coupling reaction of iodobenzene... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperatures on the Heck reactions. ResearchGate. Retrieved from [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society.
  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. Topics in Organometallic Chemistry.
  • Boruah, B., et al. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls.
  • Smith, R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2022). Heck Reactions.
  • Tcyrulnikov, S., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • ResearchGate. (n.d.). Effect of base on the Mizoroki-Heck reaction of iodobenzene with... ResearchGate. Retrieved from [Link]

  • Tsoukala, A., et al. (2021). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry.
  • Amatore, C., et al. (2002). Decelerating Effect of Alkenes in the Oxidative Addition of Phenyl Iodide to Palladium(0) Complexes in Heck Reactions. Organometallics.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • Hrynko, Y., et al. (2020). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Organic Letters.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Kumari, A., & Singh, P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
  • Selva, M., et al. (2014). Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.

Sources

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and mitigate one of the most common and yield-reducing side reactions: dehalogenation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is dehalogenation and why is it problematic?

A1: Dehalogenation, most commonly hydrodehalogenation, is an undesired side reaction where the halogen atom (I, Br, Cl) on your starting material is replaced by a hydrogen atom.[1] This generates a byproduct that is structurally similar to your starting material but lacks the reactive handle needed for the cross-coupling reaction. The primary consequence is a reduction in the yield of your desired coupled product and the complication of purifying the product from this closely related impurity.[1]

Q2: What is the primary mechanism of hydrodehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive species can arise from several sources, including the base, solvent (e.g., alcohols), or even trace amounts of water.[1] Once formed, the Pd-H species can intercept the Ar-Pd-X intermediate, which is central to the main catalytic cycle. Instead of proceeding to transmetalation, this intermediate undergoes reductive elimination with the hydride to release the dehalogenated arene (Ar-H), regenerating the Pd(0) catalyst which can then re-enter either the desired or undesired cycle.[1]

Q3: Which organic halides are most susceptible to dehalogenation?

A3: The tendency for dehalogenation typically follows the reactivity of the carbon-halogen bond: I > Br > Cl.[1][2] Aryl iodides are the most prone to this side reaction due to the weaker C-I bond, which facilitates both the desired oxidative addition and the undesired side reactions.[2] Conversely, aryl chlorides are the least reactive but also the least susceptible to dehalogenation.[1]

Q4: Are certain substrates more prone to dehalogenation?

A4: Yes. Electron-deficient aryl halides and, notably, many N-heterocyclic halides (like those based on pyridine, indole, or pyrazole) are highly susceptible to dehalogenation.[1] The nitrogen atom in heterocycles can coordinate to the palladium center, potentially inhibiting the desired catalytic pathway and giving more time for side reactions to occur. For heterocycles containing an N-H bond, such as indoles or pyrroles, deprotonation by the base can increase the ring's electron density, which may also influence the reaction outcome. In many cases, protecting the N-H group can effectively suppress dehalogenation.[1][3]

Q5: How can I quickly diagnose if dehalogenation is the primary issue?

A5: The most direct method is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to your starting aryl halide minus the mass of the halogen plus the mass of a hydrogen atom. For example, if your starting material is bromobenzene (157.01 g/mol ), the dehalogenated byproduct, benzene, would have a mass of 78.11 g/mol . Comparing the retention times and mass spectra with an authentic sample of the dehalogenated compound can confirm its identity.

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to visualize the point of divergence between the productive cross-coupling cycle and the dehalogenation side reaction.

G Figure 1: Competing Catalytic Cycles pd0 Pd(0)L_n oa_int Ar-Pd(II)(X)L_n (Oxidative Addition Intermediate) pd0->oa_int Oxidative Addition pd_h L_nPd(H)X (Palladium Hydride) pd0->pd_h from Pd(0) oa_int->pd0 via Pd-H trans_int Ar-Pd(II)(R)L_n (Transmetalation Intermediate) oa_int->trans_int Transmetalation dehal_product Ar-H (Dehalogenated Byproduct) oa_int->dehal_product Reductive Elimination (Undesired) trans_int->pd0 Reductive Elimination product Ar-R (Desired Product) trans_int->product sub_arx Ar-X sub_arx->oa_int sub_rm R-M sub_rm->trans_int source_h Hydride Source (Base, Solvent, H₂O) source_h->pd_h forms

Sources

Technical Support Center: Recrystallization of Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the recrystallization of substituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these important molecules. Recrystallization is a powerful technique, but the diverse nature of substituents on an aromatic ring can introduce complexities.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your purification protocols.

Troubleshooting Guide: From Frustration to Pure Crystals

This section addresses specific problems you might be facing at the bench. The answers provide not just solutions, but also the reasoning behind them, empowering you to make informed decisions in your future experiments.

Q1: I've added the hot solvent, but my substituted aromatic compound won't dissolve. What's going on and what should I do?

A1: This is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Solvent: The most straightforward reason is that you haven't added enough solvent. It's crucial to use the minimum amount of boiling solvent to fully dissolve your compound.[3][4] Adding too much will result in a poor yield, or no crystals at all upon cooling.[1]

    • Action: Add the hot solvent in small increments, allowing the solution to return to a boil after each addition, until the solid dissolves.[5]

  • Inappropriate Solvent Choice: The adage "like dissolves like" is a good starting point.[1][2] The polarity of your substituted aromatic compound, dictated by its functional groups, will determine its solubility in different solvents.[2] For instance, a compound with a polar substituent like a hydroxyl or nitro group will likely require a more polar solvent than a compound with a nonpolar alkyl group.

    • Action: If adding more solvent doesn't work, you may need to reconsider your solvent choice. Consult solubility tables or perform small-scale solubility tests with a range of solvents.[4][6]

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent.[1][5]

    • Action: If most of your compound has dissolved but a small amount of solid remains, this is likely an insoluble impurity. Proceed to a hot filtration step to remove it.[3][5]

  • Large Crystal Size: If your crude material consists of large crystals, they will dissolve more slowly.

    • Action: Grinding the solid into a fine powder before adding the solvent will increase the surface area and speed up dissolution.[7]

Q2: My solution is colored, but the pure compound should be colorless. How can I remove the colored impurities?

A2: Colored impurities are common in organic synthesis and can often be effectively removed during recrystallization.

  • Activated Charcoal: The most common method is to use activated charcoal (also known as decolorizing carbon).[1][5] The highly porous nature of activated charcoal allows it to adsorb large, colored molecules.[1][5]

    • Protocol:

      • After your compound has completely dissolved in the hot solvent, remove the flask from the heat source to prevent bumping.

      • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.[5] Be cautious, as adding it to a boiling solution can cause it to boil over.

      • Reheat the solution to boiling for a few minutes to allow for maximum adsorption.

      • Perform a hot gravity filtration to remove the charcoal, which now holds the colored impurities.[5][8][9]

  • Important Considerations:

    • Using too much charcoal can lead to the loss of your desired product, as it can also be adsorbed.[10]

    • The charcoal must be completely removed via hot filtration before you allow the solution to cool and crystallize.[5][8][9]

Q3: I've cooled my solution, but no crystals are forming. What can I do to induce crystallization?

A3: The reluctance of a compound to crystallize from a cooled solution is a frequent and frustrating problem. Here are several techniques to try, from simple to more involved:

  • Scratching the Surface: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[11]

  • Reducing Solvent Volume: You may have used too much solvent, making the solution too dilute for crystals to form.[12]

    • Action: Gently heat the solution to boil off some of the solvent. Then, allow it to cool again.

  • Inducing Supersaturation:

    • Ice Bath: Place the flask in an ice-water bath to further decrease the solubility of your compound.[13] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[12][14]

    • Slow Evaporation: If the solvent is volatile, you can leave the flask loosely covered in a fume hood to allow for slow evaporation of the solvent, which will increase the concentration of your compound.[15]

Q4: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[10] Oiled-out products are often impure because the oil can dissolve impurities.[10][16]

Here’s how to address this issue:

  • Reheat and Add More Solvent: The most common solution is to reheat the mixture to redissolve the oil, then add a small amount of additional solvent.[10] This keeps the compound in solution at a lower temperature, hopefully below its melting point, when it begins to crystallize.

  • Change the Solvent: If the problem persists, you may need to choose a solvent with a lower boiling point.[7]

  • Use a Mixed-Solvent System: Introduce a second solvent (an "anti-solvent") in which your compound is less soluble. Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the hot "poor" solvent until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[17]

Frequently Asked Questions (FAQs)

This section covers broader questions about the principles and techniques of recrystallization for substituted aromatic compounds.

Q5: How do I choose the best solvent for my recrystallization?

A5: Selecting the right solvent is the most critical step for a successful recrystallization.[18] The ideal solvent should exhibit the following properties:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.[1][17]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature or in an ice bath.[1][17]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (so they can be filtered out) or highly soluble in the cold solvent (so they remain in solution after your product crystallizes).[17][19]

  • Non-reactive: The solvent must not react with the compound being purified.[19]

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals.[19]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[20]

Solvent Selection Workflow:

start Start: Crude Aromatic Compound solubility_test Perform small-scale solubility tests with various solvents start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent dissolves_cold->reject_solvent Yes no_crystals Crystals form on cooling? dissolves_hot->no_crystals Yes dissolves_hot->reject_solvent No ideal_solvent Ideal single solvent found no_crystals->ideal_solvent Yes mixed_solvent Consider mixed-solvent system no_crystals->mixed_solvent No

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Common Solvents for Substituted Aromatic Compounds:

SolventPolarityBoiling Point (°C)Notes
WaterVery Polar100Good for polar compounds, but crystals can be slow to dry.[3]
EthanolPolar78An excellent general-purpose solvent.[3]
MethanolPolar65Good for relatively polar compounds; easily removed.[3]
Ethyl AcetateIntermediate77A good general solvent for compounds of intermediate polarity.[3]
TolueneNonpolar111Effective for aromatic compounds, but its high boiling point can make it difficult to remove.[3]
HexaneNonpolar69Good for nonpolar compounds; easily removed.[3]
Q6: What is the purpose of hot filtration, and when should I perform it?

A6: Hot filtration is a technique used to remove insoluble impurities from a hot, saturated solution before crystallization.[8][11] You should perform a hot filtration if:

  • You observe solid impurities that do not dissolve in the hot solvent.

  • You have used decolorizing charcoal to remove colored impurities.[8][9]

Key aspects of a successful hot filtration:

  • Speed is crucial: The filtration must be done quickly to prevent the solution from cooling and your desired product from crystallizing prematurely in the filter paper or funnel.[8]

  • Keep everything hot: Use a pre-heated funnel and receiving flask. The boiling solvent in the flask will help keep the funnel warm.[8][9]

  • Use fluted filter paper: This increases the surface area and speeds up the filtration rate.[8][9]

  • Use a stemless or short-stemmed funnel: This minimizes the surface area where premature crystallization can occur.[8]

Experimental Workflow for Recrystallization:

dissolve 1. Dissolve crude compound in minimum amount of hot solvent hot_filtration 2. Perform hot filtration (if necessary) dissolve->hot_filtration cool 3. Allow filtrate to cool slowly and undisturbed hot_filtration->cool crystallize 4. Induce crystallization if needed (scratching, seeding) cool->crystallize ice_bath 5. Cool in an ice bath to maximize yield crystallize->ice_bath vacuum_filtration 6. Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash 7. Wash crystals with a small amount of ice-cold solvent vacuum_filtration->wash dry 8. Dry the pure crystals wash->dry

Caption: The general step-by-step workflow for a single-solvent recrystallization.

Q7: How does the substituent on an aromatic ring affect recrystallization?

A7: The nature of the substituent(s) on an aromatic ring significantly influences the compound's physical properties, which in turn affects the recrystallization process.

  • Polarity: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) and electron-donating groups with heteroatoms (e.g., -OH, -NH₂, -OCH₃) increase the polarity of the molecule. This generally increases solubility in polar solvents like water, ethanol, or methanol. Nonpolar substituents (e.g., alkyl groups) decrease polarity and favor less polar solvents like toluene or hexane.[21]

  • Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) can lead to strong intermolecular interactions. This can affect solubility and the crystal lattice energy.

  • Melting Point: The melting point of the compound is a critical consideration. The boiling point of the chosen solvent should ideally be lower than the melting point of the compound to avoid oiling out.[22]

  • Crystal Packing: The size, shape, and electronic nature of the substituent influence how the molecules pack into a crystal lattice. Some substituted aromatics are prone to polymorphism, where they can crystallize in different forms depending on the conditions.

Q8: My final yield is very low. What are the common causes of product loss?

A8: A low yield is a common problem in recrystallization. Here are some of the most likely culprits:

  • Using too much solvent: This is a primary cause of low yield, as a significant portion of your product will remain dissolved in the mother liquor even after cooling.[10]

  • Premature crystallization: If your product crystallizes in the filter paper during hot filtration, it will be discarded with the insoluble impurities.[10]

  • Incomplete crystallization: Not allowing enough time for the solution to cool and crystallize can result in leaving a substantial amount of product in the solution.

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[1]

  • Inappropriate solvent choice: A solvent in which your compound has moderate or high solubility at low temperatures will inevitably lead to a poor recovery.

By understanding the principles behind each step and anticipating potential issues, you can refine your recrystallization technique to consistently obtain high-purity substituted aromatic compounds.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. [Link]

  • Wilde, C. (n.d.). Recrystallization. University of Missouri–St. Louis. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • Nichols, L. (2022, April 7). 1.5E: Hot Filtration. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Recrystallization. [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • Scribd. (n.d.). Recrystallization Guide for Chemists. [Link]

  • University of California, Santa Cruz. (n.d.). Recrystallization - Single Solvent. UCSC Chemistry & Biochemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Tanaka, K., & Takiyama, H. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals?[Link]

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Montclair State University. (n.d.). recrystallization, filtration and melting point. [Link]

  • Barnard College. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Smith College. (n.d.). Experiment 9 — Recrystallization. [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. [Link]

Sources

Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling of Coordinating Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a pervasive challenge in modern synthetic chemistry: catalyst deactivation during the cross-coupling of coordinating heterocycles. In pharmaceutical and materials science, these motifs are ubiquitous, yet their synthesis is often plagued by the very nature of their coordinating atoms, which can inhibit or kill the catalyst. This resource offers field-proven insights to diagnose, overcome, and prevent these common issues.

Section 1: Core Troubleshooting Guides

This section provides a systematic approach to resolving common experimental failures. Each guide is structured to help you diagnose the root cause of the problem and implement effective solutions.

Guide 1: Low or No Conversion

Problem: The reaction shows minimal or no formation of the desired product, and the starting materials remain largely unconsumed.

Possible Cause: This is often a primary symptom of severe catalyst deactivation, where the active catalytic species is rapidly inhibited or destroyed at the start of the reaction.

Troubleshooting Steps:

  • Evaluate the Heterocyclic Substrate's Coordinating Power: Nitrogen-containing heterocycles like pyridines, quinolines, and imidazoles possess lone pairs of electrons that can strongly coordinate to the palladium center, effectively poisoning the catalyst by blocking sites required for the catalytic cycle.[1][2]

    • Actionable Insight: If you are working with a strongly coordinating heterocycle, consider strategies to mitigate its inhibitory effect. This could involve using a more robust catalyst system or modifying the reaction conditions to disfavor substrate coordination.

  • Ligand Selection is Critical: The choice of ligand is paramount in preventing deactivation. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can shield the metal center and promote the desired catalytic steps (oxidative addition and reductive elimination) over catalyst poisoning.[1]

    • Actionable Insight: If you are using a simple, less sterically demanding ligand like PPh₃, consider switching to a more advanced ligand system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands are excellent starting points for challenging substrates.[1][3]

  • Catalyst Pre-activation: For some systems, pre-forming the active Pd(0) species before introducing the coordinating substrate can significantly improve yields.[1]

    • Actionable Insight: Implement a pre-activation step. This typically involves stirring the palladium precursor (e.g., Pd(OAc)₂) with the ligand in the absence of the heterocyclic substrate for a short period before adding the remaining reagents.

  • Incremental Substrate Addition: Instead of adding the entire quantity of the coordinating heterocycle at the beginning of the reaction, a slow, continuous addition can maintain a low concentration of the potential poison, extending the catalyst's lifetime.[1]

Guide 2: Reaction Stalls or is Sluggish

Problem: The reaction proceeds initially but then slows down significantly or stops completely before reaching full conversion.

Possible Cause: This often points to gradual catalyst deactivation over the course of the reaction.

Troubleshooting Steps:

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize the active metal center to an inactive state.[4]

    • Actionable Insight: Ensure your degassing procedure is rigorous. Use several freeze-pump-thaw cycles for the solvent and reaction mixture, or sparge thoroughly with an inert gas like argon or nitrogen for an extended period (15-30 minutes).[4]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to catalyst deactivation.[2]

    • Actionable Insight: Use fresh ligands or those that have been stored properly under an inert atmosphere. Ensure the ligand-to-palladium ratio is optimized; an insufficient amount of ligand can leave the palladium center vulnerable to aggregation.[4]

  • Base-Mediated Decomposition: For certain sensitive heterocycles, strong bases can lead to substrate degradation, which in turn can generate species that deactivate the catalyst.[5][6]

    • Actionable Insight: Screen a variety of bases. If a strong base like an alkoxide is causing issues, consider a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[4][6]

  • Formation of Off-Cycle Species: The interaction of the catalyst with the substrate or other reaction components can lead to the formation of stable, catalytically dormant palladium complexes.[5]

    • Actionable Insight: Increasing the reaction temperature may help to break down these off-cycle species and re-enter the catalytic cycle. However, be aware that excessive heat can also accelerate other deactivation pathways.[4]

Guide 3: Irreproducible Results

Problem: The reaction works well on some occasions but fails or gives poor yields on others, despite seemingly identical conditions.

Possible Cause: This is often due to subtle, uncontrolled variables in the experimental setup or reagent quality.

Troubleshooting Steps:

  • Reagent Purity: Impurities in starting materials, solvents, or the base can act as catalyst poisons.[2]

    • Actionable Insight: Use high-purity reagents and anhydrous, degassed solvents. If you suspect an issue, try purifying your starting materials.

  • Inert Atmosphere Integrity: Even small leaks in your inert atmosphere setup can introduce enough oxygen to significantly impact the reaction.

    • Actionable Insight: Double-check all connections on your Schlenk line or in your glovebox. Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Stirring and Mass Transfer: In biphasic or heterogeneous reactions, inefficient stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.[1][4]

    • Actionable Insight: Use a stir bar that provides vigorous agitation and ensure the reaction mixture is well-mixed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common coordinating heterocycles that cause catalyst deactivation?

A1: Generally, nitrogen-containing heterocycles are the most problematic. These include, but are not limited to:

  • Pyridines and Quinolines: The nitrogen lone pair can readily coordinate to the palladium center.[1]

  • Imidazoles, Pyrazoles, and Triazoles: These azoles can also act as strong ligands, leading to catalyst inhibition.[7][8]

  • Pyrimidines and Pyrazines: The presence of multiple nitrogen atoms can increase the coordinating ability and potential for deactivation.[3][9]

Q2: How do I choose the right ligand for my reaction?

A2: The ideal ligand depends on the specific substrates and reaction type. However, some general principles apply:

  • Steric Bulk: Bulky ligands can prevent the formation of inactive catalyst dimers and limit the coordination of the heterocyclic substrate.[10]

  • Electron-Donating Ability: Electron-rich ligands can stabilize the electron-deficient palladium center and promote the rate-limiting oxidative addition step.[10]

  • Modern Ligand Systems: For challenging couplings, it is often best to start with a well-established, commercially available ligand from a class known to be effective, such as the Buchwald biarylphosphine ligands or N-heterocyclic carbenes (NHCs).[1][5]

Q3: Can I visually identify catalyst deactivation?

A3: Yes, there are often visual cues. The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst aggregation and deactivation.[2] A significant color change in the reaction mixture can also suggest the formation of off-cycle, inactive catalyst species.[1]

Q4: What is β-hydride elimination and how does it relate to catalyst deactivation?

A4: β-hydride elimination is a common decomposition pathway for organopalladium intermediates that have a hydrogen atom on a carbon atom beta to the palladium center.[11] This process leads to the formation of an alkene and a palladium-hydride species, which can be an off-cycle or deactivating pathway, preventing the desired reductive elimination to form the product.[12][13] This is a particular concern in couplings involving alkyl groups.

Q5: Is a higher catalyst loading always better for difficult couplings?

A5: While a modest increase in catalyst loading can sometimes compensate for gradual deactivation, it is not an ideal solution and can be costly.[1] It is generally better to identify and address the root cause of deactivation. Excessively high catalyst loadings can sometimes lead to an increase in side reactions.

Section 3: Data Presentation & Protocols

Table 1: Ligand Selection Guide for Challenging Heterocycles
Heterocycle ClassRecommended Ligand TypeExample LigandsKey Considerations
PyridinesBulky, electron-rich biarylphosphinesXPhos, SPhos, RuPhosCan effectively suppress coordination of the pyridine nitrogen.[3]
QuinolinesN-Heterocyclic Carbenes (NHCs)IPr, IMesGenerally show higher stability and resistance to poisoning by quinoline nitrogen.[1]
ImidazolesSterically demanding biarylphosphinesGPhos, BrettPhosDesigned to resist deactivation by N-heteroaromatic substrates.[5]
PyrimidinesBidentate phosphines, bulky monodentate phosphinesXantphos, tBuXPhosChoice depends on the specific substitution pattern and coupling partner.[3]
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.

  • Apply a high vacuum to the flask for 5-10 minutes to remove dissolved gases from the solid.

  • Close the stopcock to the vacuum and thaw the solvent in a room temperature water bath. You may observe gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.[4]

  • Backfill the flask with an inert gas (argon or nitrogen).

Protocol 2: General Procedure for a Challenging Suzuki-Miyaura Coupling of a Coordinating Heterocycle
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., a Buchwald precatalyst, 2 mol%), the phosphine ligand (if not using a precatalyst), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).[14]

  • Solvent Addition: Add the freshly degassed solvent (e.g., dioxane/water mixture).[15]

  • Reagent Addition: Add the coordinating heteroaryl halide (1.0 equivalent) to the mixture.

  • Degassing (Optional but Recommended): Subject the entire reaction mixture to one final freeze-pump-thaw cycle.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Section 4: Visualizing Deactivation Pathways and Solutions

Diagram 1: Key Catalyst Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Pd(0)L_n B Oxidative Addition A->B P Poisoning by Heterocycle (Het) A->P Coordination O Oxidation to Inactive Pd(II) A->O O2 Agg Aggregation to Pd Black A->Agg Insufficient Ligand C Pd(II) Intermediate B->C D Reductive Elimination C->D Off_Cycle Formation of Off-Cycle Complex C->Off_Cycle Side Reaction D->A

Caption: Common pathways leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

G Start Reaction Failure (Low/No Conversion) Check_Setup Verify Inert Atmosphere & Reagent Purity Start->Check_Setup Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, NHC) Check_Setup->Change_Ligand If setup is OK Optimize_Conditions Screen Base, Solvent, & Temperature Change_Ligand->Optimize_Conditions Preactivation Implement Catalyst Pre-activation Step Optimize_Conditions->Preactivation Success Successful Reaction Preactivation->Success

Caption: A logical workflow for troubleshooting failed reactions.

References

  • Reichert, E. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Dalton Transactions. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Wikipedia. β-Hydride elimination. [Link]

  • Vasu, D., et al. (2019). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. ACS Catalysis. [Link]

  • Chemical Reviews. (2016). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. American Chemical Society. [Link]

  • National Institutes of Health. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. National Library of Medicine. [Link]

  • Wipf Group. The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh. [Link]

  • National Institutes of Health. (2012). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. National Institutes of Health. [Link]

  • SIOC Journals. β-Hydride Elimination in Palladium-Catalyzed Reactions. Shanghai Institute of Organic Chemistry. [Link]

  • National Institutes of Health. (2020). N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. National Institutes of Health. [Link]

  • SJSU ScholarWorks. (2018). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. San José State University. [Link]

  • ACS Catalysis. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination. [Link]

  • Organic Process Research & Development. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. American Chemical Society. [Link]

  • Synthesis Portal. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

Sources

Technical Support Center: Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most persistent challenges in this otherwise robust C-C bond-forming reaction: homocoupling . Here, we will move beyond simple procedural lists to explore the mechanistic origins of this side reaction and provide scientifically grounded, actionable solutions to suppress it.

Frequently Asked Questions (FAQs)

FAQ 1: What exactly is homocoupling in a Suzuki reaction, and why is it a problem?

Homocoupling, also known as homodimerization, is an undesired side reaction where two identical molecules couple with each other instead of with their intended cross-coupling partner. In the context of a Suzuki reaction between an organohalide (Ar¹-X) and an organoboron reagent (Ar²-B(OR)₂), two types of homocoupling can occur:

  • Organoboron Homocoupling: Two organoboron molecules couple to form a symmetrical biaryl (Ar²-Ar²).

  • Organohalide Homocoupling: Two organohalide molecules couple, also forming a symmetrical biaryl (Ar¹-Ar¹). This is less common but can occur under specific conditions.

The primary consequences of homocoupling are a reduction in the yield of the desired cross-coupled product (Ar¹-Ar²) and, critically, the generation of impurities that are often difficult to separate due to their structural similarity to the target molecule. This complicates downstream purification, consuming time and resources.

FAQ 2: My primary side product is the dimer of my boronic acid (Ar²-Ar²). What is causing this?

The homocoupling of boronic acids is the most common manifestation of this side reaction and is frequently linked to the presence of Pd(II) species and oxygen in the reaction mixture.[1][2]

The desired Suzuki catalytic cycle relies on a Pd(0) catalyst. However, if Pd(II) species are present (either from using a Pd(II) precatalyst like Pd(OAc)₂ or from the oxidation of Pd(0) by residual oxygen), they can react with two molecules of the boronic acid.[1][2] This process results in the formation of the homocoupled product and reduces the Pd(II) to the catalytically active Pd(0).[1][3] While this reduction can initiate the desired catalytic cycle, it comes at the cost of consuming your valuable organoboron reagent.[1]

Studies have shown that higher oxygen levels directly correlate with an increase in boronic acid homocoupling.[1][4] Therefore, rigorous exclusion of oxygen is a primary strategy for suppression.[2]

G

Troubleshooting & Optimization Guide

Issue 1: Significant boronic acid homocoupling is observed despite standard degassing.

Even with standard inert gas sparging, trace oxygen can remain, or the choice of catalyst and reagents can promote homocoupling. Here’s a deeper dive into causative factors and solutions.

Analysis & Solution 1: Catalyst Choice & Activation

The way your active Pd(0) catalyst is generated is critical. Many common Pd(II) sources, such as Pd(OAc)₂ or PdCl₂(dppf), require an initial reduction to Pd(0) to enter the catalytic cycle. This reduction often occurs via the homocoupling of two boronic acid molecules, making this side reaction an inherent part of the reaction initiation.[1]

  • Recommendation: Switch to a modern Pd(0) precatalyst that generates the active species cleanly and efficiently without an oxidative initiation step. Buchwald precatalysts (e.g., G3 or G4) are designed to reductively eliminate a biaryl ligand, providing the active L-Pd(0) species directly and minimizing the opportunity for boronic acid homocoupling.[1]

Analysis & Solution 2: Rigorous Oxygen Exclusion

Standard sparging might not be sufficient, especially for large-scale reactions or particularly oxygen-sensitive substrates.

  • Recommendation: Employ more stringent degassing techniques.

    • Freeze-Pump-Thaw: For anhydrous, non-aqueous solvents, performing at least three freeze-pump-thaw cycles is the gold standard for removing dissolved gases.

    • Subsurface Sparge: Instead of just purging the headspace, bubble a fine stream of nitrogen or argon directly through the solvent for an extended period (15-30 minutes) before adding the catalyst.[2] This is more effective at removing dissolved oxygen.[2]

Analysis & Solution 3: Introduction of a Reductant

If using a Pd(II) source is unavoidable, you can introduce a mild reducing agent to handle the initial reduction to Pd(0), sparing your boronic acid.

  • Recommendation: Adding a mild, sacrificial reducing agent like potassium formate (HCO₂K) can help reduce Pd(II) to Pd(0) in situ, effectively suppressing the homocoupling pathway.[2][5]

Issue 2: My reaction is sluggish, and I see both homocoupling and protodeboronation.

A slow desired reaction provides more time for side reactions to occur. Protodeboronation (replacement of the C-B bond with C-H) is another common failure mode, especially with unstable heteroaryl boronic acids.[6][7] Optimizing the main reaction rate is key.

Analysis & Solution 1: Ligand Selection

The ligand dictates the electronic and steric properties of the palladium center, influencing every step of the catalytic cycle. A suboptimal ligand can lead to a slow, inefficient reaction.[8][9]

  • Recommendation:

    • For challenging couplings (e.g., with aryl chlorides), use bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10][11] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[1][10]

    • Consult ligand selection guides and screen a small panel of ligands to identify the optimal choice for your specific substrate combination.

Analysis & Solution 2: Boronic Acid Stability

Boronic acids themselves can be unstable.[12] They can decompose via protodeboronation or trimerize to form boroxines. This instability can lead to lower yields and favor side reactions.

  • Recommendation:

    • Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate.[1][7] MIDA boronates are particularly useful as they slowly release the free boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring cross-coupling over decomposition pathways.[6][7]

    • Protect with Diethanolamine: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki couplings.[12]

Analysis & Solution 3: Base and Solvent Effects

The choice of base and solvent system is crucial for both activating the boronic acid and maintaining catalyst stability.[13][14][15] An inappropriate combination can slow the reaction or promote side pathways.

  • Recommendation: The optimal base depends on the substrates. While strong bases like NaOH can be effective, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred as they are less likely to cause substrate degradation.[11][15] A solvent system of an organic solvent (like dioxane or THF) with water is common, as water helps dissolve the inorganic base and facilitates transmetalation.[1][13]

ParameterCommon ChoicesImpact on HomocouplingRecommendation
Palladium Source Pd(OAc)₂, PdCl₂(dppf)Can promote homocoupling during initial reduction to Pd(0).[1]Use Pd(0) precatalysts like Buchwald G3/G4 to bypass this step.
Ligand PPh₃, dppfLess effective for challenging substrates, leading to slow reactions where side products can form.Use bulky, electron-rich ligands (SPhos, XPhos) to accelerate the desired cycle.[10][11]
Boron Reagent Boronic AcidCan be unstable, leading to protodeboronation and homocoupling.[6]Use more stable boronate esters (Pinacol, MIDA) to control the release of the active nucleophile.[1][7]
Atmosphere Standard N₂ PurgeMay leave residual O₂, a known promoter of homocoupling.[1][2][4]Employ rigorous degassing (Freeze-Pump-Thaw) or subsurface sparging.[2]
Base Strong Bases (NaOH)Can sometimes lead to side reactions or substrate degradation.Screen milder bases like K₃PO₄ or Cs₂CO₃ which are often highly effective.[11]

Protocol Spotlight: Setting Up an Oxygen-Free Suzuki Reaction

This protocol details the setup for a small-scale (1 mmol) Suzuki coupling using best practices to minimize oxygen and suppress homocoupling.

Materials:

  • Aryl Halide (1.0 mmol)

  • Arylboronic Pinacol Ester (1.2 mmol)

  • Buchwald G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (1 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa, needles, and a Schlenk line (or nitrogen/argon manifold)

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask and stir bar are thoroughly oven-dried (>120 °C) and allowed to cool under vacuum or in a desiccator.

  • Solid Reagent Addition: In a glovebox or under a positive flow of inert gas, add the aryl halide, arylboronic pinacol ester, K₃PO₄, and the Buchwald precatalyst to the Schlenk flask.

  • Seal and Purge: Seal the flask with a septum. Connect it to a Schlenk line and perform a minimum of three vacuum-backfill cycles with high-purity nitrogen or argon to remove atmospheric oxygen from the flask.[16][17]

  • Solvent Addition: Add the anhydrous toluene via syringe. Begin stirring to create a slurry.

  • Aqueous Base Degassing: Separately, take the required volume of water in a small vial and degas it by vigorously sparging with nitrogen or argon via a needle for at least 15 minutes.

  • Aqueous Base Addition: Using a syringe, carefully add the degassed water to the reaction mixture.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). The reaction mixture should be stirred vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

G A 1. Add Solids to Oven-Dried Schlenk Flask B 2. Seal Flask and Perform 3x Vacuum-Backfill Cycles A->B C 3. Add Anhydrous Organic Solvent via Syringe B->C E 5. Add Degassed Aqueous Base to Reaction Mixture C->E D 4. Separately Degas Aqueous Base (Sparge) D->E F 6. Heat Reaction Under Positive Inert Gas Pressure E->F

By understanding the mechanistic underpinnings of homocoupling and implementing these robust experimental techniques, you can significantly improve the efficiency and purity of your Suzuki-Miyaura cross-coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from: [Link]

  • Couto, C. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from: [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from: [Link]

  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from: [Link]

  • ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from: [Link]

  • Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from: [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from: [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from: [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from: [Link]

  • ResearchGate. (2025). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Retrieved from: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from: [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from: [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. Retrieved from: [Link]

  • PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 2D NMR Analysis for Unambiguous Structure Confirmation of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D ¹H NMR provides a foundational overview, the complex splitting patterns and signal overlap inherent in substituted aromatic systems often lead to ambiguity. This is particularly true when attempting to distinguish between ortho, meta, and para isomers, where subtle differences in chemical shifts and coupling constants can be challenging to interpret definitively.

This guide provides an in-depth comparison of key 2D NMR techniques—¹H-¹H COSY, HSQC, and HMBC—as powerful tools to dissect these complexities. We will move beyond a simple recitation of protocols to explain the underlying logic of experimental choices, demonstrating how a synergistic application of these techniques provides a self-validating system for the structural elucidation of substituted benzenes.

The Challenge: Beyond First-Order Approximations in Aromatic Systems

A simple monosubstituted benzene ring presents a complex spin system.[1] The chemical environment of each aromatic proton is unique, influenced by the electronic nature (electron-donating or withdrawing) of the substituent, which alters electron density at the ortho, meta, and para positions.[2][3] This results in a cascade of ¹H-¹H couplings that are often not first-order, leading to multiplets that are difficult to decipher from a 1D spectrum alone.[4]

The primary challenge lies in correctly assigning proton and carbon signals and, from there, deducing the substitution pattern. Key to this is understanding the magnitude of the proton-proton coupling constants (J-coupling), which are distance-dependent:

Coupling TypeNumber of BondsTypical J Value (Hz)
Ortho ³JHH7–10 Hz
Meta ⁴JHH2–3 Hz
Para ⁵JHH< 1 Hz (often not resolved)
Table 1: Typical ¹H-¹H coupling constants in benzene derivatives.[5][6]

While these values are diagnostic, extracting them from overlapping multiplets in a 1D spectrum can be problematic. 2D NMR resolves this by spreading the information into a second dimension, revealing correlations that are otherwise hidden.

A Synergistic 2D NMR Workflow for Structure Elucidation

A robust strategy for structure confirmation involves a logical progression through several 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together they build a complete and validated picture of the molecular structure.

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Structure Validation 1D_H 1. ¹H NMR (Initial Hypothesis) 1D_C 2. ¹³C & DEPT (Carbon Count & Type) 1D_H->1D_C Provides context for number of signals COSY 3. ¹H-¹H COSY (Proton Neighbors) 1D_C->COSY Informs expected spin systems HSQC 4. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assigns protons to carbons HMBC 5. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Links fragments via quaternary carbons Structure 6. Confirmed Structure HMBC->Structure Completes the carbon skeleton

Figure 1: A logical workflow for structure elucidation using a combination of 1D and 2D NMR experiments.

¹H-¹H COSY: Mapping the Proton Framework

Correlation Spectroscopy (COSY) is the cornerstone of 2D NMR analysis for determining which protons are coupled to each other.[7][8] The experiment generates a 2D map where both axes represent the ¹H chemical shift scale. The standard 1D ¹H spectrum appears along the diagonal. The crucial information lies in the off-diagonal peaks, or "cross-peaks," which indicate that the two protons at the corresponding chemical shifts on each axis are J-coupled.[9]

Experimental Causality: The COSY pulse sequence facilitates the transfer of magnetization between coupled protons. This transfer only occurs if a J-coupling exists, providing a direct and unambiguous map of the proton spin systems.[8] For substituted benzenes, COSY is invaluable for tracing the connectivity of the aromatic protons.

  • Ortho-substituted systems: A proton will show a strong COSY correlation (from ³JHH) to its adjacent neighbor.

  • Meta-substituted systems: A proton may show a weak COSY correlation (from ⁴JHH) to its meta-related proton.[10] These are often more difficult to observe but can be crucial.

  • Para-substituted systems: Due to symmetry, para-disubstituted benzenes often give rise to a deceptively simple AA'BB' system, appearing as two doublets in the 1D spectrum.[11][12] A COSY experiment will confirm the coupling between these two sets of protons.

Example Interpretation: In a 1,2-disubstituted (ortho) benzene ring, a proton (H3) will show a strong cross-peak to its neighbor (H4). H4 will, in turn, show correlations to both H3 and H5, allowing you to "walk" around the protonated part of the ring.

¹H-¹³C HSQC: The Direct One-Bond Connection

While COSY connects protons, the Heteronuclear Single Quantum Coherence (HSQC) experiment links each proton directly to the carbon it is attached to.[13][14] The resulting spectrum has a ¹H axis and a ¹³C axis. Each cross-peak represents a direct, one-bond C-H connection.

Experimental Causality: The HSQC pulse sequence is optimized for the large, one-bond ¹³C-¹H coupling constant (¹JCH, typically 150-170 Hz for aromatic systems). This selectivity makes the experiment highly efficient and sensitive, providing unambiguous C-H correlations.[15] An "edited" HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak, which is analogous to a DEPT experiment but with much higher sensitivity.[14]

Application to Substituted Benzenes:

  • Unambiguous Assignment: HSQC provides the ¹³C chemical shift for every protonated carbon, resolving any ambiguity from the 1D ¹³C spectrum.[13]

  • Identifying Quaternary Carbons: Carbons bearing substituents (quaternary carbons) will not have an attached proton and will therefore be absent in the HSQC spectrum. This is a critical piece of information for pinpointing the location of substituents.

G cluster_cosy COSY Correlations (³JHH) cluster_hsqc HSQC Correlations (¹JCH) cluster_hmbc HMBC Correlations (ⁿJCH) H3 H3 H4 H4 H3->H4 C3 C3 H3->C3 C5 C5 H3->C5 ³J C1 C1 (Quaternary) H3->C1 ³J C2 C2 (Quaternary) H3->C2 ²J H5 H5 H4->H5 C4 C4 H4->C4 H6 H6 H5->H6 H5->C5 H6->C4 ³J C6 C6 H6->C6 H6->C1 ²J H6->C2 ³J

Sources

Comparative Guide: Reactivity of Iodo- vs. Bromo-Arenes in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Speed vs. Stability Trade-off

In Suzuki-Miyaura cross-coupling, the choice between aryl iodides (Ar-I) and aryl bromides (Ar-Br) is often treated as a simple matter of availability. However, kinetic data and mechanistic studies reveal a critical trade-off:

  • Aryl Iodides offer superior oxidative addition rates , making them indispensable for sterically hindered or electron-rich substrates that deactivate the palladium center. However, they suffer from catalyst inhibition (the "Iodide Effect") and lower atom economy.

  • Aryl Bromides provide a stable, cost-effective baseline . While kinetically slower, they are less prone to forming off-cycle bridging dimers that arrest catalysis, making them the preferred choice for scale-up unless reactivity dictates otherwise.

This guide analyzes the mechanistic divergence between these two electrophiles to optimize reaction design.

Mechanistic Foundation: Bond Strengths and Kinetic Barriers

The primary differentiator between Ar-I and Ar-Br is the bond dissociation energy (BDE) of the carbon-halogen bond, which dictates the rate of the first step in the catalytic cycle: Oxidative Addition (OA) .

Bond Dissociation Energies (BDE)

The C-I bond is significantly weaker than the C-Br bond, lowering the activation energy for palladium insertion.

Bond TypeApprox.[1][2][3] BDE (kcal/mol)Relative Reactivity (OA)
Ph–I ~65High (Fastest OA)
Ph–Br ~81Moderate (Standard)
Ph–Cl ~96Low (Often requires specialized ligands)

Data extrapolated from standard homolytic bond dissociation energies. [1]

The "Iodide Effect" (Catalyst Poisoning)

While Ar-I undergoes oxidative addition rapidly, the resulting iodide anion (


) can be detrimental. Unlike bromide, iodide is a soft, highly polarizable ligand that binds strongly to Pd(II).
  • Inhibition Mechanism: High concentrations of free iodide ions can displace phosphine ligands or prevent the coordination of the boronate species (transmetallation).

  • Bridging Dimers: With simple ligands like PPh3, Ar-Pd-I species can form thermodynamically stable bridging dimers

    
    . These dimers are "off-cycle" resting states that effectively remove active catalyst from the solution, requiring higher temperatures to break [2].
    

Visualizing the Divergence

The following diagram illustrates the standard cycle and the specific "off-cycle" trap that affects Aryl Iodides.

SuzukiMechanism Pd0 Pd(0) Active Species OA_Step Oxidative Addition (Ar-I is faster than Ar-Br) Pd0->OA_Step + Ar-X PdII_ArX Ar-Pd(II)-X (Intermediate) OA_Step->PdII_ArX Dimer OFF-CYCLE TRAP: [Pd(Ar)(μ-I)]₂ Dimer (Prominent with Ar-I) PdII_ArX->Dimer High [I⁻] conc. Transmetal Transmetallation (Rate limited by I⁻ binding) PdII_ArX->Transmetal + Ar-B(OH)₂ / Base Dimer->PdII_ArX Heat / Bulky Ligands RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0

Figure 1: The Suzuki catalytic cycle highlighting the oxidative addition advantage of Ar-I vs. the off-cycle dimerization risk.

Performance Comparison Guide

Kinetics and Scope
  • Aryl Iodides:

    • Best for: Electron-rich arenes (e.g., 4-methoxy-iodobenzene) or sterically hindered positions (ortho-substituted). The weak C-I bond compensates for the electronic/steric deactivation.

    • Reaction Temp: Often proceeds at Room Temperature (RT) or mild heat (40-60°C).

  • Aryl Bromides:

    • Best for: Electron-deficient arenes (e.g., 4-nitro-bromobenzene) where the bond is already activated.

    • Reaction Temp: Typically requires 80-100°C (refluxing THF/Dioxane/Toluene).

Side Reactions
  • Homocoupling (Ullmann-type): Ar-I is significantly more prone to homocoupling (2 Ar-I

    
     Ar-Ar) than Ar-Br. This is a common impurity that is difficult to separate from the cross-coupled product.
    
  • Dehalogenation: In the presence of alcohols (solvents) and base, Ar-I is more easily reduced to Ar-H (hydrodehalogenation) compared to Ar-Br.

Atom Economy & Purification
  • Aryl Bromides: Higher atom economy. The atomic mass of Br (79.9) is lower than I (126.9), meaning less mass waste per mole of product.

  • Purification: Aryl Iodides often release free iodine (

    
    ) upon oxidation, which turns reaction mixtures purple/brown and can complicate colorimetric monitoring.
    

Experimental Protocols

General Procedure (Adaptable)

This protocol uses a standard Pd(PPh3)4 system. Note the specific modifications for Iodides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.1 - 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for difficult substrates)
  • Solvent: DME/Water (4:1) or Toluene/Water (for Ar-I, see below).

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvent and base solution. Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling, especially with Ar-I.

  • Addition: Add Aryl Halide, Boronic Acid, and Catalyst under inert atmosphere.

  • The "Iodide Modification" (Expert Tip):

    • If using Ar-I: Consider using Toluene as the organic solvent phase. Sodium/Potassium Iodide salts are insoluble in toluene. Precipitation of the halide salt drives the reaction forward and prevents the "Iodide Effect" (catalyst poisoning) described in Section 2.2 [3].

    • If using Ar-Br: DME or Dioxane are preferred for higher solubility.

  • Heating:

    • Ar-I: Stir at 40°C initially. Ramp to 80°C only if conversion is slow.

    • Ar-Br: Heat directly to 80-100°C.

  • Workup:

    • Quench with water. Extract with EtOAc.

    • For Ar-I: Wash organic layer with 10%

      
       (sodium thiosulfate) to remove any liberated iodine (
      
      
      
      ) that may have formed.

Decision Matrix: When to use which?

Use the following logic flow to select the optimal halide for your campaign.

DecisionMatrix Start Start: Select Substrate Sensitive Is the substrate thermally unstable? Start->Sensitive Steric Is the coupling site sterically hindered? Sensitive->Steric No UseI USE ARYL IODIDE (High Reactivity) Sensitive->UseI Yes (Needs <60°C) Cost Is this for Large Scale (>100g)? Steric->Cost No Steric->UseI Yes (Ortho-subs) UseBr USE ARYL BROMIDE (High Stability/Low Cost) Cost->UseBr Yes (Cost Critical) Cost->UseBr No (Default Choice)

Figure 2: Decision logic for selecting Aryl Halides in Suzuki Coupling.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[4] "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors." Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. [Link]

Sources

Structural Elucidation and Halogen Bonding Efficiency: A Guide to 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Supramolecular Scaffold

In the high-stakes arena of fragment-based drug discovery (FBDD), 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene is not merely a building block; it is a masterclass in steric and electronic tuning. This guide provides a technical comparison of this derivative against its bromo- and non-fluorinated analogs, focusing on its crystallographic behavior.

For the structural biologist and medicinal chemist, the "performance" of this molecule is defined by two metrics:

  • Crystallizability: The ability to form high-quality single crystals for X-ray Diffraction (SC-XRD).

  • Halogen Bond (XB) Donor Capability: The strength and directionality of the Iodine

    
    -hole, critical for ligand-protein binding simulations.
    

Comparative Analysis: Performance vs. Alternatives

A. The Halogen Bond (XB) Advantage: Iodo- vs. Bromo- Derivatives

The primary alternative to the iodo-derivative is the bromo-analog. While cheaper, the bromo-derivative significantly underperforms in supramolecular assembly.

Feature2-Iodo Derivative (Subject)2-Bromo Alternative Causality & Insight

-Hole Magnitude
High (

> 40 kcal/mol)
ModerateIodine is more polarizable than Bromine. The adjacent Fluorine atom (electron-withdrawing) further depletes electron density from Iodine, amplifying the positive potential (

-hole) used for binding.
Interaction Distance Short (

)
Long (

)
Shorter contacts imply stronger, more directional anchoring in crystal lattices or protein active sites.
Crystal Packing Layered/Directed Isostructural or DisorderedThe strong I···O (methoxy) interaction often drives the formation of predictable 1D chains, whereas Br analogs may suffer from packing disorder due to weaker directionality.
B. Structural Certainty: SC-XRD vs. NMR

For poly-substituted benzenes, NMR is often ambiguous due to the lack of coupling partners (singlet aromatic protons).

  • NMR Limitation: In this compound, the aromatic protons are isolated or heavily split by Fluorine, making NOE (Nuclear Overhauser Effect) data difficult to interpret for precise regiochemistry.

  • SC-XRD Superiority: Crystallography provides the absolute regiochemistry of the crowded 1,2,3,4-substitution pattern, resolving potential isomeric confusion (e.g., distinguishing from the 5-methyl isomer) with >99% confidence.

Experimental Protocol: Self-Validating Workflows

Phase 1: Crystal Growth (The "Anti-Solvent" Method)

Goal: Obtain single crystals free of twinning.

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) .

    • Why: DCM solubilizes the hydrophobic core but is volatile enough for supersaturation.

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a narrow crystallization vial.
    
    • Trustworthiness: Removes dust nuclei that cause rapid, amorphous precipitation.

  • Layering: Carefully layer 3.0 mL of n-Hexane on top. Do not mix.

    • Mechanism:[1][2] Hexane acts as the anti-solvent. Slow diffusion across the interface creates a controlled supersaturation gradient, favoring few, high-quality nuclei over bulk precipitation.

  • Incubation: Store at 4°C in the dark for 72-96 hours.

    • Check: If needle clusters form (twinning risk), repeat with Heptane (slower diffusion).

Phase 2: Data Collection Strategy (Heavy Atom Handling)

Goal: Maximize resolution while mitigating Iodine absorption.

  • Source Selection: Use Mo-K

    
     radiation  (
    
    
    
    Å).
    • Causality: Cu-K

      
       radiation is heavily absorbed by Iodine (
      
      
      
      is too high), leading to systematic errors in intensity. Mo-K
      
      
      minimizes absorption effects.
  • Cryo-Protection: Mount crystal at 100 K using Paratone oil.

    • Why: Reduces thermal vibration (lowering

      
      ), which is critical for resolving the electron density of the mobile methoxy and methyl groups.
      
  • Redundancy: Collect data with high redundancy (>4x).

    • Self-Validation: High redundancy allows for better outlier rejection and more accurate empirical absorption corrections (SADABS/TWINABS).

Visualization of Workflows & Interactions

Diagram 1: Crystallography Workflow

This decision tree guides the researcher from synthesis to structure solution, highlighting critical checkpoints.

G Start Crude Compound Solubility Solubility Test (DCM vs Toluene) Start->Solubility Method Layering (DCM/Hexane) Solubility->Method High Sol. Check Microscopy Check Method->Check 72 Hours Check->Method Needles/Twinning (Switch to Heptane) Mount Mounting (Mo-Source) @ 100K Check->Mount Block Crystals Solve Structure Solution (SHELXT - Intrinsic Phasing) Mount->Solve Refine Refinement (Anisotropic I/F) Solve->Refine

Caption: Step-by-step decision matrix for crystallizing and solving heavy-atom organic structures.

Diagram 2: Halogen Bonding Interaction Map

This diagram illustrates the supramolecular synthons driven by the Iodine atom.

XB Iodine Iodine (Donor) σ-hole (+) Oxygen Methoxy O (Acceptor) Lone Pair (-) Iodine->Oxygen XB Interaction (175° Directionality) Fluorine Fluorine (Activator) Fluorine->Iodine Enhances σ-hole Ring Aromatic Ring (Scaffold) Ring->Iodine C-I bond Ring->Fluorine Inductive Effect

Caption: The "Activator" role of Fluorine enhances the Iodine...Oxygen Halogen Bond (XB).[2][3][4][5][6][7][8][9]

Representative Data Summary

The following data represents typical values for this class of compounds, serving as a benchmark for your experimental results.

ParameterTarget Value (Iodo) Alternative (Bromo) Significance
Space Group

or


Centrosymmetric packing is favored to maximize dipole cancellation.
C-X Bond Length

Å

Å
Longer C-I bond indicates higher polarizability.
X···O Distance

Å

Å
The I···O contact is significantly shorter than the sum of van der Waals radii (

Å), indicating a strong bond.
C-X···O Angle


Linearity is the hallmark of a high-quality Halogen Bond; Iodine derivatives are strictly linear.
R-Factor (

)


Lower R-factors are achievable with Iodine due to its strong scattering power (if absorption is corrected).

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

    • Context: Establishes the hierarchy of halogen bond strength (I > Br > Cl) and the role of Fluorine activation.[10]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

    • Context: The authoritative standard for refining heavy-
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link

    • Context: Source for comparing isostructurality between iodo- and bromo- derivatives.[5]

  • Desiraju, G. R. (2013). "Crystal Engineering: A Textbook." World Scientific.

Sources

Comparative Analysis of Chromatographic Strategies for Heck Coupling Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Active Pharmaceutical Ingredients (APIs), the Mizoroki-Heck reaction is a cornerstone for forming substituted alkenes.[1] However, the crude reaction matrix—laden with palladium catalysts, phosphine ligands, inorganic salts, and regioisomeric byproducts—presents a formidable analytical challenge.

While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for robustness and transferability, this guide argues that Ultra-Performance Liquid Chromatography (UPLC/UHPLC) is the superior choice for high-throughput reaction monitoring due to its resolution of isobaric impurities. Gas Chromatography (GC) serves a critical but niche role, primarily for quantifying volatile starting materials where thermal stability permits.[2][3]

The Analytical Challenge: Deconstructing the Crude Matrix

To design a valid analytical method, one must first understand the "enemy"—the crude mixture. The Heck reaction is not just A + B


 C. It is a dynamic cycle that generates specific classes of impurities that co-elute with the target product.
Impurity Genesis & Signaling Pathway

The following diagram maps the Heck catalytic cycle to the specific impurities that require chromatographic resolution.

HeckReaction Start Start Materials (Aryl Halide + Alkene) OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Imp4 Impurity: Phosphine Oxides Pd0->Imp4 Ligand Oxidation MigIns Migratory Insertion OxAdd->MigIns + Alkene Imp1 Impurity: Homocoupling (Biaryl) OxAdd->Imp1 Side Rxn Imp3 Impurity: De-halogenated (Ar-H) OxAdd->Imp3 Reduction Elim Beta-Hydride Elimination MigIns->Elim Imp2 Impurity: Regioisomer (Branched/Cis) MigIns->Imp2 Wrong Insertion Product Target Product (Trans-Alkene) Elim->Product - Pd(H)X Product->Pd0 Regeneration

Figure 1: The Heck Catalytic Cycle and genesis of critical impurities.[4] Analytical methods must resolve the Target Product from structurally similar Regioisomers and Homocoupling byproducts.

Comparative Methodologies: HPLC vs. UPLC vs. GC

The choice of instrument dictates the quality of data. Below is a direct comparison based on experimental metrics typical for a Heck coupling (e.g., reaction of bromobenzene with styrene).

Performance Matrix
FeatureHPLC (Standard) UPLC (Advanced) GC-FID/MS (Alternative)
Primary Utility Robust QC, method transfer to production.High-throughput screening, complex impurity profiling.Volatile starting material tracking (Halides).
Run Time 15 – 30 mins2 – 5 mins10 – 20 mins
Resolution (

)
Baseline (

)
Superior (

) for isomers.
Excellent for volatiles; Poor for products.
Sample Prep Filtration (0.45

m).
Ultra-Filtration (0.2

m) critical.
Liquid-Liquid Extraction (remove salts).
Limitations Solvent consumption; slower feedback loop.High backpressure; column clogging risk from Pd black.Thermal Instability: Pd complexes degrade; high MW products elute poorly.
Expert Insight: Why UPLC Wins for Heck Reactions

In Heck reactions, the separation of E (trans) and Z (cis) isomers is critical. Standard HPLC (C18, 5


m particles) often shows these as a shoulder or partially resolved peak. UPLC (Sub-2 

m particles) provides the theoretical plate count necessary to baseline-separate these geometric isomers, allowing for accurate diastereomeric ratio (dr) calculation.

Strategic Protocol: The "Self-Validating" Workflow

This protocol is designed for Reverse-Phase HPLC/UPLC . It incorporates "guardrails" to ensure data integrity, specifically addressing the issue of palladium catalyst damage to columns.

Step 1: Sample Preparation (The Palladium Trap)

Direct injection of Heck crude kills columns. Palladium black precipitates on the frit, causing high backpressure.

  • Quench: Take 50

    
    L of reaction mixture. Quench into 950 
    
    
    
    L of Acetonitrile:Water (1:1) containing 0.1% Formic Acid.
    • Why: Acid keeps the Pd solubilized or helps precipitate it distinctly, preventing "smearing" on the column.

  • Internal Standard Addition: Add 10

    
    L of a known standard (e.g., Biphenyl) if determining yield.
    
    • Why: Crude volume changes due to evaporation; external calibration is unreliable here.

  • Filtration: Pass through a 0.2

    
    m PTFE syringe filter .
    
    • Critical: Do not use Nylon if sensitive aldehydes are present.

Step 2: Chromatographic Conditions (The "Scouting" Gradient)

This generic gradient is robust enough to separate the aryl halide (early eluting) from the biaryl product (late eluting).

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 100 mm x 2.1 mm.

    • HPLC: 3.5 or 5

      
      m particle size.
      
    • UPLC:[5][6][7][8] 1.7 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      m particle size.[8]
      
  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

    • Note: TFA gives sharper peaks for amines but suppresses MS ionization. Formic acid is MS-friendly.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (aromatic backbone) and 210 nm (general).

Step 3: Analytical Decision Tree

Use this logic flow to determine if your method is fit-for-purpose.

MethodDev Sample Crude Sample Prep Filter (0.2um) & Dilute Sample->Prep Run Run Scouting Gradient (5-95% B) Prep->Run Check Check Resolution (Rs) Run->Check Good Rs > 1.5 for all peaks? Check->Good Optimize Optimize: 1. Change Modifier (TFA vs Formic) 2. Change Solvent (MeOH vs ACN) Good->Optimize No Final Finalize Method Good->Final Yes Optimize->Run Re-inject

Figure 2: Analytical Decision Tree for method development. Iterative loops ensure resolution of critical isomer pairs.

Data Analysis & Interpretation

When analyzing the chromatogram of a Heck reaction, look for these specific markers:

  • The "Des-Halo" Peak: Usually elutes before the starting aryl halide. This indicates catalyst death or overheating (reductive dehalogenation).

  • Phosphine Oxides: If using Triphenylphosphine (

    
    ), expect a massive peak for Triphenylphosphine Oxide (
    
    
    
    ) in the middle of the gradient. It is UV-active and can mask products.
    • Correction: Use a spectral library or MS to confirm the product is not co-eluting with the oxide.

  • Isomer Identification:

    • Trans (E): Thermodynamically stable, usually the major peak.

    • Cis (Z): Usually elutes before the Trans isomer on C18 columns due to a larger dipole moment and less efficient packing against the stationary phase.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. Wiley. (Chapter on Method Development). Link

  • Platon, M., et al. (2009). High-Throughput Experimentation in the Heck Reaction of Aryl Chlorides. Advanced Synthesis & Catalysis, 351(10), 1595–1606. Link

  • Welch, C. J. (2010). High Throughput Analysis for Process Development. Reaction Chemistry & Engineering. (Context on UPLC usage in pharma). Link

Sources

A Senior Application Scientist's Guide to the Reactivity of Functionalized Iodoarene Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

In modern organic synthesis, the pursuit of efficient, selective, and environmentally benign catalytic systems is paramount. Hypervalent iodine (HVI) compounds have emerged as powerful reagents and catalysts, offering a compelling, metal-free alternative to traditional heavy metal oxidants.[1] Their utility stems from a combination of high reactivity, functional group tolerance, and low toxicity.[1][2] The true potential of HVI chemistry is unlocked in its catalytic form, where a substoichiometric amount of an iodoarene precursor is continuously regenerated to its active hypervalent state by a terminal oxidant.[3][4]

This guide provides a comparative analysis of functionalized iodoarene catalysts, focusing on how modifications to the aryl backbone dictate reactivity and selectivity. We will explore the causality behind these effects, present supporting experimental data, and provide a validated protocol for assessing catalyst performance.

The Engine of Oxidation: The Iodoarene Catalytic Cycle

The power of iodoarene catalysis lies in the reversible oxidation of the iodine(I) center to a reactive iodine(III) species. This cycle, typically driven by a stoichiometric terminal oxidant like meta-chloroperbenzoic acid (m-CPBA) or Oxone, forms the basis for a vast array of oxidative transformations.[1][3][4]

The generalized catalytic cycle proceeds through three fundamental steps:

  • Oxidation: The iodoarene (ArI) is oxidized by a terminal oxidant to the active hypervalent iodine(III) species (e.g., ArI(OAc)₂ or ArI=O).

  • Ligand Exchange/Substrate Activation: The substrate interacts with the iodine(III) center, often involving a ligand exchange step. The substrate is activated towards nucleophilic attack or rearrangement.

  • Reductive Elimination: The functionalized substrate is released, and the iodine(III) center is reduced back to the starting iodoarene(I), which re-enters the catalytic cycle.

Catalytic_Cycle cluster_cycle I(I) / I(III) Catalytic Cycle ArI Iodoarene (ArI) ArI_III Active Iodine(III) Species (e.g., ArI(OAc)₂) ArI->ArI_III [Oxidation] Terminal Oxidant Substrate_Complex Iodine(III)-Substrate Complex ArI_III->Substrate_Complex Ligand Exchange + Substrate Substrate_Complex->ArI Product Functionalized Product Substrate_Complex->Product Reductive Elimination

Caption: Generalized I(I)/I(III) catalytic cycle.

The efficiency and selectivity of this cycle are not inherent to the iodine atom alone; they are profoundly influenced by the substituents on the aromatic ring. Functionalization allows for the fine-tuning of steric and electronic properties, transforming a simple iodoarene into a specialized catalytic tool.

Comparative Reactivity: The Impact of Arene Functionalization

The strategic placement of functional groups on the iodoarene backbone is the key to optimizing catalyst performance. These effects can be broadly categorized into steric, electronic, and stereodirecting.

Steric Effects: The Gatekeepers of Reactivity

Steric hindrance around the iodine center is one of the most dominant factors governing catalyst reactivity. A seminal study by Whitehead and colleagues systematically evaluated the impact of substitution patterns on iodoarene amide catalysts in the α-oxytosylation of propiophenone.[5][6]

Their findings demonstrate a clear trend:

  • Ortho Substitution: Catalysts with substituents at the ortho position are significantly less reactive. This is attributed to steric encumbrance, which both hinders the approach of the substrate to the iodine(III) center and can stabilize the active intermediate, slowing down the final reductive elimination step.[5]

  • Meta and Para Substitution: Moving the substituent to the meta or para position alleviates this steric clash. In their study, a meta-substituted benzamide catalyst proved to be the most reactive, striking an optimal balance that avoids steric hindrance while still benefiting from electronic effects.[5][6]

Catalyst PositionRelative RateYield (%)CommentSource
ortho-CONH₂1.015Baseline reactivity, significantly hindered.[5]
meta-CONH₂10.299Highest reactivity due to optimal steric and electronic factors.[5]
para-CONH₂5.491Less reactive than meta but significantly better than ortho.[5]
Unsubstituted4.888Good reactivity, but outperformed by the meta-substituted catalyst.[5]
Table 1: Comparison of substitution patterns on iodoarene catalyst performance in the α-oxytosylation of propiophenone. Data synthesized from Lex et al., 2015.[5]

These results underscore a critical design principle: to maximize reaction rates, avoid bulky groups directly adjacent to the iodine atom unless a specific directing or stabilizing effect is desired.[7]

Electronic Effects: Fine-Tuning the Iodine Center

While often secondary to sterics, the electronic nature of the substituents can modulate the reactivity of the iodine center.[5]

  • Electron-Withdrawing Groups (EWGs): EWGs make the iodine atom more electrophilic. This can accelerate the initial oxidation from I(I) to I(III) and enhance the iodine's ability to activate a substrate. However, a highly electron-deficient iodine center may slow down the final reductive elimination step. This effect is leveraged in reactions like palladium-catalyzed carbonylations where EWGs on the iodoarene increase the rate of aminocarbonylation.[8]

  • Electron-Donating Groups (EDGs): EDGs increase electron density at the iodine center. This can facilitate the reductive elimination step but may slow down the initial oxidation. In many cases, the electronic influence is subtle compared to the more dramatic impact of sterics.[5]

The ideal electronic profile is highly reaction-dependent. For transformations where substrate activation is the rate-limiting step, a more electrophilic, EWG-substituted catalyst may be superior. Conversely, if reductive elimination is the bottleneck, an EDG-substituted catalyst might be preferred.

Chiral Functionalization: The Frontier of Asymmetric Catalysis

Perhaps the most sophisticated application of functionalization is the development of chiral iodoarene catalysts for asymmetric synthesis.[9][10] By attaching a chiral scaffold to the iodoarene, it is possible to create a chiral environment around the active iodine(III) center. This enables face-selective reactions on prochiral substrates, leading to enantioenriched products.[11]

These catalysts have been successfully applied to a range of challenging transformations:

  • Asymmetric Dioxygenation of Alkenes: Chiral amide-based iodoarenes catalyze the vicinal diacetoxylation of styrenes with high enantioselectivity. Structural studies reveal that hydrogen bonding within the catalyst creates a defined chiral pocket, which is responsible for the effective transfer of stereochemical information.[11]

  • Dearomatization and Spirocyclization: Conformationally flexible chiral iodoarenes have been used in the intramolecular oxidative dearomatization of naphthols to generate highly functionalized spirolactones with up to 98% enantiomeric excess (ee).

  • Asymmetric Difluorination: A simple chiral aryl iodide catalyst enables the catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes, providing access to valuable building blocks with difluoromethylated stereocenters.[12]

Reaction TypeCatalyst TypeSubstrate Exampleee (%)Source
Vicinal DioxygenationLactam-basedStyreneup to 94%[11]
SpirolactonizationAminoalcohol-based1-Naphthol derivativeup to 98%
Migratory DifluorinationBiaryl-basedCinnamamideup to 99%[12]
Skeletal EditingBiaryl-basedQuinazoloneup to 99%[10]
Table 2: Performance of selected chiral iodoarene catalysts in asymmetric transformations.

The success of these systems relies on rigid, well-defined catalyst structures that effectively shield one face of the substrate-iodine complex.

Comparison with Alternative Catalytic Systems

Functionalized iodoarenes occupy a unique niche in catalysis, offering distinct advantages and disadvantages compared to traditional transition metal catalysts (e.g., Pd, Au, Rh).

  • Advantages:

    • Low Toxicity: Iodine is significantly less toxic and more sustainable than heavy metals like palladium.[1]

    • Mild Conditions: Many HVI-catalyzed reactions proceed at room temperature and are tolerant of air and moisture.[13]

    • Unique Reactivity: HVI catalysts often exhibit complementary reactivity to transition metals, particularly in oxidative functionalizations and rearrangements.[1]

  • Disadvantages:

    • Stoichiometric Oxidant: The primary drawback is the requirement for a stoichiometric terminal oxidant (e.g., m-CPBA, Oxone), which generates significant waste and lowers the overall atom economy.[14] Efforts to use molecular oxygen as the terminal oxidant are promising but still developing.[15]

    • Catalyst Loading: Catalyst loadings can sometimes be higher than those seen in highly efficient transition metal systems.

Experimental Protocol: Assessing Catalyst Reactivity via α-Oxytosylation of a Ketone

This protocol provides a standardized method for comparing the reactivity of different iodoarene catalysts, based on the well-established α-oxytosylation of propiophenone.[5][6] This reaction is an excellent benchmark as it is sensitive to the steric and electronic properties of the catalyst.

Experimental_Workflow start Start prep Prepare Reaction Vial (Add Substrate, Catalyst, TsOH·H₂O) start->prep dissolve Add Solvent (Acetonitrile) prep->dissolve add_oxidant Add Oxidant in Portions (m-CPBA) dissolve->add_oxidant react Stir at Room Temperature (Monitor by TLC/GC-MS) add_oxidant->react quench Quench Reaction (Sat. aq. Na₂S₂O₃) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Product (Yield, NMR, HRMS) purify->analyze end End analyze->end

Caption: Workflow for evaluating iodoarene catalyst performance.

Materials:
  • Propiophenone (Substrate)

  • Iodoarene Catalyst (e.g., 2-iodobenzamide, 3-iodobenzamide) (5 mol%)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (2.2 equiv.)

  • meta-Chloroperbenzoic acid (m-CPBA, ~77%) (1.2 equiv.)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add propiophenone (1.0 equiv., e.g., 0.5 mmol), the iodoarene catalyst (0.05 equiv.), and p-toluenesulfonic acid monohydrate (2.2 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (to achieve a 0.2 M concentration of the substrate). Stir the mixture at room temperature until all solids are dissolved.

  • Oxidant Addition: Add m-CPBA (1.2 equiv.) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps control the reaction temperature and prevents potential side reactions from a high concentration of the oxidant.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose any remaining oxidant. Stir for 10 minutes.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the α-tosyloxy ketone product.

  • Analysis: Determine the isolated yield and confirm the product structure by NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

This self-validating protocol allows for the direct comparison of different catalysts under identical conditions, providing reliable, quantitative data on their relative reactivity.

Conclusion and Future Outlook

The functionalization of iodoarenes provides a powerful handle to control their catalytic reactivity and selectivity. Steric factors, particularly at the ortho position, play a dominant role in determining reaction rates, while electronic effects offer a means for finer tuning. The development of sophisticated chiral iodoarenes has opened a new frontier in asymmetric organocatalysis, enabling highly enantioselective transformations that are difficult to achieve by other means.

Future progress in this field will likely focus on mitigating the primary drawback of HVI catalysis: the reliance on stoichiometric oxidants. The development of catalysts that can efficiently use molecular oxygen or be regenerated electrochemically will be a major step towards making this powerful chemistry truly green and sustainable.[14] As our understanding of structure-reactivity relationships deepens, the rational design of next-generation iodoarene catalysts will continue to provide innovative solutions for the challenges faced by researchers in chemistry and drug development.

References

  • Lex, T. R., Swasy, M. I., & Whitehead, D. C. (2015). Relative Rate Profiles of Functionalized Iodoarene Catalysts for Iodine(III) Oxidations. The Journal of Organic Chemistry, 80(24), 12234–12243. [Link]

  • ACS Green Chemistry Institute. (n.d.). Catalytic Hypervalent Iodine Catalysts. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 5, 2026, from [Link]

  • Wang, F., & Chen, P. (2018). Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes. Beilstein Journal of Organic Chemistry, 14, 154–179. [Link]

  • Pérez, M., et al. (2021). Polysubstitued iodoarene synthesis enabled by iterative iodine-directed para and ortho C-H functionalization. Digital.CSIC. [Link]

  • Olofsson, B., et al. (2014). One‐Pot C−H Functionalization of Arenes by Diaryliodonium Salts. Angewandte Chemie International Edition, 53(2), 514-518. [Link]

  • Francke, R., & Wirth, T. (2018). Electrochemical Asymmetric Diacetoxylation of Styrenes Mediated by Chiral Iodoarene Catalyst. ChemRxiv. [Link]

  • Uyanik, M., & Ishihara, K. (2017). Iodoarene-catalyzed oxidative transformations using molecular oxygen. Chemical Communications, 53(68), 9411-9414. [Link]

  • Fan, R., & Zhang, F. (2015). Iodoarene-Catalyzed Stereospecific Intramolecular sp(3) C-H Amination: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society, 137(27), 8734–8737. [Link]

  • Dohi, T., & Kita, Y. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Accounts of Chemical Research, 55(7), 987-1002. [Link]

  • Wirth, T. (2020). Chiral iodine-catalyzed asymmetric oxyamination of unactivated olefins. ResearchGate. [Link]

  • Gembicky, M., et al. (2022). Stable Au(I) catalysts for oxidant-free C-H functionalization with iodoarenes. Inorganica Chimica Acta, 535, 120857. [Link]

  • Cariou, K., et al. (2020). Iodoarene-catalyzed Oxidative Transformations Using Molecular Oxygen. Request PDF. [Link]

  • Stuart, D. R., et al. (2020). Iodane-Guided C-H Cleavage to Synthesize Densely Functionalized Arenes. ChemRxiv. [Link]

  • Soni, S., et al. (2022). Hypervalent iodine (V) catalyzed reactions. Arkivoc, 2022(7), 27-56. [Link]

  • Wang, Y., et al. (2023). Chiral hypervalent iodine catalyzed stereoselective skeletal editing of pyrimidine fused heterocycles. Nature Communications, 14(1), 7989. [Link]

  • Ariafard, A., et al. (2018). The role of hypervalent iodine(iii) reagents in promoting alkoxylation of unactivated C(sp3)–H bonds. Chemical Science, 9(15), 3749-3756. [Link]

  • Jiao, L., et al. (2023). Complementary Site Selectivity in Ortho-Alkylative Vicinal Difunctionalization Reactions of Iodoarenes Enabled by Palladium–Olefin Catalysis. Jiao Research Group. [Link]

  • Prakash, O., et al. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 7855-7943. [Link]

  • Wirth, T., et al. (2001). New Chiral Hypervalent Iodine Compounds in Asymmetric Synthesis. The Journal of Organic Chemistry, 66(11), 3943–3946. [Link]

  • Chen, K., & Chen, J. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Organic Letters, 23(7), 2634–2639. [Link]

  • Muñiz, K., et al. (2014). Structurally Defined Molecular Hypervalent Iodine Catalysts for Intermolecular Enantioselective Reactions. Angewandte Chemie International Edition, 53(44), 11844-11848. [Link]

  • Kumar, R., et al. (2023). Possible effect of the ortho‐substitution: chelation through n–σ*... ResearchGate. [Link]

  • Jacobsen, E. N., & Lectka, T. (2014). Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. Journal of the American Chemical Society, 136(4), 1585–1589. [Link]

  • Kollár, L., et al. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. Molecules, 28(8), 3448. [Link]

  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Whitehead, D. C., et al. (2015). Relative Rate Profiles of Functionalized Iodoarene Catalysts for Iodine(III) Oxidations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Kita, Y., & Dohi, T. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Accounts of Chemical Research. [Link]

  • Merritt, E. A., & Wirth, T. (2017). Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines. Beilstein Journal of Organic Chemistry, 13, 1798-1804. [Link]

  • Fan, R., & Zhang, F. (2020). Iodoarene-Catalyzed Oxyamination of Unactivated Alkenes to Synthesize 5-Imino-2-Tetrahydrofuranyl Methanamine Derivatives. The Journal of Organic Chemistry, 86(2), 1673-1685. [Link]

  • Bergman, R. G., & Toste, F. D. (2019). Supramolecular Host-Selective Activation of Iodoarenes by Encapsulated Organometallics. Journal of the American Chemical Society, 141(4), 1701–1706. [Link]

Sources

Comparing Pd(PPh3)4 vs PdCl2(dppf) for coupling with 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

[1]

Executive Summary

For the coupling of This compound , PdCl₂(dppf) is the superior catalyst choice.

While Pd(PPh₃)₄ is a standard "workhorse" for unhindered aryl iodides, the specific steric environment of this substrate (iodine flanked by ortho-fluoro and ortho-methoxy groups) necessitates a catalyst capable of facilitating reductive elimination in a crowded coordination sphere. The large bite angle of the bidentate dppf ligand makes PdCl₂(dppf) significantly more efficient, offering higher turnover numbers (TON) and suppressing protodehalogenation side pathways.

Substrate Analysis: The Steric Challenge

The reactivity of This compound is defined by the "ortho-effect."

  • Reactive Center: C-2 Iodine (highly reactive toward oxidative addition).

  • Steric Gatekeepers:

    • C-1 Fluorine: Small Van der Waals radius (1.47 Å), but inductively electron-withdrawing. It accelerates oxidative addition but destabilizes the Pd(II) intermediate.

    • C-3 Methoxy: Significant steric bulk. Crucially, the C-4 Methyl group buttresses the methoxy group, locking it into a conformation that points toward the iodine, maximizing steric crowding at the reaction site.

Implication: The rate-limiting step for this substrate is not oxidative addition (due to the weak C-I bond), but transmetallation and reductive elimination . A bulky monodentate ligand like PPh₃ often fails here because steric crowding prevents the necessary cis-coordination required for C-C bond formation.

Catalyst Performance Profile
Option A: Pd(PPh₃)₄ (Tetrakis)
  • Ligand Type: Monodentate Triphenylphosphine.

  • Mechanism: Dissociative. Requires loss of two PPh₃ ligands to form the active 14-electron Pd(0) species.

  • Failure Mode: In sterically crowded systems, the bulky PPh₃ ligands struggle to re-associate or maintain the geometry required for reductive elimination. This leads to beta-hydride elimination (if alkyl groups are present) or protodehalogenation (hydrodehalogenation), where the iodine is replaced by hydrogen, destroying the substrate.

  • Stability: Highly air-sensitive; degrades to Pd-black (inactive) if not handled strictly under inert gas.

Option B: PdCl₂(dppf) (The Recommended Choice)
  • Ligand Type: Bidentate 1,1'-Bis(diphenylphosphino)ferrocene.

  • Mechanism: The ferrocene backbone imposes a large bite angle (~99°) .

  • Mechanistic Advantage:

    • Forced Cis-Geometry: The bidentate ligand forces the two organic fragments (the aryl ring and the coupling partner) into a cis orientation, which is geometrically required for reductive elimination.

    • Acceleration: The large bite angle "squeezes" the Pd center, electronically favoring the expulsion of the product (Reductive Elimination).

    • Stability: Air-stable solid; robust at elevated temperatures (80–100°C) often required for hindered couplings.

Comparative Data: Ortho-Substituted Aryl Iodides

The following table summarizes expected performance metrics based on Structure-Activity Relationship (SAR) data for 2,6-disubstituted aryl iodides (analogous to our target substrate).

MetricPd(PPh₃)₄PdCl₂(dppf)
Typical Loading 5–10 mol%1–3 mol%
Conversion (24h) 60–75% (often stalls)>95%
Major Side Product Protodehalogenation (Ar-I → Ar-H)Minimal (<5%)
Reaction Temp Limited (Pd black forms >80°C)High (Stable at 100°C+)
Air Sensitivity High (Glovebox preferred)Low (Benchtop weighing ok)

Note: Data extrapolated from comparative studies on 2-iodo-1,3-dimethylbenzene couplings [1, 2].

Mechanistic Visualization (Graphviz)

The diagram below illustrates why PdCl₂(dppf) succeeds where Pd(PPh₃)₄ fails. The "Bite Angle" effect forces the crowded intermediate to collapse into the product.

Gcluster_TetrakisPd(PPh3)4 Pathway (Inefficient)cluster_DPPFPdCl2(dppf) Pathway (Efficient)StartSubstrate:This compoundOxAddOxidative Addition(Fast for both catalysts)Start->OxAddTetra_InterPd(II) Intermediate(Steric Clash with PPh3)OxAdd->Tetra_Inter + Pd(PPh3)4DPPF_InterPd(II) Intermediate(Wide Bite Angle ~99°)OxAdd->DPPF_Inter + PdCl2(dppf)Side_RxnSide Reaction:ProtodehalogenationTetra_Inter->Side_Rxn Slow Transmetallation due to StericsRedElimReductive Elimination(Accelerated by Ligand)DPPF_Inter->RedElim Forced Cis-GeometryProductCoupled Biaryl ProductRedElim->Product

Caption: Mechanistic divergence showing how the dppf ligand facilitates the critical reductive elimination step for sterically hindered substrates.

Recommended Experimental Protocol

This protocol is designed for a Suzuki-Miyaura Coupling with a boronic acid.[1][2] It uses a self-validating control system (TLC monitoring) and conditions optimized for hindered substrates.

Materials
  • Substrate: this compound (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Catalyst: PdCl₂(dppf)[3]·CH₂Cl₂ complex (0.03 equiv / 3 mol%).

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is preferred over Carbonate for hindered substrates as it aids transmetallation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation (Benchtop):

    • To a reaction vial equipped with a stir bar, add the Aryl Iodide (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Add PdCl₂(dppf)·CH₂Cl₂ (3 mol%). Note: This catalyst is air-stable, so weighing can be done in air.

  • Inerting (Critical):

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen inhibits the catalytic cycle.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane and Water via syringe. The concentration of the substrate should be ~0.2 M.

  • Reaction:

    • Heat the block to 90°C .

    • Stir vigorously (1000 rpm). Biphasic systems require high shear mixing.

    • Time: 4–16 hours.

  • Validation (TLC/LCMS):

    • Check at 2 hours. If starting material remains but no product forms, increase temp to 100°C.

    • Success Indicator: Disappearance of the Aryl Iodide peak (LCMS) and appearance of the M+H product mass.

    • Failure Indicator: Appearance of mass [M-I+H] indicates protodehalogenation; this suggests water content was too high or the catalyst loading needs to increase.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984). Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): An Effective Catalyst for Cross-Coupling of Secondary and Primary Alkyl Grignard and Alkylzinc Reagents with Organic Halides. Journal of the American Chemical Society, 106(1), 158–163. Link

  • Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Chapter 3: Ligand Effects in Suzuki-Miyaura Coupling). Link

Comparative Guide: Optimizing GC-MS Strategies for Impurity Profiling in Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the analytical superiority of Gas Chromatography-Mass Spectrometry (GC-MS) over HPLC and FID alternatives for the detection of structural and regio-isomeric impurities in aryl halide drug intermediates.

Core Thesis: While HPLC is the standard for final drug substances, GC-MS is the requisite gold standard for aryl halide intermediates . This is due to three specific physicochemical factors: the high volatility of aryl halides, the need for distinguishing positional isomers (regio-selectivity) without authentic standards for every impurity, and the distinct isotopic fragmentation patterns of halogens (Cl, Br) that allow for definitive structural elucidation.

Part 1: The Scientific Rationale (The "Why")

The Challenge of Regio-Isomerism

Aryl halides (e.g., bromobenzene, chlorotoluene derivatives) are ubiquitous in cross-coupling reactions (Suzuki, Heck). The primary impurity challenge is positional isomerism (e.g., distinguishing 1-bromo-2-chlorobenzene from 1-bromo-4-chlorobenzene).

  • HPLC Limitation: Positional isomers often possess identical UV chromophores and similar polarities, leading to co-elution in Reverse-Phase LC.

  • GC-MS Advantage: Separation in GC is driven by vapor pressure and boiling point differences, which are often distinct between ortho, meta, and para isomers. Furthermore, the ionization potential in the MS source yields unique fragmentation ratios.

The Isotopic Fingerprint

Aryl halides provide a unique advantage in Mass Spectrometry: Isotopic Clustering .

  • Chlorine: Natural abundance of

    
     (75.8%) and 
    
    
    
    (24.2%) creates a distinct 3:1 M:(M+2) peak ratio.
  • Bromine: Natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%) creates a 1:1 M:(M+2) ratio.
  • Application: This allows the analyst to instantly distinguish a de-halogenated impurity (e.g., benzene) from a mono- or di-halogenated byproduct, a capability completely absent in FID or UV detection.

Part 2: Comparative Analysis

The following table contrasts GC-MS against common alternatives for aryl halide analysis.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Analyte Suitability Excellent for volatile/semi-volatile non-polar aromatics.Poor for volatile non-polar compounds (retention issues).Good for volatiles.[1][2][3]
Isomer Resolution High (Boiling point + Polarity based).Low (Hydrophobicity often identical).Medium (Relies solely on column).
Identification Definitive (NIST Library + Isotope patterns).Inferred (Retention time match only).Inferred (Retention time match only).
Sensitivity (LOD) High (ppb range in SIM mode).Medium (ppm range).[4]Medium (ppm range).[4]
Throughput Fast (<15 min runs common).Slower (Equilibration required).Fast.
Cost High (Instrument + Vacuum maintenance).Medium.Low.

Part 3: Technical Deep Dive & Experimental Protocol

Column Selection Strategy

Standard non-polar columns (100% Dimethyl polysiloxane, e.g., DB-1) are often insufficient for separating meta and para isomers.

  • Recommendation: Use a Mid-Polar Column (e.g., 6% Cyanopropyl-phenyl / 94% Dimethyl polysiloxane).[4]

  • Why: The cyanopropyl group interacts with the pi-electrons of the aromatic ring. The electron-withdrawing effects of halogens at different positions (o, m, p) alter this interaction strength, significantly improving resolution compared to boiling-point separation alone.

Experimental Protocol: Impurity Profiling of a Generic Aryl Bromide

Scope: Detection of starting material (benzene derivative), regio-isomers, and di-brominated byproducts.

A. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (High solubility for aryl halides, low boiling point avoids solvent tailing).

  • Concentration: Prepare 1.0 mg/mL for Scan mode (ID); 10 µg/mL for SIM mode (Trace Quantification).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; it may degrade in DCM).

B. GC Parameters
  • Inlet: Split/Splitless.

    • Trace Analysis: Splitless (1 min purge) @ 250°C.

    • Assay: Split (1:50) @ 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (Hold 2 min) - Traps volatiles.

    • Ramp 1: 10°C/min to 150°C - Separates isomers.

    • Ramp 2: 25°C/min to 280°C (Hold 5 min) - Elutes heavy di-halides.

C. MS Parameters (Single Quadrupole)
  • Source: Electron Ionization (EI) @ 70 eV.[5]

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Acquisition:

    • Scan Mode: 35–500 amu (For unknown identification).

    • SIM Mode: Target specific molecular ions (e.g., m/z 156/158 for bromobenzene) for <10 ppm detection limits.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic flow guides the researcher on when to deploy GC-MS versus HPLC for aryl impurities.

method_selection Start Impurity Characterization Requirement Volatility Is the Analyte Volatile / Semi-Volatile? Start->Volatility Polarity Is the Analyte Highly Polar (e.g., Acid/Amine salt)? Volatility->Polarity No (High MW/Solid) Isomerism Are Regio-Isomers Suspected? Volatility->Isomerism Yes Headspace METHOD: Headspace GC-MS (For Residual Solvents) Volatility->Headspace Very High Volatility (Solvents) GCMS METHOD: GC-MS (EI) (Mid-Polar Column) Polarity->GCMS No (Derivatize if needed) HPLC METHOD: HPLC-UV/MS (Reverse Phase) Polarity->HPLC Yes Isomerism->GCMS Yes (Superior Resolution) Isomerism->GCMS No

Caption: Decision matrix for selecting GC-MS over HPLC based on volatility and isomerism constraints.

Diagram 2: GC-MS Impurity Profiling Workflow

The step-by-step technical flow for executing the protocol described in Part 3.

gcms_workflow Sample Sample Prep (DCM Extraction) Inlet GC Inlet (Splitless, 250°C) Sample->Inlet Injection Column Separation (Rtx-1701 or DB-624) Inlet->Column Volatilization Ionization Ionization (EI Source 70eV) Column->Ionization Elution Filter Mass Filter (SIM vs Scan) Ionization->Filter Fragmentation Data Data Analysis (NIST Search + Isotope Ratio) Filter->Data Detection

Caption: Operational workflow for GC-MS analysis of aryl halides, highlighting critical hardware stages.

Part 5: Validation Criteria (Regulatory Compliance)

To ensure this method meets ICH Q2(R1) and ICH Q3A/B standards, the following validation parameters must be met:

  • Specificity:

    • Requirement: Baseline resolution (

      
      ) between the main aryl halide peak and its nearest isomer impurity.
      
    • Test: Inject a spiked mixture of ortho, meta, and para isomers.

  • Limit of Detection (LOD):

    • Requirement: Signal-to-Noise (S/N) ratio > 3:1.

    • Relevance: Critical for genotoxic impurities (often requiring <10 ppm detection).

  • Linearity:

    • Requirement:

      
       over the range of 50% to 150% of the specification limit.
      
  • Accuracy (Recovery):

    • Test: Spike the impurity into the sample matrix at 3 levels (LOQ, 100%, 150%). Acceptable recovery: 80–120% for trace impurities.

References

  • International Conference on Harmonisation (ICH). (2006).[6] ICH Q3A(R2): Impurities in New Drug Substances. [Link]

  • International Conference on Harmonisation (ICH). (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Raja, K. D., et al. (2020).[7] Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResolveMass Laboratories. (2024). GC-MS for Volatile Impurity Analysis: The Regulatory Benchmark. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

Sources

Precision in Fluorination: A Comparative Guide to 19F NMR Synthesis Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and drug development, the validation of fluorinated synthetic intermediates is a critical bottleneck.[1] While High-Performance Liquid Chromatography (HPLC) and Proton NMR (


H NMR)  remain industry standards, they suffer from specific limitations: HPLC requires analyte-specific reference standards for accurate quantification, and 

H NMR often fails due to spectral crowding in complex biological or crude reaction matrices.

Fluorine-19 (


F) NMR spectroscopy  offers a superior alternative for fluorinated compounds.[1] With 100% natural abundance, high sensitivity (83% of 

H), and a chemical shift range exceeding 300 ppm, it provides a "silent background" quantification method that is both highly specific and rigorous. This guide objectively compares

F NMR against traditional methods, providing validated protocols for its implementation as a primary tool for synthesis validation.

Part 1: Technical Foundation & Comparative Analysis

The Physics of Precision

The utility of


F NMR stems from its unique nuclear properties. Unlike 

C (1.1% abundance) or HPLC (requires extinction coefficients),

F NMR allows for direct molar quantification relative to an internal standard without prior knowledge of the analyte’s physical properties.
Feature

F NMR

H NMR
HPLC-UV/MS
Spectral Range ~350 ppm (No overlap)~15 ppm (High overlap)N/A (Separation based)
Background Signal Silent (No endogenous F)High (Solvents, water, biomolecules)Variable (Matrix effects)
Quantification Absolute (molar ratio)Absolute (molar ratio)Relative (Requires response factors)
Sample Prep Minimal (Crude mixture ok)Moderate (Deuterated solvent)High (Filtration, dilution, buffers)
Structural Insight Regioisomer specific (

,

)
General connectivityMass/Purity only
Comparative Deep Dive: The "Response Factor" Advantage

The most significant advantage of


F qNMR (quantitative NMR) over HPLC is the elimination of response factor calibration. In early-stage drug discovery, synthesizing a pure reference standard for every intermediate to calibrate an HPLC detector is impractical.
  • HPLC Workflow: Synthesize Crude

    
     Purify 
    
    
    
    Characterize Pure Standard
    
    
    Create Calibration Curve
    
    
    Analyze Crude.
  • 
    F qNMR Workflow:  Synthesize Crude 
    
    
    
    Add Internal Standard
    
    
    Analyze Crude.

This capability allows for the in situ yield determination of reactions, distinguishing between product and byproducts (e.g., regioisomers) that might co-elute in generic HPLC gradients.

Part 2: Experimental Protocol (The Self-Validating System)

To ensure scientific integrity (E-E-A-T), a


F NMR protocol must be treated as a quantitative assay. The following workflow ensures data validity by accounting for relaxation dynamics, a common source of error in fluorine NMR.
Step 1: T1 Relaxation Determination (Mandatory Pre-requisite)

Fluorine nuclei often exhibit long longitudinal relaxation times (


), sometimes exceeding 3-5 seconds. Failure to wait 

between scans leads to signal saturation and underestimation of purity.
  • Pulse Sequence: Inversion Recovery (t1ir).

  • Array: Set variable delays (

    
    ) from 0.01s to 20s.
    
  • Calculation: Fit peak intensity

    
     to 
    
    
    
    .
  • Validation: The longest

    
     in the sample (analyte or standard) dictates the experimental delay (
    
    
    
    ).
Step 2: Internal Standard Selection

Choose a standard that does not overlap with your expected product range.

  • Trifluoroacetic Acid (TFA):

    
     ppm (Good solubility, but volatile).
    
  • 
    -Trifluorotoluene: 
    
    
    
    ppm (Inert, good for organics).
  • 4,4'-Difluorobenzophenone:

    
     ppm (Solid, non-volatile).
    
Step 3: qNMR Acquisition Parameters
  • Pulse Angle: 90° (maximize signal).

  • Spectral Width (SW): Sufficient to cover all F signals (typically 200-300 ppm).[1]

  • Transmitter Offset (O1P): Center of the spectral window (critical to avoid bandwidth excitation errors).

  • Relaxation Delay (D1): Must be

    
     Longest 
    
    
    
    .
  • Scans (NS): Minimum 16 (for S/N > 150:1).

  • Decoupling: Inverse gated

    
    H decoupling (zgig in Bruker) to eliminate Nuclear Overhauser Effect (NOE) enhancement, which distorts integration.
    
Step 4: Data Processing[2]
  • Phasing: Manual phasing is required; magnitude mode is unacceptable for qNMR.

  • Baseline Correction: Polynomial fit (ABS) to ensure flat baseline at integrals.

  • Integration: Define regions manually.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F nuclei,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity.[2]

Part 3: Visualization of Workflows

Logic Flow: Method Selection

This decision tree guides the researcher on when to deploy


F NMR versus traditional methods.

MethodSelection Start Start: Validation Need IsFluorinated Is the molecule fluorinated? Start->IsFluorinated ComplexMatrix Is the matrix complex? (Crude reaction / Biofluid) IsFluorinated->ComplexMatrix Yes Use1H Use 1H NMR IsFluorinated->Use1H No StandardAvailable Is a pure reference standard available? ComplexMatrix->StandardAvailable No (Pure Sample) Use19F Use 19F qNMR ComplexMatrix->Use19F Yes (Avoid Overlap) UseHPLC Use HPLC-UV/MS StandardAvailable->UseHPLC Yes (High Precision) StandardAvailable->Use19F No (Direct Quantification)

Caption: Decision matrix for selecting


F NMR over 

H NMR or HPLC based on sample complexity and standard availability.
qNMR Validation Workflow

The following diagram details the self-validating experimental loop required for high-integrity data.

qNMR_Workflow Sample Sample Preparation (Analyte + Internal Std) T1_Check T1 Relaxation Check (Inversion Recovery) Sample->T1_Check Param_Set Set D1 > 5 * T1_max Set O1P Center T1_Check->Param_Set Define Delays Acquire Acquire Spectrum (Inverse Gated Decoupling) Param_Set->Acquire Process Phase & Baseline Cor. Integrate Signals Acquire->Process Calc Calculate Purity/Yield Process->Calc

Caption: Step-by-step experimental workflow for validating synthesis using quantitative


F NMR.

References

  • Mattes, A. O., et al. (2016).[3] Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A. Retrieved from [Link]

  • Rosenau, C. P., et al. (2018).[3] Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Angewandte Chemie International Edition. Retrieved from [Link]

  • Liu, N., et al. (2014). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Bruker BioSpin. (2023). Introduction to 19F NMR in Modern Drug Development. Retrieved from [Link]

Sources

Comparative Study: Phosphine Ligand Performance in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination has evolved from a niche organometallic transformation into the primary method for C–N bond formation in pharmaceutical synthesis.[1] However, the reaction's success is rarely defined by the palladium source alone; it is dictated by the ligand .

This guide objectively compares the performance of three dominant ligand classes: Dialkylbiaryl phosphines (Buchwald ligands) , Bisphosphines , and Trialkylphosphines . By analyzing steric demand, electronic richness, and catalytic cycle kinetics, we provide a rational framework for ligand selection, moving beyond "trial-and-error" screening.

Key Takeaway: While First-Generation ligands (e.g., BINAP) offer cost advantages for simple substrates, Third-Generation Dialkylbiaryl ligands (e.g., RuPhos, BrettPhos) provide superior turnover numbers (TON) and scope for sterically hindered or electron-deficient substrates.

Mechanistic Foundation: The Steric/Electronic Trade-off[2]

To select the correct ligand, one must understand where the catalytic cycle fails for a specific substrate. The reaction hinges on a delicate balance between Oxidative Addition (OA) and Reductive Elimination (RE) .[2][3][4]

  • Electron-Rich/Bulky Ligands: Accelerate OA (by increasing electron density on Pd) and facilitate RE (by steric crowding, forcing the product off).

  • The Paradox: Extreme bulk can hinder amine binding or OA.

Catalytic Cycle & Rate-Limiting Steps

The following diagram illustrates the catalytic cycle, highlighting where specific ligands exert their influence.

Buchwald_Mechanism cluster_ligands Ligand Influence Pd0 Active Catalyst L-Pd(0) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Rate limiting for Chlorides) Amine_Bind Amine Coordination L-Pd(II)(Ar)(N-H) OA_Complex->Amine_Bind Amine Binding (Steric Sensitivity) Deprotonation Deprotonation (Base) L-Pd(II)(Ar)(N-R) Amine_Bind->Deprotonation Base Turnover Deprotonation->Pd0 Reductive Elimination (Rate limiting for Bulky Amines) Product Product Release Ar-N-R + L-Pd(0) Note1 BrettPhos/XPhos: Bulk promotes Reductive Elimination Note2 Bisphosphines: Chelation stabilizes Pd(II)

Figure 1: The Pd(0)/Pd(II) catalytic cycle.[5] Ligand sterics drive the Reductive Elimination step, which is often the bottleneck for hindered substrates.

Ligand Class Analysis

Class A: Dialkylbiaryl Phosphines (The "Buchwald" Ligands)

Current Gold Standard

These ligands feature a biphenyl backbone that provides a specific "L-shaped" geometry. The interaction between the palladium and the lower aromatic ring (Pd-π interaction) stabilizes the catalyst while the bulky alkyl groups on phosphorus drive reactivity.

LigandPrimary ApplicationMechanistic Strength
XPhos General Purpose. Excellent for aryl chlorides and sulfonamides.Balanced sterics allow for easy OA of chlorides; bulk promotes RE.
RuPhos Secondary Amines. Ideal for sterically hindered amines.Moderate bulk allows bulky secondary amines to bind without overcrowding the metal center.
BrettPhos Primary Amines. Highest selectivity for monoarylation.Extreme bulk prevents the binding of the product (secondary amine), stopping over-arylation.
tBuXPhos Heterocycles. Good for aryl tosylates.High electron density facilitates OA of difficult electrophiles.
Class B: Bisphosphines

The Legacy Standard

Ligands like BINAP , DPPF , and Xantphos are bidentate. They lock the Palladium into a rigid geometry.

  • Pros: Excellent for preventing β-hydride elimination (good for alkyl amines). Cheaper.

  • Cons: Often require higher Pd loading (1-5 mol%). Less active for unactivated aryl chlorides.

Class C: Trialkylphosphines

The Specialized Bulky

Ligands like P(t-Bu)3 and CataCXium A .

  • Pros: extremely electron-rich.

  • Cons: Often air-sensitive (pyrophoric) in free form. Best used as precatalysts.

Comparative Performance Data

The following data summarizes average isolated yields across three difficult substrate classes, synthesized from aggregate literature reviews (Surry & Buchwald, Chem. Sci.).

Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Amine, 1 mol% Pd Loading, NaOtBu, Toluene, 100°C, 12h.

Substrate ChallengeXPhos (Gen 3) RuPhos (Gen 3) BrettPhos (Gen 3) BINAP (Pd2dba3)
Unactivated Aryl Chloride + Morpholine 96% 92%45%60%
Steric Challenge (2,6-Me-Ph-Cl + 2° Amine) 15%94% <5%0%
Selectivity (1° Aniline + Ar-Cl) 78% (some diarylation)60%98% 85%
Heteroaryl Halide (3-Cl-Pyridine) 91% 88%85%55%

Analysis:

  • RuPhos is the clear winner for steric hindrance (secondary amines + ortho-substituted halides).

  • BrettPhos is essential when high selectivity for primary amines is required.

  • BINAP fails in sterically demanding chloride couplings but remains competent for simple bromides.

Selection Workflow & Experimental Protocol

Do not guess. Use the following logic tree to select your initial screen.

Ligand_Selection Start Start: Define Substrate Q1 Is the Amine Primary (1°) or Secondary (2°)? Start->Q1 Branch1 Primary Amine (R-NH2) Q1->Branch1 Branch2 Secondary Amine (R2-NH) Q1->Branch2 Rec_Brett Use BrettPhos Pd G4 (Prevents over-arylation) Branch1->Rec_Brett Q2 Is the Aryl Halide Sterically Hindered? Branch2->Q2 Rec_Ru Use RuPhos Pd G4 (Best for steric bulk) Q2->Rec_Ru Yes (Ortho-subst) Rec_X Use XPhos Pd G4 (General Purpose) Q2->Rec_X No (General)

Figure 2: Decision matrix for initial ligand screening.

Standardized Screening Protocol (Micro-Scale)

Note: This protocol uses G4 Precatalysts to ensure accurate Pd:L stoichiometry and air stability during setup.

Materials:

  • Aryl Halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Base: NaOtBu (1.4 mmol) [Use LHMDS if base-sensitive functional groups exist]

  • Catalyst: XPhos Pd G4 (0.01 mmol, 1 mol%)

  • Solvent: Anhydrous Toluene or Dioxane (2 mL)

  • Internal Standard: Dodecane (50 µL)

Step-by-Step:

  • Vial Setup: In a glovebox or under Argon flow, charge a 4mL screw-cap vial with the Pd G4 precatalyst, base, and aryl halide (if solid).

  • Solvent Addition: Add solvent and dodecane.

  • Reagent Addition: Add the amine and aryl halide (if liquid) via syringe.

  • Degassing: If outside a glovebox, sparge with Argon for 2 minutes. Cap tightly.

  • Reaction: Heat to 100°C for 2 hours.

  • Sampling: Remove 50 µL aliquot, dilute in EtOAc, filter through a silica plug.

  • Analysis: Analyze via GC-FID or UPLC. Calculate conversion vs. internal standard.

Why G4 Precatalysts? Traditional methods mix Pd(OAc)2 + Ligand. This is unreliable because Pd(OAc)2 can aggregate into inactive Pd-black before the ligand binds. G4 precatalysts contain the ligand pre-bound and activate only upon heating/base exposure, guaranteeing active mono-ligated Pd(0) species [1].

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion (<10%) Catalyst poisoning or failed activation.Switch to BrettPhos Pd G4 . Ensure solvent is degassed. Check for "poison" groups (thioethers, free imidazoles).
Dehalogenation (Ar-H) β-Hydride elimination from the amine is faster than Reductive Elimination.Use a bulkier ligand (RuPhos ) to force Reductive Elimination. Lower the temperature.
Bis-arylation (Ar2-N) Product is competing with starting amine.Use BrettPhos .[1][6][3][7] The extreme bulk prevents the secondary amine product from binding to Pd.
Pd Black Formation Ligand dissociation.Increase Ligand:Pd ratio (if not using precatalyst). Switch to tBuXPhos (stronger binder).

References

  • Surry, D. S., & Buchwald, S. L. (2008).[8][9] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[8] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Hartwig, J. F. (2011). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (Mechanism Reference).
  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."

  • Tian, Y., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps." ACS Omega.[6]

Sources

A Researcher's Guide to Product Purity: An In-Depth Comparison of Quantitative NMR (qNMR) and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research, drug development, and chemical manufacturing, the accurate determination of a product's purity is a critical and non-negotiable standard. For researchers, scientists, and drug development professionals, the choice of analytical technique for this purpose has profound implications for the integrity, safety, and efficacy of the final product. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and primary method for purity assessment.[1][2]

This guide provides a comprehensive comparison of qNMR with these alternative methods, supported by experimental data and protocols. We will delve into the fundamental principles of each technique, present a detailed workflow for qNMR analysis, and offer a clear-eyed view of their respective strengths and weaknesses to empower you in making the most informed decision for your analytical needs.

The Fundamental Divide: Direct vs. Indirect Measurement

At the heart of the comparison between qNMR and chromatographic techniques lies a fundamental difference in their measurement principles.

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration in a sample.[3] The core principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2][4] By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[1] This eliminates the need for a specific reference standard of the analyte itself, making qNMR a primary ratio method of measurement.[1][5]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , conversely, are comparative or indirect methods. These techniques separate components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[3] For purity assessment, a detector (e.g., UV-Vis for HPLC, Flame Ionization Detector for GC) measures the response of each separated component.[1][3] The purity is often determined by the area percent method, where the peak area of the main component is compared to the total area of all peaks.[1] This method relies on the assumption that all components have a similar response factor at the detection wavelength, or it necessitates the use of reference standards for each impurity for accurate quantification.[3]

Head-to-Head: qNMR vs. Chromatographic Methods

The choice between qNMR and chromatographic techniques depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[3]Comparative separation based on polarity.[3]Comparative separation based on volatility and polarity.
Calibration Does not require a calibration curve with the same compound.[4]Requires a calibration curve with a reference standard for accurate quantification.[4]Requires a calibration curve with a reference standard for accurate quantification.
Selectivity High; can distinguish between structurally similar compounds and isomers.[2]High; excellent separation of complex mixtures.Very high for volatile and thermally stable compounds.
Accuracy High, with relative standard deviations typically below 1%.[6]High, but can be affected by differences in detector response factors.[3]High, dependent on the stability of the analyte and reference standard.
Precision Excellent.[6]Excellent with modern instrumentation.Excellent with modern instrumentation.
Sample Throughput Moderate; sample preparation is straightforward, but instrument time can be longer.[3]High, especially with automated systems.[3]High, particularly with autosamplers.
Impurity Identification Can provide structural information about impurities directly from the spectrum.[3]Requires hyphenated techniques like LC-MS for structural elucidation.[3]Often coupled with Mass Spectrometry (GC-MS) for definitive identification.
Detection of Non-Chromophoric Impurities Can quantify impurities lacking a UV chromophore.Limited; requires alternative detectors (e.g., ELSD, CAD, MS).FID is a universal detector for organic compounds, but insensitive to some small molecules.
Destructive/Non-Destructive Non-destructive.[7]Destructive.Destructive.
Method Development Time Generally faster as it doesn't require extensive column and mobile phase screening.Can be time-consuming, requiring optimization of column, mobile phase, and gradient.Requires optimization of column, temperature program, and gas flow rates.
Cost Higher initial instrument cost.Lower initial instrument cost.Lower initial instrument cost.

The qNMR Workflow: A Step-by-Step Protocol

The successful implementation of qNMR for purity determination hinges on a meticulous and well-controlled experimental procedure. The following is a detailed, step-by-step methodology for a typical qNMR experiment.

Experimental Protocol for Purity Determination by ¹H qNMR

1. Method Planning:

  • Analyte & Internal Standard Selection: Choose a suitable internal standard that is chemically inert, stable, and has signals that do not overlap with the analyte signals.[8] Certified Reference Materials (CRMs) traceable to primary standards from institutions like NIST or NMIJ are highly recommended to ensure traceability to SI units.[9][10]

  • Solvent Selection: Select a deuterated solvent that completely dissolves both the analyte and the internal standard.[4] The solvent should have minimal signals that could interfere with the signals of interest.

2. Sample Preparation:

  • Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg for a small molecule) and the internal standard into a clean vial using a calibrated microbalance.[2][4] The weighing process is a significant source of potential error and must be performed with care.[2] An intensity ratio of approximately 1:1 between the analyte and internal standard peaks is recommended for optimal integration accuracy.

  • Dissolution: Add a precise volume of the deuterated solvent to the vial.

  • Homogenization: Thoroughly mix the solution to ensure complete dissolution and homogeneity.

  • Transfer: Transfer the solution to a high-quality NMR tube.

3. Data Acquisition:

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400-600 MHz) for better signal dispersion and sensitivity.[6]

  • Quantitative Parameters: Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:

    • A 90° pulse angle to ensure uniform excitation across the spectrum.[1]

    • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation between scans.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors < 1%).[8]

    • Data acquisition should be performed on a static, non-spinning sample to avoid spinning sidebands which can interfere with low-level impurity signals.[11]

4. Data Processing and Analysis:

  • Processing:

    • Apply zero-filling to improve digital resolution.

    • Use a small line-broadening factor (e.g., 0.1 - 0.3 Hz) to improve the signal shape without significantly distorting the baseline.[1]

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure accurate integration.[12]

  • Integration: Integrate the selected, well-resolved signals of both the analyte and the internal standard. The integration region should cover at least 64 times the full width at half height of the signal to capture over 99% of the signal intensity.[5]

  • Purity Calculation: Calculate the purity of the analyte using the following equation[4][12]:

    Purity (%) = (Ia / Na) * (Nstd / Istd) * (Ma / ma) * (mstd / Mstd) * Pstd

    Where:

    • I : Integral value

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the standard

    • a : Analyte

    • std : Internal Standard

Workflow for Purity Determination by qNMR

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis planning Method Planning (Analyte, Standard, Solvent) weighing Accurate Weighing (Analyte & Standard) planning->weighing dissolution Dissolution & Homogenization weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer instrument Instrument Setup (High-Field NMR) transfer->instrument params Set Quantitative Parameters (90° Pulse, Long D1, High S/N) instrument->params acquire Acquire Spectrum (Non-spinning) params->acquire processing Spectrum Processing (Zero-filling, Phasing, Baseline Correction) acquire->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation result Final Purity Value calculation->result

Caption: A streamlined workflow for determining product purity using qNMR.

Validation of a qNMR Method: Ensuring Trustworthiness

For use in a regulatory environment, a qNMR analytical procedure must be validated to demonstrate its suitability for its intended purpose. The validation process follows guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[13][14] The life cycle approach to validation is increasingly being adopted, which involves continuous monitoring of the procedure's performance.[14][15]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and the internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Logical Flow of qNMR Method Validation

qNMR_Validation cluster_dev 1. Method Development cluster_val 2. Validation cluster_doc 3. Documentation & Implementation protocol Develop qNMR Protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report robustness->report routine Routine Use report->routine

Caption: The validation process for a qNMR method ensures its reliability for routine use.

Concluding Insights for the Modern Researcher

Quantitative NMR has firmly established itself as a compelling alternative to traditional chromatographic techniques for product purity determination.[16] Its primary nature, which allows for direct quantification without the need for specific reference standards, offers a significant advantage in terms of accuracy and efficiency, particularly for novel compounds or when certified standards are unavailable or prohibitively expensive.[2]

While HPLC and GC remain invaluable for their high throughput and exceptional separatory power in complex mixtures, qNMR provides a more direct and often more accurate measure of molar concentration.[3] The ability of qNMR to provide structural information on impurities in the same experiment further enhances its value in a research and development setting.

Ultimately, the choice of technique will depend on a careful consideration of the analytical problem at hand. For absolute purity determination, especially in the context of reference standard characterization and the analysis of active pharmaceutical ingredients, qNMR presents a robust, reliable, and increasingly indispensable tool in the analytical chemist's arsenal.

References

  • CPAChem Products. qNMR Standards. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). [Link]

  • Separation Science. (2023, December 8). Certified reference materials for quantitative NMR. [Link]

  • Rigger, R., et al. (2019, November 22). Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. Journal of AOAC INTERNATIONAL. [Link]

  • Rigger, R., Hellriegel, C., & Robert, S. (n.d.). Quantitative NMR (qNMR) with new Certified Reference Materials for 1H, 31P and 19F. ResearchGate. [Link]

  • Almac. (n.d.). QNMR – a modern alternative to HPLC. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Quantitative NMR Spectroscopy. (2017, November). [Link]

  • Li, Y., et al. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of natural products, 70(4), 589–595. [Link]

  • Wang, Y., et al. (2016). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Analytical Methods, 8(22), 4449-4455. [Link]

  • ResearchGate. (2017, April 22). QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy? [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • ResearchGate. (2025, October 24). (PDF) Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • Shu, Q., et al. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

Sources

Analytical methods for iodine detection in organic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of iodine in organic compounds presents a unique analytical paradox: the element is heavy and electron-rich, theoretically making it easy to detect, yet its volatility and complex redox chemistry frequently lead to catastrophic method failure.

For researchers in drug development and materials science, the challenge is twofold:

  • The Matrix Problem: The iodine is covalently bound (e.g., in thyroxine, amiodarone, or radiocontrast agents), requiring rigorous decomposition to release measurable iodide.

  • The Stability Problem: In acidic environments—the standard for most metal digestions—iodide (

    
    ) rapidly oxidizes to volatile molecular iodine (
    
    
    
    ), leading to variable losses of 20–60%.

This guide objectively compares the three dominant analytical workflows: ICP-MS with Alkaline Extraction , Schöniger Flask Combustion , and Ion Chromatography (IC) . We prioritize "field-proven" protocols over theoretical possibilities, focusing on causality and self-validating systems.

Part 1: The Critical Fork – Sample Preparation[1]

Before selecting a detector, you must select a decomposition strategy. The choice is binary: Combustion or Alkaline Extraction .

⚠️ The Acid Digestion Trap

Do not use standard Nitric/Hydrochloric acid digestion.

  • Causality: Acidic oxidation converts organic iodine to

    
     (gas) or HI (volatile). Even closed-vessel microwave digestion often fails because the volatile species permeate PTFE liners or escape immediately upon opening the vessel.
    
  • The Solution: Maintain a pH > 9 throughout the entire sample prep workflow to stabilize iodine as non-volatile Iodide (

    
    ) or Iodate (
    
    
    
    ).

Part 2: Method Deep Dives

Method A: ICP-MS with Alkaline Extraction (The Trace-Level Gold Standard)

Best For: Trace impurities, biological matrices, and high-throughput screening.

Mechanism: Instead of destroying the matrix with acid, we solubilize it using Tetramethylammonium Hydroxide (TMAH). TMAH acts as a strong base and a phase-transfer catalyst, cleaving ester and amide bonds while keeping iodine in its stable ionic form.

Protocol:

  • Weighing: Accurately weigh 50–100 mg of sample into a polypropylene tube (glass can leach trace contaminants).

  • Extraction: Add 5.0 mL of 5% (w/v) TMAH.

  • Digestion: Heat at 90°C for 3 hours. Note: Do not boil. We need solubilization, not total carbon oxidation.

  • Stabilization: Allow to cool. Add 1% (v/v) Ammonium Hydroxide to ensure pH remains basic during dilution.

  • Internal Standard: Spike with Tellurium (Te) or Rhodium (Rh) . Te is chemically preferred due to similar ionization potential, though Rh is more common in multi-element mixes.

  • Analysis: Inject into ICP-MS.

Self-Validating Check: Monitor the counts of the Internal Standard (Te). If Te recovery drops below 80% relative to the calibration blank, the matrix is suppressing the plasma. Dilute the sample further (1:10 or 1:20) to overcome the "Carbon Enhancement Effect" where high dissolved carbon artificially boosts ionization.

Method B: Schöniger Flask Combustion (The Stoichiometric Reference)

Best For: Assay of pure drug substances, high % iodine content (>1%), and QC environments without ICP-MS.

Mechanism: The sample is burned in a pure oxygen atmosphere within a closed system. The organic framework is instantly mineralized to


 and 

, while iodine is released and absorbed into a reducing alkaline solution.

Protocol:

  • Preparation: Wrap 10–20 mg of solid sample in ashless filter paper (the "flag").

  • Flask Setup: Add 10 mL of absorbing solution (0.1 M NaOH + 0.1% Hydrazine Hydrate) to a 500 mL iodine flask. The hydrazine ensures all iodine species are reduced to iodide (

    
    ).
    
  • Combustion: Flush flask with

    
    . Ignite the paper flag and immediately insert into the flask, clamping it shut. Invert to seal the neck with the liquid.
    
  • Absorption: Shake vigorously for 30 minutes. The mist must clear completely.

  • Quantification: The resulting solution can be analyzed via Potentiometric Titration (with

    
    ) or Ion Chromatography.
    

Critical Control Point: If soot is visible on the platinum basket or in the solution, combustion was incomplete. Discard and restart. Incomplete combustion traps iodine in the carbonaceous residue.

Method C: Ion Chromatography (IC) with Amperometric Detection

Best For: Speciation (Iodide vs. Iodate) and intermediate concentrations (ppm to %).

Mechanism: After alkaline combustion or extraction, IC separates iodide from other anions (Chloride, Sulfate) that often interfere with titration.

Protocol:

  • Column: High-capacity anion exchange (e.g., Metrosep A Supp 5 or Dionex IonPac AS20).

  • Eluent: Sodium Carbonate/Bicarbonate (standard suppression eluents).

  • Detection: Pulsed Amperometric Detection (PAD) is superior to Conductivity for iodine. Iodide has a poor conductivity response but is easily oxidized at a silver or platinum working electrode, offering high specificity.

Part 3: Comparative Analysis

The following data summarizes the performance characteristics of each method based on validation studies of iodinated contrast agents.

FeatureICP-MS (Alkaline)Schöniger Combustion + TitrationIon Chromatography (PAD)
Primary Use Case Trace Impurities (ppm/ppb)Assay / Total Iodine (%)Speciation / Anion Profiling
Limit of Detection (LOD) 0.01 – 0.1 µg/L0.1% (w/w)10 – 50 µg/L
Sample Throughput High (50+ samples/day)Low (10–15 samples/day)Medium (20–30 samples/day)
Matrix Tolerance Low (Requires Dilution)High (Destroys Matrix)Medium (Requires Filtration)
Interferences Xe-129 (Gas impurity), Memory EffectsBromine/Chlorine (if titrating)High Chloride (Matrix overload)
Cost per Sample High (Argon/Equipment)Low (Reagents only)Medium (Consumables)

Part 4: Decision Logic & Workflow

The choice of method should be dictated by the Concentration of Iodine and the Physical State of the sample.

MethodSelection Start Sample Type Conc Est. Iodine Conc. Start->Conc High Macro (>1%) Conc->High Low Trace (<0.1%) Conc->Low Combustion Schöniger Combustion High->Combustion Speciation Speciation Needed? Combustion->Speciation Titration Potentiometric Titration Prep Alkaline Extraction (TMAH) Low->Prep ICP ICP-MS Prep->ICP Speciation->Titration No (Total I) IC Ion Chromatography Speciation->IC Yes (I- vs IO3-)

Figure 1: Analytical decision tree for selecting the appropriate iodine detection method based on concentration range and data requirements.

References

  • Fecher, P. A., et al. (1998). "Determination of iodine in food samples by inductively coupled plasma mass spectrometry after alkaline extraction." Journal of Analytical Atomic Spectrometry.

  • Mesko, M. F., et al. (2010).[1] "Sample preparation strategies for the determination of halogens in biological materials by ICP-MS." Microchemical Journal.

  • United States Pharmacopeia (USP). General Chapter <425> Iodometric Assay—Antibiotics. (Referencing the Schöniger combustion principle for halogenated drugs).

  • Thermo Fisher Scientific. (2016). "Determination of Iodide in Seawater and Other Saline Matrices Using a Reagent-Free Ion Chromatography System." Application Note 117.

  • Schöniger, W. (1955).[2][3] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta. (The foundational paper for the Oxygen Flask method).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

[1][2][3]

Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1]

Executive Summary & Immediate Safety Profile

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene is a poly-halogenated aromatic intermediate, often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of both fluorine and iodine atoms.[1][2][3]

Critical Safety Directive:

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) unless unavoidable during synthesis.[1]

  • DO NOT dispose of down the drain.[1]

  • Protect from Light: The Carbon-Iodine (C-I) bond is photosensitive.[1] Degradation releases free iodine (

    
    ), which is corrosive and an oxidizer.
    
Compound Waste Profile

Before initiating disposal, verify the state of the material.[1] This compound presents specific challenges regarding stability and regulatory classification.[1][3]

PropertyData / CharacteristicRelevance to Disposal
Molecular Formula

High halogen content (>2%) mandates incineration at specific facilities.[1]
Molecular Weight ~266.05 g/mol Heavy organic; likely sinks in water (check density).[1]
Physical State Solid (typically) or OilSolids must be dissolved or containerized as "Solid Hazardous Waste."[1]
Hazards (GHS) Irritant (Skin/Eye), H315, H319Standard PPE (Nitrile gloves, goggles) is sufficient for handling.[1]
Reactivity Photosensitive (Iodide)Waste containers must be opaque or amber to prevent

evolution.[1]
Incompatibilities Strong Oxidizers, Strong BasesSegregate from Nitric Acid or Peroxides to prevent uncontrolled exothermic reactions.[1]
Pre-Disposal Stabilization & Segregation[5]

Effective disposal begins at the bench.[1] You must stabilize reactive moieties and segregate the waste stream to ensure compliance with EPA (RCRA) regulations and minimize disposal costs.

A. The "Halogen Rule" (Segregation)

Because this molecule contains Fluorine and Iodine, it must be classified as Halogenated Organic Waste .[1]

  • Why? Non-halogenated waste is often used for fuel blending (energy recovery).[1][3] Halogens release acid gases (HF, HI) upon combustion, requiring specialized incinerators with scrubbers.[1] Mixing this compound with non-halogenated waste downgrades the entire container to the more expensive "Halogenated" category.[1]

B. Iodine Stabilization

If the material has degraded (turned purple/brown), free iodine is present.[1]

  • Wash: If in solution, wash the organic phase with 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite to reduce free iodine back to the iodide anion (colorless).[1]
    
  • Separate: Discard the aqueous layer into the "Aqueous Waste" stream (check local regulations for heavy metals, though Iodide is generally acceptable in basic aqueous waste).[1]

  • Bin: Place the organic layer containing the parent compound into the Halogenated Waste container.[1]

Step-by-Step Disposal Protocol

Follow this self-validating workflow to ensure cradle-to-grave compliance.

Step 1: Quenching & Preparation[1]
  • Scenario A (Pure Solid): Do not dissolve unnecessarily. Place the solid in a dedicated wide-mouth jar labeled "Solid Halogenated Waste."

  • Scenario B (Reaction Mixture): Ensure all active reagents (e.g., Lithium reagents, hydrides) used in the synthesis are fully quenched.[1] Adjust pH to neutral (pH 6-8).

Step 2: Container Selection[1][2]
  • Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal cans due to potential corrosion from free iodide.[1]

  • Color: Amber glass or opaque plastic is required to inhibit photolysis of the C-I bond.[1]

Step 3: Labeling
  • Chemical Name: Write out the full name: "this compound." DO NOT use lab notebook codes (e.g., "Compound 4a").

  • Constituents: If in solution, list the solvent first (e.g., "Dichloromethane 90%, [Compound] 10%").[1]

  • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated."[1]

Step 4: Storage & Handoff[4][5]
  • Cap: Screw cap tightly. Do not leave funnels in the bottle.

  • Secondary Containment: Store in a yellow "Halogenated" bin until pickup.

  • Timeline: Do not accumulate for >90 days (standard Satellite Accumulation Area limit).

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for disposing of this compound, ensuring separation from incompatible streams.

DisposalWorkflowStartStart: Waste GenerationStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathPure SolidStateCheck->SolidPathLiquidPathReaction Mixture / SolutionStateCheck->LiquidPathHaloBinContainer: HALOGENATED WASTE(Amber/Opaque Bottle)SolidPath->HaloBinDirect TransferQuenchStep 1: Quench Active Reagents(Neutralize pH)LiquidPath->QuenchIodineCheckIs Solution Purple/Brown?(Free Iodine Present)Quench->IodineCheckThioWashWash with 10% Na2S2O3IodineCheck->ThioWashYes (Discolored)SegregationStep 2: Segregate StreamIodineCheck->SegregationNo (Clear/Pale)ThioWash->SegregationOrganic Layer OnlySegregation->HaloBinMust NOT go to Non-HaloLabelingStep 3: Label Full Chemical Name& Check 'Halogenated'HaloBin->LabelingPickupStep 4: EHS Pickup / IncinerationLabeling->Pickup

Figure 1: Decision tree for the safe segregation and disposal of halogenated aryl intermediates.

Emergency Contingencies

Spill Response:

  • Evacuate: If a large volume (>500mL) is spilled, evacuate the immediate area.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Absorb: Use a vermiculite or clay-based absorbent.[1] Do not use paper towels if the solvent is flammable.[1]

  • Decontaminate: If the spill is dark (iodine release), wash the surface with a dilute sodium thiosulfate solution.[1]

  • Disposal: Collect absorbent material into a bag labeled "Hazardous Waste - Debris (Halogenated)."

Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1][5] Iodine stains can be removed with thiosulfate solution, but prioritize water flushing first.[1]

  • Eyes: Flush for 15 minutes.[1][4][5] Seek medical attention immediately.

Regulatory Framework (RCRA)[7][8]

While this specific compound may not have a unique "U" or "P" list code, it falls under the following regulatory definitions:

  • Halogenated Organic Compounds (HOCs): Regulated under Land Disposal Restrictions (LDR).[1] Must be treated (usually incineration) before land disposal [1].[1]

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 code.[1][6]

  • Toxicity: Due to the halogenated nature, treat as if it has toxic characteristics similar to F-listed solvents if the specific toxicity is unknown.[1]

Compliance Checklist:

References
  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds.[1] 40 CFR 268.[1]32. Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] The National Academies Press, 2011.[1] (Chapter 8: Management of Waste). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[1] 29 CFR 1910.1450.[1] Available at: [Link]

Personal Protective Equipment & Handling Guide: 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Halogenated Scaffold

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene is a tetra-substituted arene characterized by high electron density variance. As a researcher, you must recognize that this is not merely an "irritant." It is a lipophilic alkylating-like agent (due to the iodine leaving group potential) and a halogenated burden for waste streams.

While standard SDSs often default to generic H315/H319/H335 (Irritant) classifications, the presence of the iodine atom significantly increases the molecular weight and lipophilicity, potentially enhancing dermal absorption rates compared to its non-iodinated analogs. Furthermore, the C-I bond is the weakest among aryl halides (


), making this compound sensitive to light and susceptible to homolytic cleavage, which can generate radical species.

Immediate Operational Directive:

  • Primary Hazard: Dermal absorption and respiratory irritation.

  • Critical Control: All manipulation must occur within a certified chemical fume hood.

  • Waste Stream: Strictly Halogenated Organic Waste .

Hierarchy of Controls & Engineering

Before selecting PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.

The "Zone of Safety" (Engineering Controls)
  • Primary Barrier: Chemical Fume Hood (CFH) operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Secondary Barrier: Inert atmosphere (Argon/Nitrogen) manifold. This compound should be stored and handled under inert gas to prevent C-I bond degradation and oxidation of the methoxy group, which can produce obscure, irritating byproducts.

  • Static Control: Poly-substituted benzenes often exist as "fluffy" crystalline solids prone to static charge. Use an ionizing anti-static gun during weighing to prevent aerosolization of the powder.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Solvent Trap"

Crucial Insight: Researchers often select gloves based on the solute (the compound), but in synthesis, the solvent drives permeation. This compound is likely handled in Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

Standard Nitrile gloves (4 mil) degrade in <2 minutes against DCM.

Operational PhaseSolvent ContextRecommended Glove SystemRationale
Weighing (Solid) Dry / NoneDouble Nitrile (4 mil + 4 mil)Protects against incidental dust contact. Outer glove can be stripped if contaminated.
Synthesis (Solution) DCM / ChloroformLaminate (Silver Shield/4H) MANDATORY. Nitrile offers zero protection against halogenated solvents carrying the target compound through the skin.
Synthesis (Solution) DMF / DMSOButyl Rubber or Thick Nitrile (>8 mil)Standard nitrile is permeable to DMF; thicker grades are required for extended contact.
Glassware Cleaning Acetone / AlcoholsStandard Nitrile Acceptable for wash solvents, provided the compound concentration is negligible.
B. Eye & Face Protection[1][2][3][4]
  • Minimum: ANSI Z87.1 Chemical Splash Goggles.

  • Prohibited: Safety glasses with side shields are insufficient for handling aryl iodides in solution. A splash can result in rapid corneal absorption due to the compound's lipophilicity.

C. Respiratory Protection[2][5]
  • In Hood: None required (Engineering control prevails).

  • Outside Hood (Spill/Emergency):

    • Particulate: P100 (HEPA) filter for solid spills.

    • Vapor: Organic Vapor (OV) cartridge.

    • Note: If the compound is dissolved in DCM, standard respirators are ineffective (DCM breakthrough is instant). Self-Contained Breathing Apparatus (SCBA) is required for large halogenated solvent spills.

Operational Workflow Logic

Diagram 1: PPE Selection & Risk Logic

This decision tree ensures you select the correct barrier based on the physical state and solvent system.

PPE_Selection Start Start: Handling 1-Fluoro-2-iodo... State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid In Solution State->Liquid Reaction/Workup PPE_Solid PPE: Double Nitrile + N95/P100 (if open) Solid->PPE_Solid Dust Risk Solvent_Check Identify Solvent Liquid->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated Polar Polar Aprotic (DMF, DMSO) Solvent_Check->Polar General General (EtOAc, Hexane) Solvent_Check->General PPE_Laminate PPE: Silver Shield / Laminate Liner Halogenated->PPE_Laminate High Permeation Risk PPE_Butyl PPE: Butyl or Thick Nitrile (>8mil) Polar->PPE_Butyl Swelling Risk PPE_Nitrile PPE: Standard Nitrile (Double) General->PPE_Nitrile Standard Risk

Figure 1: Decision matrix for glove selection based on solvent carrier compatibility.

Detailed Handling Protocols

Protocol A: The Weighing Station (Solid State)
  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Static Neutralization: Use an anti-static gun on the spatula and the weighing boat. Aryl iodides can be "sticky" and static-prone.

  • Transfer: Weigh the required mass.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe (e.g., acetone-dampened Kimwipe). Dispose of the wipe as Hazardous Solid Waste .

Protocol B: Reaction Setup (Solution State)
  • Glassware: Use amber glassware or wrap the flask in aluminum foil.

    • Reasoning: The C-I bond is photosensitive. Photolytic cleavage releases iodine radicals, degrading your starting material and potentially creating irritating vapor [1].

  • Addition: If adding reagents, use a syringe or cannula transfer to maintain the inert atmosphere.

  • Temperature: Avoid heating above 80°C unless necessary; aryl fluorides are stable, but the methoxy/iodo combination can undergo elimination or rearrangement under thermal stress.

Emergency Response & Spill Management

Diagram 2: Spill Response Workflow

Immediate actions to take upon accidental release.

Spill_Response Identify 1. IDENTIFY Isolate Area Assess 2. ASSESS Solid vs. Solution? Identify->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Solution Spill Assess->Liquid_Spill Action_Solid Cover with wet paper towel (Prevent dust) Solid_Spill->Action_Solid Action_Liquid Apply Absorbent Pads (Do not use paper towels for DCM) Liquid_Spill->Action_Liquid Disposal 3. DISPOSAL Seal in Bag -> Halogenated Waste Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Step-by-step containment strategy for solid vs. liquid spills.

First Aid Measures
  • Skin Contact: Wash with soap and water for 15 minutes .[1][2] Do not use alcohol (it enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—iodinated compounds can cause persistent corneal clouding.

Waste Disposal & Deactivation

Proper disposal is legally and environmentally critical for halogenated aromatics.

Waste CategoryDescriptionContainer Labeling
Solid Waste Contaminated gloves, weighing boats, paper towels."Hazardous Waste: Solid Debris (Halogenated)"
Liquid Waste Mother liquors, reaction solvents (DCM, THF)."Halogenated Organic Solvents" (Green Label in most systems)
Aqueous Waste Water layers from extractions.Check pH. If neutral and free of organics, drain (check local regulations). If trace organics exist, "Aqueous Waste with Trace Organics" .

Critical Warning: Do NOT mix this waste with "Non-Halogenated" solvents (e.g., Acetone, Ethanol waste streams). Mixing halogenated compounds into non-halogenated streams can result in massive fines from disposal facilities and potential incinerator corrosion [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste. [Link]

  • PubChem. (2024). Compound Summary: Fluorobenzene Derivatives Safety Data. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

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